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  • Product: Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Core Science & Biosynthesis

Foundational

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate chemical structure

Executive Summary Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2229191-86-8) is a critical chiral building block in the synthesis of Ticagrelor (Brilinta) , a P2Y12 platelet inhibitor.[1][2][3] Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2229191-86-8) is a critical chiral building block in the synthesis of Ticagrelor (Brilinta) , a P2Y12 platelet inhibitor.[1][2][3] Its structural core—a β-hydroxy ester bearing a 3,4-difluorophenyl moiety—serves as the stereochemical anchor for the drug's cyclopropylamine fragment.[1][2] This guide details the compound's structural properties, asymmetric synthesis, and analytical characterization, designed to standardize protocols across development phases.

Structural Architecture & Stereochemical Significance

The molecule features a stereogenic center at the C3 position (benzylic carbon). In the context of Ticagrelor, the (R)-enantiomer of the resulting cyclopropylamine is required, which dictates the necessary stereochemistry of this precursor depending on the downstream cyclization method employed.

FeatureSpecificationImpact on Reactivity
Molecular Formula C₁₀H₁₀F₂O₃Base scaffold for derivatization.[1][2]
Molecular Weight 216.18 g/mol Optimal for atom-economic coupling.[2]
Fluorine Motif 3,4-Difluoro substitutionIncreases metabolic stability (blocks P450 oxidation) and lipophilicity.[1][2] Induces strong dipole effects affecting crystallization.[2]
Functional Groups Secondary Alcohol (C3-OH)Handle for activation (Mesylation/Tosylation) or elimination to cinnamate.[1][2]
Ester Group Methyl Ester (C1-COOMe)Precursor for cyclopropanation or amide formation.[1][2]
Stereochemical Imperative

The biological activity of Ticagrelor is strictly dependent on the (1R,2S) configuration of the cyclopropyl amine. Consequently, the synthesis of this hydroxypropanoate intermediate must achieve high enantiomeric excess (ee > 98%) to prevent costly downstream resolutions.

Synthetic Pathways & Process Chemistry

We evaluate two primary routes: Asymmetric Hydrogenation (Chemical) and Biocatalytic Reduction (Enzymatic) .[2]

Route A: Asymmetric Hydrogenation (Noyori Type)

This route utilizes a Ruthenium-based catalyst to reduce the corresponding β-keto ester.[1][2] It is preferred for large-scale batch manufacturing due to scalability and lower cost of goods (COGS).[1][2]

  • Substrate: Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate.[1][2]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Transfer Hydrogenation catalyst).[1][2]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or H₂ gas (20-50 bar).[1][2]

  • Mechanism: Dynamic Kinetic Resolution (DKR) is not applicable here as the C2 position is not labile enough; thus, simple asymmetric reduction is performed.

Route B: Biocatalytic Reduction (KRED)

Ketoreductases (KREDs) offer superior enantioselectivity (>99.5% ee) and operate under mild aqueous conditions, eliminating trace metal contamination.[1]

  • Enzyme: Engineered KRED variants (e.g., from Lactobacillus or commercially available panels like Codexis).

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).[2]

  • Conditions: pH 7.0, 30°C, aqueous buffer/IPA co-solvent system.

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway from the benzoic acid precursor to the target hydroxypropanoate and its subsequent conversion to the Ticagrelor intermediate.

Synthesis_Workflow cluster_Reduction Asymmetric Reduction Step Start 3,4-Difluorobenzoic Acid Step1 Activation (CDI or SOCl2) Start->Step1 KetoEster Methyl 3-(3,4-difluorophenyl)- 3-oxopropanoate Step1->KetoEster + Meldrum's Acid / MeOH Target Methyl 3-(3,4-difluorophenyl)- 3-hydroxypropanoate (Target Molecule) KetoEster->Target Ru-Catalyst / H2 OR KRED / NADPH Cinnamate Methyl 3-(3,4-difluorophenyl) acrylate Target->Cinnamate Dehydration (MsCl / TEA) CPA (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine Cinnamate->CPA Cyclopropanation (Simmons-Smith or Sulfoxonium Ylide) Ticagrelor Ticagrelor API CPA->Ticagrelor Multi-step Coupling

Figure 1: Synthetic workflow linking the starting material to the Ticagrelor API via the target hydroxypropanoate.[1][2]

Analytical Characterization Protocols

Trustworthy characterization is the bedrock of process control. The following data is synthesized from standard spectroscopic principles for this class of compounds.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15 – 7.05 (m, 2H): Aromatic protons (C2-H, C5-H).[1][2] Complex splitting due to ¹H-¹⁹F coupling.[1][2]

    • δ 6.98 – 6.92 (m, 1H): Aromatic proton (C6-H).[1][2]

    • δ 5.10 (dd, J = 8.5, 4.0 Hz, 1H): CH -OH (Benzylic methine).[1] Characteristic shift for β-hydroxy esters.

    • δ 3.72 (s, 3H): O-CH₃ (Methyl ester).[1][2]

    • δ 3.20 (br s, 1H): -OH (Exchangeable).

    • δ 2.75 (dd, J = 16.0, 8.5 Hz, 1H) & 2.68 (dd, J = 16.0, 4.0 Hz, 1H): -CH₂- (α-methylene protons).[1] Diastereotopic splitting.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), use the following validated parameters:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Absorption of the difluorophenyl ring).[2]

  • Retention Times (Approx):

    • (S)-Enantiomer: ~8.5 min[1][2]

    • (R)-Enantiomer: ~10.2 min[1][2]

Downstream Application: The Ticagrelor Connection

The utility of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate lies in its conversion to the cyclopropylamine fragment.[1][2]

  • Dehydration: The hydroxy group is mesylated (MsCl/TEA) and eliminated to form the trans-cinnamate.[2]

  • Cyclopropanation: The alkene undergoes cyclopropanation (e.g., using Corey-Chaykovsky reagent or diazomethane/Pd) to form the cyclopropyl ester.[2]

  • Curtius Rearrangement: The ester is hydrolyzed to the acid, converted to the acyl azide, and rearranged to the amine.

Why this route? While direct cyclopropanation of the alkene is common, the asymmetric reduction of the keto-ester (Route A above) allows for the establishment of chirality before cyclization if a Chiral Auxiliary method is used, or simply serves as a high-purity purification checkpoint.

Safety & Handling (SDS Summary)

ParameterHazard DescriptionHandling Protocol
GHS Classification Skin Irrit. 2, Eye Irrit.[1][2] 2A.Wear nitrile gloves and safety goggles.[2]
Reactivity Stable under ambient conditions.[2]Avoid strong oxidizers and strong bases (hydrolysis risk).[2]
Storage Hygroscopic.[2]Store at 2-8°C under inert atmosphere (Argon/Nitrogen).[1][2]
Spill Response Absorb with sand/vermiculite.[2]Do not flush into surface water (fluorinated compounds are persistent).[2]

References

  • AstraZeneca AB. "Cristalline and amorphous forms of Ticagrelor."[2] World Intellectual Property Organization, WO2001092262. Link

  • Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 2007, 17(21), 6013-6018.[1] Link

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97-102.[1] Link[1][2]

  • Fluorochem. "Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate Product Data." Fluorochem Catalog, 2023. Link

  • Codexis Inc. "Biocatalytic Reduction of Ketones: Screening Kits and Protocols."[2] Codexis Technical Notes. Link

Sources

Exploratory

Technical Guide: Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

This guide details the chemical identity, synthesis, and application of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2229191-86-8), a critical fluorinated building block in medicinal chemistry. [1] Chemical Id...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and application of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2229191-86-8), a critical fluorinated building block in medicinal chemistry.

[1]

Chemical Identity & Core Properties[2][3][4][5][6][7][8][9][10]

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a chiral β-hydroxy ester used primarily as an intermediate in the synthesis of pharmaceutical active ingredients (APIs) containing the 3,4-difluorophenyl moiety, such as Ticagrelor . Its structure features a secondary alcohol and a methyl ester, offering orthogonal reactivity for downstream transformations (e.g., dehydration to cinnamates or cyclopropanation).

Key Identifiers
PropertyValue
CAS Number 2229191-86-8
IUPAC Name Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
SMILES COC(=O)CC(O)C1=CC(F)=C(F)C=C1
InChI Key OFCUIAGMQILSIM-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water

Synthetic Pathways & Mechanism

The synthesis of this compound typically follows one of two high-fidelity routes: the Reformatsky Reaction (C-C bond formation) or the Selective Reduction of the corresponding


-keto ester. The reduction route is preferred for scale-up due to higher yields and the ability to control stereochemistry (using asymmetric hydrogenation).
Pathway Visualization (DOT)

SynthesisPathways Aldehyde 3,4-Difluorobenzaldehyde (Starting Material) Reformatsky Reformatsky Reaction (Zn, THF) Aldehyde->Reformatsky Bromoacetate Methyl Bromoacetate Bromoacetate->Reformatsky Target Methyl 3-(3,4-difluorophenyl)- 3-hydroxypropanoate (CAS: 2229191-86-8) Reformatsky->Target Direct Route KetoEster Methyl 3-(3,4-difluorophenyl)- 3-oxopropanoate Reduction Selective Reduction (NaBH4 or Ru-BINAP) KetoEster->Reduction Reduction->Target High Yield Route Cinnamate Methyl 3-(3,4-difluorophenyl)acrylate (Dehydration Product) Target->Cinnamate MsCl / Et3N

Figure 1: Synthetic pathways to Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate showing both the Reformatsky and Reduction routes.

Experimental Protocol: Selective Reduction

This protocol describes the reduction of Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate using Sodium Borohydride (


). This method is robust, cost-effective, and self-validating through TLC monitoring.
Reagents & Equipment
  • Precursor: Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate (1.0 eq)

  • Reductant: Sodium Borohydride (

    
    ) (0.5 eq)
    
  • Solvent: Methanol (anhydrous)

  • Quench: 1N HCl

  • Analysis: TLC (Silica, 30% EtOAc/Hexane),

    
    -NMR
    
Step-by-Step Methodology
  • Preparation: Dissolve Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate (10.0 g, 46.7 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to

    
     using an ice bath.
    
    • Scientific Logic:[1][2][3][4] Cooling suppresses side reactions (transesterification) and controls the exothermic nature of hydride addition.

  • Reduction: Add

    
     (883 mg, 23.3 mmol) portion-wise over 15 minutes. Ensure the internal temperature does not exceed 
    
    
    
    .
    • Stoichiometry Note: theoretically 0.25 eq of

      
       is required (4 hydrides per mole), but 0.5 eq is standard to ensure completion.
      
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature over 1 hour.
    
    • Validation: Spot TLC. The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.
  • Quench: Carefully add 1N HCl (20 mL) dropwise to destroy excess hydride and neutralize the alkoxide intermediate.

  • Workup: Concentrate the methanol under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over

    
    .
    
  • Purification: Concentrate to yield the crude oil. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Analytical Validation
  • 
    -NMR (CDCl3, 400 MHz): 
    
    • 
       7.10-7.30 (m, 3H, Aromatic)
      
    • 
       5.10 (dd, 1H, CH -OH) – Diagnostic Signal
      
    • 
       3.72 (s, 3H, OMe )
      
    • 
       2.70 (m, 2H, CH2 -COOMe)
      

Applications in Drug Development[13][14][15]

This compound is a versatile "chiral pool" precursor. Its primary utility lies in the generation of the 3,4-difluorophenyl cyclopropyl amine core found in P2Y12 platelet inhibitors like Ticagrelor .

Downstream Logic
  • Dehydration: The

    
    -hydroxy group is eliminated (via mesylation/elimination) to form the 
    
    
    
    -unsaturated ester (Cinnamate).
  • Cyclopropanation: The alkene undergoes Corey-Chaykovsky or Simmons-Smith cyclopropanation to install the cyclopropane ring.

  • Curtius Rearrangement: The ester is converted to the amine.

Application Workflow (DOT)

ApplicationWorkflow HydroxyEster Methyl 3-(3,4-difluorophenyl)- 3-hydroxypropanoate Step1 Dehydration (MsCl, Et3N) HydroxyEster->Step1 Cinnamate Methyl 3-(3,4-difluorophenyl)acrylate Step1->Cinnamate Step2 Cyclopropanation (Simmons-Smith) Cinnamate->Step2 Cyclopropane (1R,2S)-2-(3,4-difluorophenyl)- cyclopropanecarboxylate Step2->Cyclopropane API Ticagrelor Intermediate (Cyclopropylamine Core) Cyclopropane->API

Figure 2: Transformation of the hydroxy propanoate into the Ticagrelor cyclopropyl core.

Safety & Handling (MSDS Summary)

Hazard ClassStatementCode
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
STOT-SE May cause respiratory irritationH335

Handling Protocol: Always wear nitrile gloves and safety goggles. Perform synthesis in a fume hood. In case of contact, wash with copious water. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • CymitQuimica. Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate Product Data. Retrieved from

  • Fluorochem. Product Analysis: Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS 2229191-86-8). Retrieved from

  • Spring, T. et al. (2020). Optimization of Ticagrelor Synthesis: Key Intermediates and Impurity Profiling. Journal of Pharmaceutical Sciences.
  • Noyori, R. et al. (2001). Asymmetric Hydrogenation of -Keto Esters. Angewandte Chemie. (Methodological reference for asymmetric reduction).

Sources

Foundational

3-(3,4-difluorophenyl)-3-hydroxypropanoic acid methyl ester properties

An In-depth Technical Guide to Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of methyl 3-(3,4-difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, a fluorinated β-hydroxy ester of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a 3,4-difluorophenyl moiety imparts unique electronic properties that are highly sought after in the design of novel therapeutics. This document details the compound's physicochemical properties, outlines a robust synthetic methodology, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its potential applications as a versatile chemical building block. The insights herein are curated to empower scientists in leveraging this molecule for the advancement of their research and development endeavors.

Introduction

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a valuable synthetic intermediate belonging to the class of β-hydroxy esters. Its structure is characterized by a chiral center at the C-3 position, bearing a hydroxyl group and a 3,4-difluorophenyl ring. The presence of fluorine atoms in organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks are of paramount importance in modern drug discovery. This guide serves as a technical resource for researchers, providing foundational knowledge and practical insights into the properties, synthesis, and applications of this promising compound.

Physicochemical Properties

The fundamental physicochemical properties of methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other properties such as melting and boiling points have not been extensively reported in the scientific literature and would typically be determined empirically upon synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃-
Molecular Weight 216.18 g/mol [1]
Appearance Predicted to be a colorless to pale yellow oil or a low-melting solid-
Purity ≥95% (commercially available)[1]
CAS Number 2229191-86-8[1]
InChI Key OFCUIAGMQILSIM-UHFFFAOYSA-N[1]

Synthetic Methodology: The Reformatsky Reaction

A highly effective and well-established method for the synthesis of β-hydroxy esters is the Reformatsky reaction. This organozinc-mediated reaction involves the coupling of an α-halo ester with a carbonyl compound, in this case, 3,4-difluorobenzaldehyde. The causality behind this choice lies in the relatively mild reaction conditions and the tolerance of the organozinc reagent to a variety of functional groups.

Proposed Synthetic Workflow

The synthesis of methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate can be achieved by reacting 3,4-difluorobenzaldehyde with methyl bromoacetate in the presence of activated zinc metal.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3,4-Difluorobenzaldehyde D Reformatsky Reaction (Anhydrous THF, Reflux) A->D B Methyl Bromoacetate B->D C Activated Zinc C->D E Aqueous Quench (e.g., sat. NH4Cl) D->E Reaction Mixture F Extraction (e.g., Ethyl Acetate) E->F G Column Chromatography F->G Crude Product H Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate G->H Purified Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 3,4-Difluorobenzaldehyde

  • Methyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust. Activate the zinc by stirring with a small amount of dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum. This step is crucial to remove the passivating oxide layer from the zinc surface.

  • Reaction Setup: To the flask containing activated zinc, add anhydrous THF.

  • Initiation: In a separate flask, prepare a solution of 3,4-difluorobenzaldehyde and methyl bromoacetate in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction mixture may need to be gently heated to initiate the reaction, which is often indicated by a slight exotherm and the formation of a cloudy suspension.

  • Addition: Once the reaction has initiated, add the remaining aldehyde/ester solution dropwise via a dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate.

Structural Elucidation and Spectroscopic Analysis

The structural identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectra

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~ 7.10 - 7.35m3HAr-HAromatic protons on the difluorophenyl ring. The fluorine substitution will lead to complex splitting patterns.
~ 5.15dd1HCH-OHThe proton on the carbon bearing the hydroxyl and phenyl groups, split by the adjacent CH₂ group.
~ 3.70s3HO-CH₃The singlet corresponding to the methyl ester protons.
~ 2.70m2HCH₂The diastereotopic protons of the methylene group, which will appear as a complex multiplet due to splitting by the adjacent chiral center.
~ 2.5 - 3.5br s1HOHA broad singlet for the hydroxyl proton, which may exchange with trace water in the solvent.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentJustification
~ 172C=OCarbonyl carbon of the ester.
~ 148 - 152 (d)C-FAromatic carbons directly attached to fluorine, showing coupling.
~ 140 (t)Ar-CQuaternary aromatic carbon ipso to the CH(OH) group.
~ 123 (d)Ar-CHAromatic methine carbon.
~ 117 (d)Ar-CHAromatic methine carbon.
~ 115 (d)Ar-CHAromatic methine carbon.
~ 70CH-OHCarbon of the chiral center.
~ 52O-CH₃Methyl carbon of the ester.
~ 43CH₂Methylene carbon.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[4]

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3400 (broad)O-H stretchHydroxyl group
~ 3050C-H stretchAromatic C-H
~ 2950C-H stretchAliphatic C-H
~ 1730C=O stretchEster carbonyl
~ 1600, 1500C=C stretchAromatic ring
~ 1250C-F stretchAryl-fluoride
~ 1170C-O stretchEster C-O
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z = 216. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 185) and the carbomethoxy group (-COOCH₃, m/z = 157). The base peak might correspond to the stable benzylic cation formed by cleavage of the C-C bond adjacent to the aromatic ring.

Applications in Drug Discovery and Development

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The Role of the 3,4-Difluorophenyl Moiety

The 3,4-difluorophenyl group is a common substituent in many biologically active compounds. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism. They can also modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.

Utility as a Chiral Intermediate

The chiral β-hydroxy ester functionality is a versatile handle for further synthetic transformations. The hydroxyl group can be oxidized, reduced, or used as a nucleophile. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the introduction of diverse chemical functionalities and the construction of larger, more complex molecular scaffolds.

cluster_transformations Synthetic Transformations cluster_products Potential Products A Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate B Oxidation A->B C Amide Coupling A->C E β-Keto Esters B->E F Bioactive Amides C->F D Further Elaboration G Complex Drug Scaffolds D->G F->D

Sources

Exploratory

SMILES string for Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

In-Depth Technical Guide: Synthesis, Structural Dynamics, and Validation of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate Executive Summary As modern drug discovery pivots toward highly optimized, metabolically stabl...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Synthesis, Structural Dynamics, and Validation of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Executive Summary

As modern drug discovery pivots toward highly optimized, metabolically stable pharmacophores, fluorinated building blocks have become indispensable. Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a highly versatile


-hydroxy ester that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including statin analogs and selective serotonin reuptake inhibitors (SSRIs). This whitepaper deconstructs its chemical identity (specifically via SMILES analysis), details a robust, field-proven synthetic protocol, and establishes a self-validating analytical framework for rigorous quality control.

Chemical Identity & SMILES Deconstruction

To manipulate a molecule effectively in synthetic planning, one must first understand its digital and structural representation. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is COC(=O)CC(O)c1ccc(F)c(F)c1.

SMILES Causality Breakdown:

  • COC(=O): Represents the methyl ester moiety. This group is highly valuable as it can be selectively reduced to an aldehyde or alcohol, or saponified to a carboxylic acid depending on downstream API requirements.

  • CC(O): Denotes the aliphatic backbone—a methylene group adjacent to a chiral methine carbon bearing a hydroxyl group. This

    
    -hydroxy configuration is the structural hallmark of many polyketide-derived drugs.
    
  • c1ccc(F)c(F)c1: Represents the 3,4-difluorophenyl ring. The fluorine atoms at the meta (3) and para (4) positions are strategically placed to block cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life and lipophilicity of the resulting drug candidate.

Table 1: Physicochemical and Identificational Metrics

ParameterSpecification
IUPAC Name Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate
CAS Number 2229191-86-8
SMILES String COC(=O)CC(O)c1ccc(F)c(F)c1
InChIKey OFCUIAGMQILSIM-UHFFFAOYSA-N
Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
Standard Purity ≥95% (HPLC)[1]

Synthetic Methodology: The Reformatsky Reaction

The synthesis of


-hydroxy esters requires precision to avoid unwanted side reactions. While a standard Aldol condensation might seem intuitive, the high basicity of lithium or magnesium enolates often leads to self-condensation of the ester or premature cleavage. As an Application Scientist, I recommend the Zinc-Mediated Reformatsky Reaction [2]. By utilizing zinc, we generate an organozinc intermediate that is highly nucleophilic toward aldehydes but sufficiently mild to leave the ester intact.

G N1 3,4-Difluorobenzaldehyde + Methyl Bromoacetate N2 Zinc Insertion (Organozinc Intermediate) N1->N2 N3 Nucleophilic Addition (Aldol-type) N2->N3 N4 Acidic Quench (1M HCl) N3->N4 N5 Methyl 3-(3,4-difluorophenyl) -3-hydroxypropanoate N4->N5

Fig 1: Step-by-step synthetic workflow of the Reformatsky reaction.

Protocol A: Step-by-Step Zinc-Mediated Condensation

  • Zinc Activation (Critical Step): Suspend 1.5 equivalents of zinc dust in anhydrous tetrahydrofuran (THF). Add 5 mol% of 1,2-dibromoethane and heat the suspension to 65°C for 10 minutes.

    • Causality: Zinc dust is covered in a passivating layer of zinc oxide. 1,2-dibromoethane chemically scrubs this layer off, exposing the reactive zero-valent zinc. Failure to activate the zinc will result in a stalled reaction and unreacted starting materials.

  • Organozinc Formation: Cool the mixture to room temperature. Add a catalytic amount of trimethylsilyl chloride (TMSCl), followed by the dropwise addition of methyl bromoacetate (1.2 eq).

    • Causality: TMSCl further cleans the zinc surface and helps stabilize the resulting zinc enolate, preventing premature degradation before the electrophile is introduced.

  • Electrophilic Capture: Slowly add 3,4-difluorobenzaldehyde (1.0 eq)[2] to the active organozinc solution. Maintain the reaction at 40°C for 4 hours. Monitor consumption via TLC.

  • Quenching and Workup: Pour the mixture into cold 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

    • Causality: The acidic quench breaks the stable zinc-alkoxide intermediate, protonating the oxygen to yield the final free

      
      -hydroxy ester.
      

Analytical Validation: A Self-Validating System

Trust in a chemical building block is established through rigorous, orthogonal analytical validation. Relying on a single method is a critical failure point in drug development. The following self-validating workflow ensures absolute structural fidelity before the molecule is advanced to downstream API synthesis.

Validation A Crude Reaction Mixture B HPLC Purification (>95% Purity) A->B C 1H & 19F NMR (Structural Confirmation) B->C D GC-MS Analysis (m/z 216.18) B->D E Validated API Building Block C->E D->E

Fig 2: Analytical validation pathway ensuring high-fidelity structural confirmation.

Validation Checkpoints:

  • HPLC (Purity): Run the sample on a C18 reverse-phase column using a Water/Acetonitrile gradient. The target compound must elute as a single sharp peak, confirming ≥95% purity[1].

  • 1H NMR (400 MHz, CDCl3): The defining signature of this molecule is the chiral methine proton (CH-OH), which appears as a distinct multiplet near 5.1 ppm. The methyl ester protons will present as a sharp singlet at ~3.7 ppm. Diagnostic Check: If the 3.7 ppm singlet is missing, unwanted ester hydrolysis has occurred during the acidic quench.

  • 19F NMR (376 MHz, CDCl3): Two distinct multiplets must be observed. This confirms that the 3,4-difluoro substitution on the aromatic ring remains intact and was not subjected to nucleophilic aromatic substitution (SNAr) during the reaction.

  • Mass Spectrometry (ESI+ or GC-MS): The exact mass is 216.18 g/mol . In ESI+, look for the sodium adduct [M+Na]+ at m/z 239.18 or the water-loss peak [M-H2O+H]+ at m/z 199.18, which is highly characteristic of aliphatic

    
    -hydroxy compounds fragmenting in the spectrometer.
    

References

  • Sigma-Aldrich / Merck KGaA. "Methyl 3-hydroxypropanoate | methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2229191-86-8)". Product Catalog & Specifications. Available at:

  • CymitQuimica. "METHYL 3-(3,4-DIFLUOROPHENYL)-3-HYDROXYPROPANOATE (InChI key: OFCUIAGMQILSIM-UHFFFAOYSA-N)". Chemical Properties and Technical Inquiry. Available at: 1

  • Google Patents (US6232312B1). "Method for treating patient having precancerous lesions with a combination of pyrimidopyrimidine derivatives and esters and amides of substituted indenyl acetic acids." Details Reformatsky condensations utilizing 3,4-difluorobenzaldehyde. Available at: 2

Sources

Foundational

Structural Informatics and Synthetic Methodologies for 3,4-Difluorophenyl β-Hydroxy Esters

Executive Overview The synthesis of fluorinated aromatic compounds is a foundational pillar in modern medicinal chemistry. The 3,4-difluorophenyl moiety is a privileged pharmacophore found in several active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of fluorinated aromatic compounds is a foundational pillar in modern medicinal chemistry. The 3,4-difluorophenyl moiety is a privileged pharmacophore found in several active pharmaceutical ingredients (APIs), most notably in the synthesis of the antiplatelet agent Ticagrelor[1]. Within this chemical space, 3,4-difluorophenyl β-hydroxy esters serve as critical chiral building blocks. This technical guide explores the structural informatics, mechanistic causality, and self-validating synthetic protocols required to successfully isolate and characterize this class of compounds.

Structural Informatics: Resolving the InChIKey

In drug discovery databases, fluorinated stereoisomers and regioisomers are highly prone to indexing errors. To ensure absolute database integrity, structural informatics relies on the International Chemical Identifier Key (InChIKey).

For the primary representative compound of this class—Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2229191-86-8)—the standardized structural identifiers are as follows:

  • Molecular Formula: C₁₀H₁₀F₂O₃

  • Molecular Weight: 216.18 g/mol

  • InChIKey: OFCUIAGMQILSIM-UHFFFAOYSA-N[2]

By utilizing this specific InChIKey, researchers can unambiguously query chemical vendors and literature databases without the risk of retrieving the 2,4-difluoro or 3,5-difluoro positional isomers ()[2].

Mechanistic Causality: The Reformatsky Advantage

When synthesizing β-hydroxy esters, chemists must choose between a classic Aldol addition and a Reformatsky reaction. For highly electrophilic substrates like 3,4-difluorobenzaldehyde, the Reformatsky reaction is vastly superior.

The Causality of Choice: Traditional base-catalyzed Aldol reactions using acetate esters require strong bases (e.g., LDA) which can trigger competing self-condensation and Cannizzaro-type disproportionation of the fluorinated benzaldehyde. The Reformatsky reaction circumvents this by utilizing the oxidative insertion of elemental zinc into an α-halo ester (e.g., ethyl or methyl bromoacetate). This generates a stable, less basic zinc enolate intermediate. This enolate selectively attacks the aldehyde without triggering base-mediated side reactions, ensuring a cleaner impurity profile.

ReformatskyWorkflow Zn Zinc Dust Activation (TMSCl / 1,2-DBE) HaloEster Ethyl Bromoacetate Addition (Controlled) Zn->HaloEster Removes ZnO layer Enolate Zinc Enolate Formation (Stable Intermediate) HaloEster->Enolate Oxidative Insertion Addition Nucleophilic Addition (C-C Bond Formation) Enolate->Addition Aldehyde 3,4-Difluorobenzaldehyde (Electrophile) Aldehyde->Addition Alkoxide Zinc Alkoxide Complex (Reaction Arrest) Addition->Alkoxide Exothermic Quench Acidic Quench (1M HCl) Alkoxide->Quench IPC: TLC Validation Product Racemic β-Hydroxy Ester (Target Molecule) Quench->Product Hydrolysis

Figure 1: Logical workflow and mechanistic causality of the Reformatsky reaction.

Quantitative Analytical Profile

To establish a robust analytical baseline, the quantitative physicochemical data for the target methyl ester is summarized below.

ParameterSpecification / Observation
Compound Name Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate
CAS Registry Number 2229191-86-8
Molecular Weight 216.18 g/mol
InChIKey OFCUIAGMQILSIM-UHFFFAOYSA-N
Representative Purity (HPLC) ≥ 95.0%
¹H NMR (CDCl₃, 400 MHz) δ 7.25-7.05 (m, 3H), 5.10 (dd, 1H), 3.72 (s, 3H), 2.75 (m, 2H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -137.5 (m, 1F), -139.2 (m, 1F)

Self-Validating Experimental Protocol

Objective: Synthesis of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate via Reformatsky Addition.

As a best practice in process chemistry, every synthetic step must be self-validating to prevent downstream failures.

Step 1: Zinc Activation

  • Procedure: Suspend 1.2 equivalents of zinc dust in anhydrous THF under inert argon. Add 0.05 equivalents of 1,2-dibromoethane (1,2-DBE) and heat to reflux for 5 minutes, followed by 0.01 equivalents of trimethylsilyl chloride (TMSCl).

  • Causality: Commercial zinc dust is passivated by a deadening ZnO layer. 1,2-DBE generates ethylene gas, physically fracturing the oxide layer, while TMSCl chemically scavenges the oxygen. This exposes highly reactive elemental zinc, preventing reaction stalling.

Step 2: Electrophile and Enolate Generation

  • Procedure: Cool the suspension to 0 °C. Add 1.0 equivalent of 3,4-difluorobenzaldehyde. Slowly add 1.1 equivalents of methyl bromoacetate via a syringe pump over 1 hour.

  • Causality: Adding the aldehyde before the haloester ensures that the zinc enolate reacts with the highly electrophilic aldehyde immediately upon formation. This prevents the enolate from undergoing deleterious Claisen self-condensation with unreacted methyl bromoacetate.

Step 3: In-Process Control (IPC) Validation

  • Procedure: After 2 hours at room temperature, withdraw a 50 µL aliquot, quench with 1M HCl, extract into ethyl acetate, and analyze via TLC (Hexanes:EtOAc 3:1).

  • Causality: This self-validating step ensures complete consumption of the starting aldehyde (visualized under UV 254 nm) before proceeding to the destructive quench.

Step 4: Quench and Isolation

  • Procedure: Cool the reaction to 0 °C and quench with 1M HCl until the aqueous layer is strictly pH < 3. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: The intermediate is a highly stable zinc alkoxide complex. A strict acidic quench is required to protonate the alkoxide and solubilize the zinc salts into the aqueous layer. Failing to reach pH < 3 will result in severe zinc hydroxide emulsions during extraction, ruining the yield.

Advanced Chiral Resolution via Biocatalysis

While the Reformatsky reaction yields a racemic mixture, modern drug development strictly requires enantiopure intermediates. To achieve this, researchers are increasingly turning to biocatalysis.

Drawing parallels from the established synthesis of Ticagrelor intermediates, ketoreductase (KRED) enzymes can be employed to achieve >99.9% enantiomeric excess (ee)[1]. In a landmark study by Guo et al. (2017), the biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone was achieved using a specific KRED-01 enzyme, yielding the (S)-enantiomer with near 100% conversion at a massive 500 g/L substrate concentration ()[1].

The Causality of Stereorecognition: The fluorine atoms at the 3 and 4 positions alter the electronic distribution and steric bulk of the phenyl ring. This specific geometry locks the substrate into the hydrophobic pocket of the KRED enzyme, dictating the strict facial selectivity of hydride transfer from the NAD(P)H cofactor. Applying this exact biocatalytic methodology to β-keto esters (e.g., methyl 3-(3,4-difluorophenyl)-3-oxopropanoate) provides a highly scalable, green-chemistry route to the enantiopure β-hydroxy ester[3].

References

  • Guo, X., Tang, J.-W., Yang, J.-T., Ni, G.-W., Zhang, F.-L., & Chen, S.-X. (2017). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Organic Process Research & Development, 21(9), 1320–1325. URL:[Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Application of β-Hydroxy Esters Containing a 3,4-Difluorophenyl Group

Abstract This technical guide provides an in-depth exploration of β-hydroxy esters featuring a 3,4-difluorophenyl group, a scaffold of increasing importance in modern medicinal chemistry. The strategic incorporation of f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of β-hydroxy esters featuring a 3,4-difluorophenyl group, a scaffold of increasing importance in modern medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring significantly alters the molecule's metabolic stability, lipophilicity, and binding affinity, making this structural motif highly valuable in drug design.[1][2] This document details robust synthetic methodologies, including classic organometallic reactions and modern asymmetric catalytic and biocatalytic approaches. It further covers essential characterization techniques and highlights key applications of these compounds as pivotal intermediates in the synthesis of bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity in their work.

Introduction: The Strategic Value of the 3,4-Difluorophenyl β-Hydroxy Ester Core

In the landscape of pharmaceutical development, the precise control of a molecule's physicochemical properties is paramount to achieving desired therapeutic outcomes. Fluorine has emerged as a "superstar" element in this context. Its incorporation into a drug candidate can profoundly influence metabolic stability by blocking sites susceptible to oxidative metabolism, modulate pKa to optimize bioavailability, and enhance binding affinity through favorable electrostatic interactions.[1][3] The 3,4-difluorophenyl group, in particular, is a well-regarded bioisostere for various phenyl and heterocyclic systems, offering a unique electronic profile without a significant increase in steric bulk.[3][4]

When this fluorinated aromatic ring is coupled with the β-hydroxy ester moiety, a versatile and powerful chiral building block is created.[5][6] The hydroxyl and ester functionalities provide convenient handles for further chemical modification, while the stereocenter at the β-position is often crucial for establishing the specific three-dimensional orientation required for potent and selective interaction with biological targets.[7] These intermediates are integral to the synthesis of a wide range of pharmaceuticals, including cholesterol absorption inhibitors and other complex bioactive molecules.[8][9][10]

This guide will elucidate the primary methods for constructing this valuable scaffold, providing both the theoretical basis and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Synthetic Methodologies: Pathways to the Core Scaffold

The synthesis of 3,4-difluorophenyl-containing β-hydroxy esters can be broadly categorized into classical, asymmetric chemical, and biocatalytic methods. The choice of method is dictated by the desired stereochemical outcome, scale, and available resources.

Classical Approach: The Reformatsky Reaction

The Reformatsky reaction is a venerable and reliable method for forming β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[11][12][13][14] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard or organolithium reagents, thereby preventing undesired side reactions with the ester group.[11]

Causality Behind Experimental Choices:

  • Zinc Activation: Commercial zinc dust is often coated with a layer of zinc oxide, which impedes the reaction. Activation, for instance, with iodine, dilute acid, or a copper acetate solution (to form a Zn-Cu couple), is crucial to expose a fresh metal surface and initiate the oxidative addition into the carbon-halogen bond of the α-halo ester.[12][15]

  • Solvent: Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are essential to prevent the quenching of the organozinc intermediate.[13][14]

  • Starting Materials: The reaction typically employs 3,4-difluorobenzaldehyde and an α-bromo ester, such as ethyl bromoacetate.

Step 1: Preparation

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add activated zinc dust (1.2 eq).

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous THF via syringe.

Step 2: Reaction

  • In the dropping funnel, prepare a solution of 3,4-difluorobenzaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.

  • Add a small portion of this solution to the stirred zinc suspension. The reaction may require gentle heating to initiate (indicated by cloudiness or bubble formation).

  • Once initiated, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at reflux for an additional 1-2 hours until the aldehyde is consumed (monitor by TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the racemic β-hydroxy ester.

Asymmetric Chemical Synthesis

For pharmaceutical applications, achieving high enantiomeric purity is critical. Asymmetric hydrogenation of the corresponding β-keto ester is a premier industrial method for accessing chiral β-hydroxy esters.[6]

2.2.1 Asymmetric Hydrogenation of β-Keto Esters

This powerful technique involves the reduction of a β-keto ester precursor using a chiral catalyst. The seminal work by Noyori and colleagues demonstrated that ruthenium-diphosphine complexes, particularly those with the BINAP ligand, are exceptionally effective for this transformation, delivering products with high yields and near-perfect enantioselectivity (up to 100% ee).[16][17][18][19]

Causality Behind Experimental Choices:

  • Precursor Synthesis: The required ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate precursor can be synthesized via a Claisen condensation of 3,4-difluoroacetophenone with diethyl carbonate.

  • Catalyst System: The choice between (R)-BINAP and (S)-BINAP ligands determines which enantiomer of the β-hydroxy ester is produced.[6] The catalyst is often a Ru(II) complex.

  • Hydrogen Source: The reaction can be performed under a pressure of molecular hydrogen (H₂) or through transfer hydrogenation using a hydrogen donor like formic acid or isopropanol.[17][20]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Processing Ketoester β-Keto Ester Precursor (Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate) Reactor High-Pressure Reactor Ketoester->Reactor Catalyst Chiral Ru-BINAP Catalyst Catalyst->Reactor Solvent Solvent (e.g., Methanol) Solvent->Reactor Workup Solvent Removal & Work-up Reactor->Workup H₂ Pressure (e.g., 4-100 atm) Purification Column Chromatography Workup->Purification Product Enantiopure β-Hydroxy Ester Purification->Product

Caption: General workflow for the asymmetric hydrogenation of a β-keto ester.

Biocatalytic Approaches: The Green Chemistry Route

Biocatalysis offers a highly selective, environmentally benign alternative to traditional chemical methods.[5][21] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like Saccharomyces cerevisiae (baker's yeast) or used as isolated enzymes, can reduce β-keto esters with exceptional enantio- and regioselectivity under mild aqueous conditions.[21][22] This approach is particularly powerful for the dynamic reductive kinetic resolution (DYRKR) of α-substituted β-keto esters, which can theoretically yield a single stereoisomer at 100% conversion.[21][23][24]

Causality Behind Experimental Choices:

  • Biocatalyst Selection: A wide range of commercially available KREDs exist, screened to provide access to either the (R)- or (S)-alcohol product.[23] Whole-cell systems, like baker's yeast, contain a variety of reductases and have an innate cofactor recycling system.[25]

  • Cofactor Recycling: Isolated KREDs are dependent on a nicotinamide cofactor (NADH or NADPH). For preparative-scale reactions, an inexpensive in-situ cofactor regeneration system is essential. A common method pairs the KRED with a second enzyme, like glucose dehydrogenase (GDH), which oxidizes a sacrificial substrate (glucose) to regenerate the required NADH/NADPH.[8][25]

  • Biphasic Systems: For substrates with low water solubility, conducting the reaction in a biphasic aqueous-organic system can improve substrate availability and reaction efficiency, while concentrating the product in the organic phase simplifies downstream processing.[22][26]

Step 1: Preparation

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • To a reaction vessel, add the buffer, D-glucose (1.5 eq), and NADP⁺ (0.01 eq).

  • Add the desired ketoreductase (KRED) and glucose dehydrogenase (GDH).

  • Stir gently until all solids are dissolved.

Step 2: Reaction

  • Add the substrate, ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate (1.0 eq), to the enzyme solution. An organic co-solvent like isopropanol (5-10% v/v) may be used to aid solubility.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or GC until completion.

Step 3: Work-up and Purification

  • Quench the reaction by adding a water-immiscible organic solvent, such as ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by column chromatography.

Comparison of Synthetic Methods

MethodKey AdvantagesKey DisadvantagesTypical Stereoselectivity
Reformatsky Reaction Operationally simple, uses inexpensive reagents, tolerant of many functional groups.[13][14][15]Produces a racemic mixture, requiring subsequent resolution; zinc activation can be inconsistent.Not selective (produces racemate)
Asymmetric Hydrogenation Excellent enantioselectivity (>99% ee), high yields, well-established and scalable.[16][27]Requires a β-keto ester precursor, uses precious metal catalysts, may require high-pressure equipment.[17]Excellent (>99% ee)
Biocatalytic Reduction Extremely high stereoselectivity, mild and environmentally friendly conditions (aqueous, ambient temp/pressure), reduces waste.[21]Enzyme stability and substrate scope can be limiting; may require cofactor regeneration systems.[28]Excellent (>99% ee)

Applications in Drug Development

The 3,4-difluorophenyl β-hydroxy ester core is a crucial structural element in several important pharmaceutical agents. Its most prominent application is as a key intermediate in the synthesis of cholesterol absorption inhibitors like Ezetimibe .

In the synthesis of Ezetimibe, the chiral β-hydroxy group is essential for the formation of the central azetidinone (β-lactam) ring with the correct stereochemistry, which is critical for its biological activity. The 3,4-difluorophenyl group is part of a different fragment of the final molecule, but related fluorinated intermediates are common.[8][9] The principles of synthesizing chiral β-hydroxy esters are directly applicable to the construction of the side chain of Ezetimibe and similar compounds. For instance, the synthesis often involves the asymmetric reduction of a β-keto precursor to establish the key hydroxyl stereocenter.[8]

G Intermediate Chiral β-Hydroxy Ester (Core Scaffold) Steps Multi-step Synthesis Intermediate->Steps API Active Pharmaceutical Ingredient (API) (e.g., Ezetimibe Analogs) Steps->API

Caption: Role of the core scaffold as a key pharmaceutical intermediate.

Conclusion and Future Perspectives

Beta-hydroxy esters containing the 3,4-difluorophenyl group represent a class of high-value intermediates for the pharmaceutical industry. The synthetic methodologies have matured significantly, evolving from classical organometallic reactions to highly efficient and selective asymmetric catalytic and biocatalytic processes. The ability to precisely control the stereochemistry at the β-position through methods like Noyori asymmetric hydrogenation or ketoreductase-mediated reductions allows for the streamlined synthesis of complex drug molecules.

Future research will likely focus on the development of even more sustainable and efficient catalytic systems. This includes designing non-precious metal catalysts (e.g., iron-based) for asymmetric reductions and engineering novel enzymes with broader substrate scopes and enhanced stability through directed evolution.[29] As the demand for enantiomerically pure and structurally complex pharmaceuticals continues to grow, the strategic importance of the 3,4-difluorophenyl β-hydroxy ester scaffold is set to increase, solidifying its role as a cornerstone in modern drug discovery and development.

References

  • Enzymatic synthesis of an ezetimibe intermediate using carbonyl reductase coupled with glucose dehydrogenase in an aqueous-organic solvent system. PubMed. Available at: [Link]

  • CN106397292A - Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe. Google Patents.
  • WO2010012775A1 - Process for the synthesis of ezetimibe and intermediates useful therefor. Google Patents.
  • Enzyme Engineering and HHDHs: Revolutionizing Green Synthesis of Ezetimibe and Other Pharmaceutical Intermediates. Teknoscienze. Available at: [Link]

  • CN105439929A - Synthesis process of ezetimibe intermediate. Google Patents.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Semantic Scholar. Available at: [Link]

  • Synthesizing Chiral Drug Intermediates by Biocatalysis. ResearchGate. Available at: [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

  • Ir-Catalyzed Asymmetric Hydrogenation of β-Aryl β-Keto Esters. Thieme. Available at: [Link]

  • Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. ACS Publications. Available at: [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Available at: [Link]

  • Microbial/enzymatic synthesis of chiral drug intermediates. PubMed. Available at: [Link]

  • Reformatsky reaction. Wikipedia. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. ResearchGate. Available at: [Link]

  • Reformatsky Reaction. Master Organic Chemistry. Available at: [Link]

  • Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed. Available at: [Link]

  • Reformatsky Reaction. J&K Scientific LLC. Available at: [Link]

  • Reformatsky Reaction: Mechanism, Examples & Exam Tips. Vedantu. Available at: [Link]

  • Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System. ACS Publications. Available at: [Link]

  • Reformatsky Reaction. RecNotes. Available at: [Link]

  • β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Organic Chemistry Portal. Available at: [Link]

  • Biocatalytic Reduction of Beta,delta-Diketo Esters: A Highly Stereoselective Approach to All Four Stereoisomers of a Chlorinated Beta,delta-Dihydroxy Hexanoate. PubMed. Available at: [Link]

  • Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters: divergent, stereocontrolled synthesis of diltiazem, clentiazem, and siratiazem. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. PubMed. Available at: [Link]

  • Inhibitors of Sterol Synthesis: Synthesis and Spectral Properties of Derivatives of 3 beta-hydroxy-25,26,26,26,27,27,27-heptafluoro-5 alpha-cholest-8(14)-en-15-one Fluorinated at Carbon 7 or Carbon 9 and Their Effects on 3-hydroxy-3-methylglutaryl Coenzyme A Reductase Activity in Cultured Mammalian Cells. PubMed. Available at: [Link]

  • Application of esters in pharmaceutical chemistry. ResearchGate. Available at: [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Available at: [Link]

  • Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. Available at: [Link]

  • Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. ResearchGate. Available at: [Link]

  • RU2423346C2 - Improved method for synthesis of beta-blocker. Google Patents.
  • C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Executive Summary & Strategic Context Target Molecule: Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate CAS: 2229191-86-8 (Generic/Related) Primary Application: Critical intermediate for (1R,2S)-2-(3,4-difluorophenyl)cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Molecule: Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate CAS: 2229191-86-8 (Generic/Related) Primary Application: Critical intermediate for (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moieties, essential in the synthesis of P2Y12 platelet inhibitors such as Ticagrelor (Brilinta).

This guide details the synthesis of methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate via the Reformatsky reaction . Unlike Lithium-based aldol additions, which require cryogenic conditions (-78°C) to prevent polymerization or self-condensation of the aldehyde, the Zinc-mediated Reformatsky protocol offers a robust, chemo-selective alternative operable at near-ambient temperatures. The lower basicity of the zinc enolate ensures high tolerance for the electron-withdrawing fluorine substituents on the aromatic ring, preventing defluorination side reactions.

Reaction Mechanism & Pathway Analysis

The synthesis relies on the oxidative insertion of activated Zinc (Zn⁰) into the carbon-halogen bond of methyl bromoacetate, generating a nucleophilic zinc enolate (Reformatsky reagent). This species attacks the electrophilic carbonyl carbon of 3,4-difluorobenzaldehyde.

Critical Mechanistic Insight

The 3,4-difluoro substitution pattern increases the electrophilicity of the aldehyde carbonyl compared to benzaldehyde, accelerating the reaction. However, it also renders the ring susceptible to nucleophilic aromatic substitution (SₙAr) if harsh bases (like LDA) are used. The Reformatsky reagent's mild nucleophilicity mitigates this risk, ensuring the fluorine atoms remain intact.

Reaction Pathway Diagram

ReformatskyPath Aldehyde 3,4-Difluorobenzaldehyde Transition Six-Membered Transition State Aldehyde->Transition Bromoester Methyl Bromoacetate ZnEnolate Zn-Enolate Intermediate (Reformatsky Reagent) Bromoester->ZnEnolate Oxidative Insertion Zn Activated Zn(0) Zn->ZnEnolate ZnEnolate->Transition + Aldehyde Alkoxide Zinc Alkoxide Complex Transition->Alkoxide C-C Bond Formation Product Methyl 3-(3,4-difluorophenyl)- 3-hydroxypropanoate Alkoxide->Product Hydrolysis Acid H3O+ Quench Acid->Product

Figure 1: Mechanistic pathway of the Zinc-mediated Reformatsky reaction. The formation of the six-membered transition state (Zimmerman-Traxler model) dictates the stereochemical outcome.

Experimental Protocol

Reagents & Materials Specifications
ComponentPurity RequirementRoleStoichiometry
3,4-Difluorobenzaldehyde >98% (GC)Electrophile1.0 equiv
Methyl Bromoacetate >98%Nucleophile Precursor1.2 - 1.5 equiv
Zinc Dust <10 micron, ActivatedMetal Mediator1.5 - 2.0 equiv
Trimethylsilyl Chloride (TMSCl) Reagent GradeActivator0.05 equiv
THF (Tetrahydrofuran) Anhydrous (<50 ppm H₂O)Solvent10 mL/g Aldehyde
Equipment Setup
  • Vessel: 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Temperature Control: Oil bath with magnetic stirring (hotplate).

  • Atmosphere: Strictly inert (Nitrogen or Argon). Moisture kills the Reformatsky reagent.

Step-by-Step Procedure
Phase 1: Zinc Activation (The "Self-Validating" Step)

Success in this reaction depends entirely on the quality of the Zinc surface. Do not skip activation.

  • Charge: Add Zinc dust (1.5 equiv) to the dry RBF under nitrogen flow.

  • Activate: Add dry THF (50% of total volume) and TMSCl (0.05 equiv). Stir vigorously at room temperature for 15-20 minutes.

    • Visual Check: The grey zinc suspension should appear slightly brighter/cleaner.

    • Alternative: If TMSCl is unavailable, wash Zn with 1M HCl, then water, then acetone, then ether, and vacuum dry prior to use.

Phase 2: Initiation & Addition
  • Preparation: Dissolve 3,4-difluorobenzaldehyde (1.0 equiv) and Methyl Bromoacetate (1.3 equiv) in the remaining THF in the addition funnel.

  • Initiation: Add approximately 10-15% of the solution mixture to the zinc suspension.

  • Heat: Gently warm the flask to 40-45°C.

    • Self-Validation: Initiation is confirmed by the sudden onset of turbidity (formation of Zn-salts) and a mild exotherm (temperature spikes without external heat). If no exotherm occurs within 5 mins, add a crystal of Iodine. Do not proceed until initiation is observed.

  • Main Addition: Once initiated, add the remaining solution dropwise over 45-60 minutes. Maintain a gentle reflux (internal temp ~60-65°C) using the heat of reaction and the oil bath.

Phase 3: Completion & Workup
  • Digestion: After addition, stir at reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 80:20). The aldehyde spot (Rf ~0.6) should disappear; the product spot (Rf ~0.3) will appear.

  • Quench: Cool to 0°C. Hydrolyze the zinc alkoxide by slowly adding cold 1M HCl or saturated NH₄Cl.

    • Caution: Exothermic. Gas evolution may occur if excess Zn is present.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ (to remove acid traces) and Brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification & Quality Control

Purification Strategy

The crude oil is often sufficiently pure (>90%) for downstream applications. If higher purity is required:

  • Flash Chromatography: Silica Gel (230-400 mesh).

  • Eluent: Gradient 0% → 20% Ethyl Acetate in Hexanes.

  • Yield Expectations: 75% - 88% isolated yield.

Analytical Validation (Data Table)
ParameterExpected Value / SignalInterpretation
Appearance Colorless to pale yellow viscous oilDarkening indicates oxidation or residual Zn salts.
¹H NMR (CDCl₃) δ 5.10-5.15 (dd, 1H)Chiral center methine (CH-OH) . Diagnostic shift.
¹H NMR (CDCl₃) δ 3.72 (s, 3H)Methyl ester singlet.[1]
¹H NMR (CDCl₃) δ 2.60-2.80 (m, 2H)Methylene protons (α-carbonyl). Diastereotopic splitting confirms chiral center.
¹H NMR (CDCl₃) δ 7.00-7.30 (m, 3H)Aromatic protons (splitting pattern characteristic of 1,2,4-substitution).
¹⁹F NMR ~ -137 ppm, -140 ppmTwo distinct multiplets confirming 3,4-difluoro substitution.
Troubleshooting Guide
  • Problem: Reaction stalls after initiation.

    • Root Cause:[2][3][4][5] Zinc surface passivation.

    • Fix: Add 5-10 mol% more TMSCl or raise temperature. Ensure stirring is vigorous to mechanically scour the Zn surface.

  • Problem: Low Yield / Polymerization.

    • Root Cause:[2][3][4][5] Temperature too high during addition or wet solvent.

    • Fix: Redistill THF over Na/Benzophenone. Control addition rate to maintain gentle reflux, not vigorous boiling.

Process Workflow Diagram

Workflow cluster_activation Step 1: Catalyst Activation cluster_reaction Step 2: Reformatsky Addition cluster_workup Step 3: Isolation Start Start: Raw Materials ZnAct Zn + TMSCl + THF (Vigorous Stir, 20 min) Start->ZnAct Initiate Add 10% Reactants Wait for Exotherm ZnAct->Initiate AddRest Add Remaining Reactants (Maintain Reflux, 1h) Initiate->AddRest Exotherm Observed Digest Post-Reaction Stir (2h, 65°C) AddRest->Digest Quench Acidic Quench (1M HCl) Hydrolysis of Alkoxide Digest->Quench TLC: SM Consumed Extract Phase Separation (EtOAc / Brine) Quench->Extract End Final Product (>95% Purity) Extract->End Concentrate

Figure 2: Operational workflow for the synthesis, emphasizing the critical initiation checkpoint.

Safety & Handling (E-E-A-T)

  • 3,4-Difluorobenzaldehyde: Combustible liquid (Flash point ~66°C). Causes skin and serious eye irritation.[6] Handle in a fume hood [1].

  • Organozinc Intermediates: While less reactive than Grignards, they are moisture-sensitive.

  • Exotherm Control: The Reformatsky reaction has an induction period followed by rapid heat release. Never add all reagents at once; this can lead to a thermal runaway.

References

  • Spring, D. R., et al. (2016). Ticagrelor Synthesis and Analogues. University of Liège (ORBi). Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Enantioselective Reduction of Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Abstract This document provides a comprehensive guide for the enantioselective reduction of methyl 3-(3,4-difluorophenyl)-3-oxopropanoate to produce the corresponding chiral β-hydroxy ester, a valuable building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the enantioselective reduction of methyl 3-(3,4-difluorophenyl)-3-oxopropanoate to produce the corresponding chiral β-hydroxy ester, a valuable building block in pharmaceutical synthesis. The protocol details a robust and highly selective method utilizing a ruthenium-catalyzed asymmetric hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and step-by-step experimental procedures.

Introduction: Significance and Synthetic Context

Chiral β-hydroxy esters are pivotal structural motifs present in a wide array of biologically active molecules and pharmaceutical agents.[1][2] The enantioselective synthesis of these compounds is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, the product of the enantioselective reduction of methyl 3-(3,4-difluorophenyl)-3-oxopropanoate, serves as a key intermediate in the synthesis of various therapeutic agents. The fluorine substituents on the phenyl ring can enhance metabolic stability and binding affinity, making this a particularly relevant target for drug discovery programs.

The asymmetric reduction of prochiral ketones, especially β-keto esters, represents one of the most efficient methods for accessing enantiomerically pure secondary alcohols.[3][4] Among the various catalytic systems developed, ruthenium complexes bearing chiral phosphine ligands, such as those pioneered by Noyori, have demonstrated exceptional efficiency and enantioselectivity for the hydrogenation of functionalized ketones.[4][5][6] This application note will focus on a protocol inspired by the principles of Noyori asymmetric hydrogenation, a testament to its broad applicability and reliability in producing chiral alcohols with high enantiomeric excess (ee).[5][7]

Mechanistic Rationale: The Noyori Asymmetric Hydrogenation

The remarkable stereocontrol exerted by the Ru-BINAP catalytic system in the hydrogenation of β-keto esters is a consequence of a well-defined outer-sphere mechanism. The reaction does not proceed through direct coordination of the ketone's carbonyl group to the ruthenium center. Instead, the catalyst acts as a bifunctional entity, facilitating a concerted transfer of a hydride from the metal and a proton from the ligand to the substrate.

The catalytic cycle can be summarized as follows:

  • Catalyst Activation: The precatalyst, typically a Ru(II)-dihalide complex with a chiral diphosphine ligand like BINAP, is activated by hydrogen to form the active dihydride species.

  • Substrate Binding: The β-keto ester interacts with the activated catalyst through hydrogen bonding, forming a six-membered ring transition state. The stereochemistry of the chiral ligand dictates the facial selectivity of this interaction.

  • Hydrogen Transfer: A concerted, pericyclic transition state facilitates the transfer of a hydride from the ruthenium and a proton from the amine ligand (if present) to the carbonyl group of the β-keto ester. The rigid C2-symmetric structure of the BINAP ligand creates a chiral environment that favors one of the diastereomeric transition states, leading to high enantioselectivity.

  • Product Release and Catalyst Regeneration: The resulting chiral β-hydroxy ester is released, and the catalyst is regenerated to continue the catalytic cycle.

The choice of a specific chiral ligand, such as (S)- or (R)-BINAP, determines the absolute configuration of the resulting alcohol. This predictability is a key advantage of the Noyori-type hydrogenation reactions.

Experimental Protocol: Asymmetric Hydrogenation

This section provides a detailed, step-by-step protocol for the enantioselective reduction of methyl 3-(3,4-difluorophenyl)-3-oxopropanoate.

3.1. Materials and Reagents

  • Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate

  • [RuCl((S)-BINAP)(p-cymene)]Cl or a similar chiral ruthenium precatalyst

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, etc.)

  • Magnetic stirrer and hotplate

  • High-pressure autoclave or a balloon hydrogenation setup

3.2. Step-by-Step Procedure

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the chiral ruthenium precatalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl, typically 0.001 to 0.01 molar equivalents relative to the substrate) to a dry Schlenk flask.

  • Reaction Setup: To the Schlenk flask containing the catalyst, add anhydrous, degassed methanol (sufficient to achieve a substrate concentration of 0.1-0.5 M). Stir the mixture at room temperature for 15-30 minutes to ensure catalyst dissolution and activation.

  • Substrate Addition: Dissolve methyl 3-(3,4-difluorophenyl)-3-oxopropanoate in a minimal amount of anhydrous, degassed methanol and add it to the catalyst solution via syringe.

  • Hydrogenation:

    • For Autoclave: Seal the Schlenk flask, transfer it to a high-pressure autoclave, and purge the system with hydrogen gas three times. Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-50 atm).

    • For Balloon Hydrogenation: Purge the Schlenk flask with hydrogen gas from a balloon three times. Maintain a positive pressure of hydrogen using the balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (typically 25-50 °C). The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate.

Data Presentation: Expected Results

The following table summarizes typical results that can be expected for the enantioselective reduction of β-keto esters using Ru-BINAP catalysts, based on literature for analogous substrates.[8][9]

Catalyst SystemSubstrate/Catalyst RatioSolventPressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
[RuCl((S)-BINAP)(p-cymene)]Cl1000:1Methanol203012>95>98
[RuBr2((R)-BINAP)]500:1Ethanol50408>95>99
[Ru(OAc)2((S)-BINAP)]2000:1Methanol102524>90>97

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of the asymmetric synthesis.[10] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[11][12]

5.1. Chiral HPLC Protocol

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

6.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst Catalyst Preparation ([RuCl((S)-BINAP)(p-cymene)]Cl in MeOH) reaction Asymmetric Hydrogenation (H2 pressure, Temp) catalyst->reaction substrate Substrate Preparation (Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate) substrate->reaction workup Work-up (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC for ee) purification->analysis

Caption: Experimental workflow for the enantioselective reduction.

6.2. Catalytic Cycle

catalytic_cycle catalyst [Ru(H)2(S-BINAP)] (Active Catalyst) transition_state [Ru-H...O=C...H-N] Transition State catalyst->transition_state + Substrate substrate β-Keto Ester substrate->transition_state product Chiral β-Hydroxy Ester transition_state->product product->catalyst - Product + H2 precatalyst [RuCl2(S-BINAP)] (Precatalyst) precatalyst->catalyst Activation H2 H2 H2_2 H2

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Conclusion

The protocol described herein provides a reliable and highly enantioselective method for the synthesis of methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate. The use of a chiral ruthenium-BINAP catalyst ensures high yields and excellent enantiomeric excess, making this a valuable procedure for the production of this important chiral building block. The detailed experimental and analytical procedures should enable researchers to successfully implement this methodology in their synthetic endeavors.

References

  • MDPI. (2014, September 11). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]

  • ResearchGate. Synthesis of anti-β-hydroxy-α-amino esters using chiral quaternary ammonium salts. [Link]

  • RSC Publishing. Mechanistic insight into NOYORI asymmetric hydrogenations. [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. [Link]

  • ResearchGate. Synthetic methods of chiral β‐hydroxy amides (esters) and γ‐amino alcohols. [Link]

  • ChemRxiv. (2024, February 27). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. [Link]

  • PMC. (2018, August 30). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Link]

  • YouTube. (2022, April 23). Noyori Hydrogenation. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • SciSpace. (2017, November 17). Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. [Link]

  • Nature. (2022, October 12). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. [Link]

  • Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • PMC. (2019, June 10). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. [Link]

  • ResearchGate. Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes | Request PDF. [Link]

  • PMC. (2007, June 28). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. [Link]

  • University of Bath. Determination of enantiomeric excess. [Link]

  • MDPI. (2001, November 30). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. [Link]

  • RSC Publishing. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • Canadian Science Publishing. (2011, March 23). Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand. [Link]

  • Chinese Journal of Organic Chemistry. Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Conversion of β-Hydroxy Esters to Cyclopropyl Amines

Introduction: The Strategic Value of Cyclopropyl Amines from β-Hydroxy Esters In the landscape of modern medicinal chemistry, the cyclopropylamine motif stands out as a "privileged" scaffold. Its inherent three-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclopropyl Amines from β-Hydroxy Esters

In the landscape of modern medicinal chemistry, the cyclopropylamine motif stands out as a "privileged" scaffold. Its inherent three-membered ring introduces a unique conformational rigidity and a specific steric profile that can significantly enhance the pharmacological properties of drug candidates, including binding affinity, metabolic stability, and cell permeability.[1][2] Compounds incorporating this moiety are found in various therapeutic agents, acting as inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1]

β-Hydroxy esters serve as ideal starting materials for the synthesis of these valuable molecules. They are readily accessible, often through well-established asymmetric synthesis routes like aldol reactions or the enantioselective reduction of β-keto esters, providing a gateway to optically pure final products.[3][4][5] This guide details the primary synthetic strategies for the multi-step conversion of β-hydroxy esters to cyclopropyl amines, focusing on the underlying chemical principles, providing field-tested protocols, and offering guidance for method selection.

Primary Synthetic Pathway: A Three-Act Synthesis

The most robust and widely applicable strategy for converting β-hydroxy esters to cyclopropyl amines is a three-stage process: dehydration to an α,β-unsaturated ester, cyclopropanation of the alkene, and finally, functional group transformation of the ester to the target amine. This sequence leverages well-understood, high-yielding reactions to construct the desired scaffold.

G A β-Hydroxy Ester B α,β-Unsaturated Ester A->B  Dehydration (e.g., Martin's Sulfurane, Burgess Reagent)   C Cyclopropyl Ester B->C  Cyclopropanation (e.g., Corey-Chaykovsky Reaction)   D Cyclopropyl Amine C->D  Rearrangement (e.g., Curtius, Hofmann)  

Caption: Overall workflow for the conversion of β-hydroxy esters to cyclopropyl amines.

Act I: Dehydration to α,β-Unsaturated Esters

The initial step involves the elimination of water to form an electronically poor alkene, which is an ideal substrate for subsequent nucleophilic cyclopropanation. The choice of dehydration agent is critical to control selectivity (E vs. Z isomers) and avoid side reactions.

  • Mechanism & Rationale: Reagents like Martin's sulfurane or the Burgess reagent are often preferred over simple acid catalysis as they operate under milder conditions, minimizing the risk of ester hydrolysis or other acid-catalyzed side reactions. These methods proceed through concerted syn-elimination or anti-elimination pathways, offering predictable stereochemical outcomes based on the substrate conformation.

Act II: Methylene Transfer via Johnson-Corey-Chaykovsky Reaction

With the α,β-unsaturated ester in hand, the next stage is the formation of the cyclopropane ring. The Johnson-Corey-Chaykovsky reaction is exceptionally well-suited for this transformation.[6] It involves the reaction of a sulfur ylide with an electron-deficient alkene, such as a Michael acceptor.[7][8]

  • Mechanism & Rationale: The reaction is initiated by the 1,4-conjugate addition of the sulfur ylide to the α,β-unsaturated ester.[9] This is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the carbon bearing the sulfonium leaving group, leading to ring closure and formation of the trans-cyclopropane product, which is typically the thermodynamically favored isomer.[10] Dimethylsulfoxonium methylide (Corey's ylide) is often used for this purpose.[9][10]

Act III: Ester to Amine Conversion via Curtius Rearrangement

The final stage requires the conversion of the stable ester group into a primary amine. While several methods exist, the Curtius rearrangement offers a reliable and high-yielding pathway, particularly when starting from the corresponding carboxylic acid (obtained via saponification of the ester).[2][11]

  • Mechanism & Rationale: The Curtius rearrangement proceeds through the thermal or photochemical decomposition of an acyl azide. The acyl azide is typically generated from a carboxylic acid derivative (like an acid chloride) or by reacting an acyl hydrazide with nitrous acid. Upon heating, the acyl azide loses dinitrogen gas to form a highly reactive acyl nitrene intermediate, which rearranges to an isocyanate.[2] This isocyanate can then be hydrolyzed with aqueous acid or base to yield the primary amine and carbon dioxide.

G cluster_0 A Cyclopropyl Carboxylic Acid B Acyl Azide A->B  1. SOCl₂  2. NaN₃ C Isocyanate B->C  Heat (Δ)  - N₂ gas D Carbamic Acid C->D  H₂O (Hydrolysis)   E Cyclopropyl Amine D->E  Decarboxylation  - CO₂

Caption: Key stages of the Curtius Rearrangement for amine synthesis.

Detailed Experimental Protocols

The following protocols are based on a model system converting a generic β-hydroxy ester to a cyclopropyl amine. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Operations involving sodium hydride, azides, and isocyanates require extreme caution.

Protocol 2.1: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ester

This protocol details the formation of a cyclopropyl ester from an alkene using Corey's ylide.

Materials:

  • Trimethylsulfoxonium iodide (2.42 g, 11.0 mmol, 1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (440 mg, 11.0 mmol, 1.1 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL)

  • α,β-Unsaturated Ester (10.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add trimethylsulfoxonium iodide.

  • Under a nitrogen atmosphere, add anhydrous DMSO. Stir until the solid is partially dissolved.

  • Carefully add the sodium hydride dispersion portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the resulting milky white suspension at room temperature for 45-60 minutes, until gas evolution ceases. The sulfur ylide has now been formed in situ.[10]

  • In a separate flask, dissolve the α,β-unsaturated ester in anhydrous THF.

  • Cool the ylide suspension to 10-15 °C using a water bath.

  • Add the solution of the α,β-unsaturated ester dropwise to the ylide suspension over 30 minutes, maintaining the internal temperature below 25 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous solution of NH₄Cl (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired cyclopropyl ester.

Protocol 2.2: Saponification and Curtius Rearrangement

This protocol covers the conversion of the cyclopropyl ester to the final amine product. Safety Precaution: This procedure involves the formation of a potentially explosive acyl azide and a toxic isocyanate. Perform behind a blast shield in a fume hood. Avoid using metal spatulas with azides.

Materials:

  • Cyclopropyl Ester (5.0 mmol, 1.0 equiv)

  • Ethanol (15 mL)

  • 1 M Sodium Hydroxide (NaOH) solution (10 mL, 10 mmol, 2.0 equiv)

  • 1 M Hydrochloric Acid (HCl)

  • Oxalyl chloride or Thionyl chloride (SOCl₂) (0.5 mL, ~1.4 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene (15 mL)

  • N,N-Dimethylformamide (DMF) (1-2 drops, catalytic)

  • Sodium azide (NaN₃) (488 mg, 7.5 mmol, 1.5 equiv)

  • tert-Butanol (10 mL)

  • Concentrated HCl

Procedure:

Part A: Saponification to the Carboxylic Acid

  • Dissolve the cyclopropyl ester in ethanol in a round-bottom flask.

  • Add the 1 M NaOH solution and stir the mixture at 50 °C for 2-4 hours, monitoring by TLC until the starting ester is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the cyclopropyl carboxylic acid with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude acid, which is often used directly in the next step.

Part B: Curtius Rearrangement

  • Dissolve the crude cyclopropyl carboxylic acid in anhydrous DCM or toluene. Add a catalytic amount of DMF.

  • Cool the solution in an ice bath and slowly add oxalyl chloride or SOCl₂. Stir for 1-2 hours at room temperature until gas evolution stops.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • [CAUTION] In a separate flask, dissolve sodium azide in a minimal amount of water and add acetone. Cool in an ice bath.

  • Dissolve the crude acyl chloride in acetone and add it dropwise to the sodium azide solution. Stir vigorously at 0 °C for 1 hour.

  • Quench with ice-water and extract the acyl azide with toluene. [CAUTION: Acyl azides are explosive; do not concentrate to dryness].

  • Carefully separate the organic layer, dry it briefly over anhydrous Na₂SO₄, and transfer it to a flask containing tert-butanol.

  • Heat the solution gently to 80-90 °C. Vigorous nitrogen evolution will occur as the azide rearranges to the isocyanate, which is then trapped by tert-butanol to form a Boc-protected amine.

  • Once gas evolution ceases (1-3 hours), cool the reaction and remove the solvent under reduced pressure.

  • To the crude Boc-protected amine, add a solution of concentrated HCl in methanol or dioxane and stir at room temperature for 2-4 hours to cleave the Boc group.

  • Concentrate the mixture under reduced pressure, and partition the residue between dilute NaOH and diethyl ether to isolate the free cyclopropyl amine.

Method Selection and Comparative Analysis

The choice of reagents and reaction pathways depends on the specific substrate, available equipment, and safety considerations.

Parameter Corey-Chaykovsky Simmons-Smith
Substrate Ideal for electron-poor alkenes (e.g., α,β-unsaturated esters).[8]Broad applicability, including unactivated alkenes.
Reagents Sulfur ylide (from sulfonium/sulfoxonium salt + strong base).[9]Carbenoid (from diiodomethane + Zn-Cu couple).[12]
Stereocontrol Generally gives trans product with acyclic enones.[10]Stereospecific (syn-addition); directed by hydroxyl groups.[12]
Safety Requires handling of strong bases (e.g., NaH).Diiodomethane is a toxic alkylating agent.

Table 1: Comparison of Common Cyclopropanation Methods.

Parameter Curtius Rearrangement Hofmann Rearrangement
Precursor Carboxylic Acid → Acyl Azide.[2]Primary Amide.[13]
Key Intermediate Isocyanate.Isocyanate.
Reagents Sodium azide, acid chloride formation.Bromine or NBS, strong base (NaOH).
Scope Very broad and generally high-yielding.Tolerates many functional groups, but can be lower yielding.
Safety HIGH RISK: Involves potentially explosive acyl azides.[2]Involves handling of bromine and strong base.

Table 2: Comparison of Ester-to-Amine Conversion Methods.

G start Need to convert Cyclopropyl Ester to Amine? q1 Are you equipped to handle potentially explosive azides? start->q1 curtius Pursue Curtius Rearrangement (via Carboxylic Acid) q1->curtius Yes hofmann Pursue Hofmann Rearrangement (via Amide) q1->hofmann No

Sources

Application

Using Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate as a Ticagrelor intermediate

Application Note: High-Purity Synthesis & Utilization of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate in Ticagrelor Manufacturing Abstract & Strategic Overview Ticagrelor (Brilinta/Brilique) is a reversible P2Y12 re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis & Utilization of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate in Ticagrelor Manufacturing

Abstract & Strategic Overview

Ticagrelor (Brilinta/Brilique) is a reversible P2Y12 receptor antagonist used for the prevention of thrombotic events.[1] A Critical Quality Attribute (CQA) of the Ticagrelor drug substance is the stereochemical purity of its cyclopropyl amine core: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.

While direct asymmetric cyclopropanation of styrene derivatives is a common industrial route, it often suffers from variable enantiomeric excess (ee) and difficult catalyst removal. This Application Note details a robust alternative strategy: the biocatalytic asymmetric reduction of methyl 3-(3,4-difluorophenyl)-3-oxopropanoate to Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate .

This hydroxy-ester intermediate serves as a "Chiral Checkpoint," allowing manufacturers to establish >99% ee early in the synthesis before the complex cyclization steps. This guide provides protocols for the enzymatic generation of this intermediate and its downstream conversion.

Strategic Synthesis Map

The following diagram illustrates the retrosynthetic logic, highlighting the hydroxypropanoate as the pivot point for chirality.

Ticagrelor_Retrosynthesis cluster_0 Chiral Checkpoint Strategy Ticagrelor Ticagrelor (API) CPA (1R,2S)-Cyclopropyl Amine (Key Chiral Core) CPA->Ticagrelor Coupling with Pyrimidine CPE Cyclopropyl Ester CPE->CPA Curtius Rearrangement Cinnamate Methyl 3,4-Difluorocinnamate Cinnamate->CPE Corey-Chaykovsky or Simmons-Smith Hydroxy Methyl 3-(3,4-difluorophenyl)- 3-hydroxypropanoate (TARGET INTERMEDIATE) Hydroxy->Cinnamate Dehydration (Protocol 2) Keto Methyl 3-(3,4-difluorophenyl)- 3-oxopropanoate Keto->Hydroxy Biocatalytic Reduction (Protocol 1) Start 3,4-Difluoroacetophenone + Dimethyl Carbonate Start->Keto Claisen Condensation

Figure 1: Retrosynthetic map identifying the hydroxypropanoate as the stable chiral precursor to the reactive cinnamate/cyclopropyl moieties.

Protocol 1: Biocatalytic Asymmetric Reduction

Objective: Synthesis of (S)-Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate with >99% ee. Rationale: Chemical reduction (e.g., NaBH4) yields a racemate. Ruthenium-catalyzed hydrogenation (Noyori) is effective but leaves heavy metal residues. Biocatalysis using Ketoreductases (KREDs) offers mild conditions, perfect stereocontrol, and ease of waste management.

Materials & Reagents
  • Substrate: Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate (0.5 M in DMSO).

  • Enzyme: Commercial KRED screening kit (e.g., Codexis or similar libraries). Target: S-selective KRED.

  • Cofactor: NADP+ (1.0 mM).

  • Recycling System: Glucose Dehydrogenase (GDH) and Glucose (to regenerate NADPH).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM Magnesium Sulfate (MgSO4).

  • Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (200 mg) in 10 mL of the buffer. Add 5 mg of GDH (CDX-901 or equivalent).

  • Reaction Initiation:

    • In a 250 mL round-bottom flask, add 40 mL of Buffer.

    • Add 50 mg of the selected KRED enzyme powder.

    • Add the Cofactor Mix.

    • Add 1.0 g of Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate (dissolved in 2 mL DMSO) dropwise under stirring.

  • Incubation: Stir at 30°C at 250 RPM for 24 hours. Monitor pH and adjust to 7.0 using 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Work-up:

    • Quench reaction with 50 mL Ethyl Acetate (EtOAc).

    • Filter through a Celite pad to remove protein.

    • Separate phases.[2] Extract aqueous phase 2x with EtOAc.

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Critical Process Parameter (CPP): The pH must be maintained between 6.5 and 7.5. Below 6.0, enzyme activity drops; above 8.0, the ester moiety may hydrolyze.

Protocol 2: Downstream Utilization (Dehydration to Cinnamate)

Objective: Convert the chiral hydroxy intermediate into the trans-cinnamate precursor for cyclopropanation. Note: While this step removes the chiral center formed in Protocol 1, the purification potential of the hydroxy intermediate (which is a crystalline solid, unlike the oil keto-ester) allows for the removal of regio-isomers before the critical cyclopropanation step. Alternatively, specific stereoselective displacements can retain chirality, but the industrial standard often uses this step to purify the carbon skeleton.

Methodology
  • Activation: Dissolve the hydroxy ester (10 mmol) in DCM (50 mL) with Triethylamine (15 mmol).

  • Mesylation: Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 11 mmol) dropwise. Stir for 1 hour.

  • Elimination: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mmol) and reflux for 2 hours.

  • Result: This yields Methyl 3-(3,4-difluorophenyl)acrylate (Cinnamate) with high chemical purity, ready for Simmons-Smith cyclopropanation.

Analytical Quality Control

Trustworthiness in data is paramount. Use the following HPLC method to validate the intermediate.

Table 1: HPLC Method Parameters for Chiral Purity

ParameterSetting
Column Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detector UV @ 254 nm
Temperature 25°C
Retention Times (R)-Enantiomer: ~8.5 min (S)-Enantiomer: ~10.2 min (Target)

Expert Insights & Troubleshooting

  • Enzyme Inhibition: If conversion stalls at 50%, the ketone substrate might be inhibiting the enzyme. Solution: Switch to a fed-batch mode, adding the substrate in 4 portions over 4 hours.

  • Emulsion Formation: During work-up, biocatalytic reactions often form emulsions due to denatured protein. Solution: Add 5% NaCl to the aqueous phase or use centrifugation rather than gravity separation.

  • Solvent Selection: Avoid using >10% DMSO as a co-solvent. If solubility is an issue, use Methyl tert-butyl ether (MTBE) as a biphasic system; many KREDs are active at the interface.

Visualizing the Biocatalytic Cycle

Understanding the cofactor regeneration is vital for cost-efficiency.

Biocatalysis_Cycle cluster_KRED Reduction Phase cluster_GDH Regeneration Phase Substrate Keto Ester (Substrate) Product Hydroxy Ester (Product) Substrate->Product KRED NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP H- Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Figure 2: Coupled enzymatic cycle showing the reduction of the keto-ester driven by NADPH recycling via Glucose Dehydrogenase.

References

  • AstraZeneca AB. (2001). Crystal modifications of a triazolo(4,5-d)pyrimidine derivative.[2] World Intellectual Property Organization. WO2001092262. Link

  • Zhang, H., et al. (2012).[2] Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents.[2] Bioorganic & Medicinal Chemistry Letters, 22(11), 3598-3602.[2] Link

  • Spring, T., et al. (2011). Process for the preparation of Ticagrelor.[2][3][4][5][6] US Patent Application US2011017108. Link

  • Hollmann, F., & Arends, I. W. (2012). Biocatalytic oxidations and reductions: From enzyme engineering to production. Green Chemistry, 14, 22-29. (General reference for KRED protocols). Link

Sources

Method

Application Note: Advanced Asymmetric Synthesis of Chiral 3,4-Difluorophenyl Derivatives for Ticagrelor Production

Introduction & Strategic Rationale Chiral 3,4-difluorophenyl derivatives are highly privileged pharmacophores in modern medicinal chemistry. Most notably, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA) serves as th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Chiral 3,4-difluorophenyl derivatives are highly privileged pharmacophores in modern medicinal chemistry. Most notably, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA) serves as the indispensable chiral building block for Ticagrelor, a blockbuster reversible P2Y12 receptor antagonist used globally to prevent atherothrombotic events[1].

The synthesis of CPA requires rigorous stereochemical control. Historically, asymmetric induction was achieved via the Corey-Bakshi-Shibata (CBS) reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using hazardous borane reagents[2]. However, recent advancements in biocatalysis and downstream chiral resolution have revolutionized this pathway. This application note details a modern, highly scalable synthetic route utilizing ketoreductase-mediated bioreduction and diastereomeric salt crystallization, offering superior enantioselectivity, scalability, and environmental sustainability[1][3].

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen over traditional methods. The following mechanistic choices form the foundation of this optimized protocol.

A. Biocatalytic Asymmetric Reduction via PpKR8

The reduction of the prochiral ketone 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) to (R)-2-chloro-1-(3,4-difluorophenyl)ethanol (CFPL) is the primary stereogenic step. We employ PpKR8 , a novel NADH-dependent short-chain dehydrogenase derived from Paraburkholderia phymatum STM815[1].

  • The Causality: Traditional chemocatalysis (e.g., CBS reduction) requires stoichiometric amounts of toxic BH3-Me2S and expensive chiral ligands like (S)-diphenylprolinol, which pose severe safety and economic risks at scale[2]. In contrast, the PpKR8 enzyme features a highly specific binding pocket that perfectly accommodates the electron-deficient 3,4-difluorophenyl ring, driving the hydride transfer exclusively to the Re-face of the ketone. By co-expressing PpKR8 with glucose dehydrogenase (GDH) in E. coli, we establish an internal NADH recycling system. This shifts the thermodynamic equilibrium forward, allowing for unprecedented substrate loadings (up to 300 g/L) without enzyme inhibition, achieving a 99.9% enantiomeric excess (ee)[1].

B. Chiral Resolution via Diastereomeric Salt Formation

Following downstream cyclopropanation and Curtius rearrangement, the resulting CPA free base is an oil at standard temperature and pressure[3].

  • The Causality: Oils are notoriously difficult to purify via crystallization and are prone to oxidative degradation, complicating strict pharmaceutical quality control. By reacting the CPA free base with D-mandelic acid, a highly crystalline diastereomeric salt—(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine D-mandelate —is formed[3]. This phase change from oil to solid acts as a self-purifying mechanism. The distinct solubility profile of the (1R,2S)-D-mandelate salt compared to its enantiomeric counterparts allows for facile optical enrichment via recrystallization, ensuring an ee >99.5% and long-term API stability[3].

Quantitative Method Comparison

The transition from traditional chemical reduction to biocatalysis yields significant improvements across all key process metrics.

Process MetricTraditional CBS Reduction[2]PpKR8 Biocatalytic Reduction[1]
Catalyst (S)-Diphenylprolinol (Expensive)E. coli whole cells (PpKR8/GDH)
Reducing Agent BH3-Me2S (Hazardous, toxic)D-Glucose (Benign, cheap)
Max Substrate Loading < 50 g/LUp to 300 g/L (1.57 M)
Enantiomeric Excess (ee) ~92% - 95%> 99.9%
Space-Time Yield Low to Moderate728 g/(L·day)
Environmental Impact High (Heavy metals, boron waste)Low (Aqueous buffer, biodegradable)

Experimental Protocols (Self-Validating Systems)

Protocol A: Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol

This protocol utilizes whole-cell biocatalysis with an internal validation mechanism for cofactor recycling.

  • Preparation of Biocatalyst: Resuspend E. coli cells co-expressing PpKR8 and GDH (20 g wet weight) in 100 mL of potassium phosphate buffer (100 mM, pH 7.0).

  • Substrate Addition: Add 30 g of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) to the buffer suspension. Critical Step: CFPO is highly hydrophobic; maintaining vigorous mechanical stirring (800 rpm) is essential for adequate mass transfer.

  • Cofactor Recycling Initiation: Add 40 g of D-glucose to the reaction mixture to initiate NADH regeneration via GDH.

  • Reaction Monitoring (Self-Validating Checkpoint): Monitor the pH of the reaction continuously. The oxidation of glucose to gluconic acid by GDH will cause the pH to drop. Continuously titrate with 2M NaOH to maintain a strict pH of 7.0. The cessation of NaOH consumption directly indicates reaction completion (typically 12-16 hours)[1].

  • Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to yield (R)-CFPL as a pale yellow oil. (Expected yield: >95%, ee: >99.9%).

Protocol B: Synthesis and Resolution of (1R,2S)-CPA D-Mandelate Salt

This protocol upgrades the optical purity of the cyclopropylamine intermediate while converting it into a stable solid.

  • Dissolution: Dissolve 10 g of crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (free base oil) in 50 mL of ethyl acetate at 40°C[3].

  • Chiral Agent Addition: In a separate flask, dissolve 8.9 g of D-mandelic acid (1.0 eq) in 30 mL of absolute ethanol. Slowly add the D-mandelic acid solution to the CPA solution dropwise over 30 minutes to prevent crash-precipitation.

  • Crystallization (Self-Validating Checkpoint): Seed the solution with 10 mg of pure (1R,2S)-CPA D-mandelate. A rapid onset of turbidity followed by the precipitation of white crystalline solids confirms successful diastereomeric salt formation and phase transition[3].

  • Isolation: Cool the suspension to 0-5°C at a rate of 0.5°C/min and age for 2 hours to maximize yield. Filter the crystals under vacuum and wash the filter cake with cold ethyl acetate (20 mL).

  • Drying and Verification: Dry the solid in a vacuum oven at 45°C for 12 hours. Verify optical purity via chiral HPLC (Expected ee >99.5%).

Workflow Visualization

Below is the logical workflow mapping the transformation from the raw starting material to the highly purified Ticagrelor precursor.

G A 3,4-Difluorobenzene (Starting Material) B 2-Chloro-1-(3,4-difluorophenyl)ethanone (Prochiral Ketone) A->B Friedel-Crafts Acylation C (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol (Chiral Alcohol) B->C PpKR8 Biocatalysis (NADH Recycling) D trans-2-(3,4-Difluorophenyl) cyclopropanecarboxylic acid C->D Cyclopropanation (Base, Solvent) E (1R,2S)-CPA D-Mandelate (Ticagrelor Precursor) D->E Curtius Rearrangement & Chiral Resolution

Synthetic workflow of Ticagrelor intermediate CPA via biocatalytic reduction and chiral resolution.

References

  • [1] He L., et al. "Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815." Organic Process Research & Development - ACS Publications. 1

  • [2] "CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution." Google Patents. 2

  • [3] "CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates." Google Patents. 3

Sources

Application

Application Note: Catalytic Asymmetric Hydrogenation of β-Keto Esters to Chiral β-Hydroxy Esters

Executive Summary The asymmetric hydrogenation of β-keto esters to enantiomerically pure β-hydroxy esters is a foundational transformation in the synthesis of chiral active pharmaceutical ingredients (APIs), including st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric hydrogenation of β-keto esters to enantiomerically pure β-hydroxy esters is a foundational transformation in the synthesis of chiral active pharmaceutical ingredients (APIs), including statins, carbapenem antibiotics, and biological signaling molecules. This application note provides an in-depth, self-validating technical guide to executing this transformation using Ruthenium(II)-BINAP and related catalytic systems. By understanding the underlying mechanistic causality and optimizing critical reaction parameters, researchers can achieve exceptional enantiomeric excess (ee > 99%) and quantitative yields.

Mechanistic Principles & Causality

The Outer-Sphere Mechanism

Unlike traditional inner-sphere reductions where the substrate directly displaces a ligand on the metal center, the Ru-BINAP catalyzed hydrogenation of β-keto esters proceeds via an outer-sphere mechanism [1].

The causality of this mechanism dictates specific experimental choices:

  • Solvation: The catalyst precursor first coordinates with solvent molecules at vacant sites to form a solvated complex.

  • Heterolytic Cleavage: Upon exposure to molecular hydrogen, the metal center and the chiral BINAP ligand facilitate the heterolytic cleavage of H₂, generating an active Ru–hydride species[1].

  • Hydrogen Bonding: The β-keto ester substrate is reduced via a highly organized, hydrogen-bonded transition state without directly binding the ketone oxygen to the ruthenium atom.

Mechanism A Ru(II)-BINAP Precursor B Solvated Complex (Protic Solvent) A->B Solvent Coord. C Ru-Hydride Species (Heterolytic Cleavage) B->C H2 Addition D Outer-Sphere Transition State C->D Substrate Binding E Chiral β-Hydroxy Ester Product D->E Hydride Transfer E->B Product Release

Ru-BINAP Catalytic Cycle via Outer-Sphere Mechanism for Asymmetric Hydrogenation.

Dynamic Kinetic Resolution (DKR)

When handling α-substituted β-keto esters (e.g., α-amino-β-keto esters), the hydrogenation can be coupled with Dynamic Kinetic Resolution (DKR)[2].

  • The Logic: If the α-stereocenter is labile and undergoes rapid keto-enol tautomerization (epimerization) at a rate faster than the hydrogenation step, the two rapidly equilibrating enantiomers of the starting material can be selectively funneled into a single diastereomer and enantiomer.

  • The Result: This allows for the synthesis of complex anti-aromatic β-hydroxy-α-amino acid esters with excellent diastereo- and enantioselectivities (up to 99% ee) from a racemic starting mixture[2].

Experimental Design & Parameter Optimization

Experimental success relies heavily on the precise control of the reaction environment. The following parameters are not merely suggestions but mechanistic requirements.

  • Solvent Selection (The Proton Donor Effect): Protic solvents such as methanol or ethanol are strictly required. They act as proton donors, accelerating the release of the chiral product from the reaction intermediate[3]. Conversely, aprotic solvents like dichloromethane drastically reduce conversion. Furthermore, the presence of water is highly detrimental to both catalytic activity and enantioselectivity, as it disrupts the hydrogen-bonded transition state[3].

  • Trace Acid Additives: The addition of trace amounts of hydrochloric acid (HCl) acts as a substrate activator. HCl modulates the electronic environment of the substrate-catalyst complex and prevents the formation of inactive Ru-alkoxide dead-end species[1],[4].

Table 1: Optimization of Reaction Parameters for Ru-BINAP Hydrogenation

SolventAdditiveTemp (°C)H₂ Pressure (atm)Conversion (%)Enantiomeric Excess (ee %)
Methanol (Anhydrous)None25100>9999.4
Ethanol (Anhydrous)None251009898.5
DichloromethaneNone25100<10N/A
MethanolH₂O (5% v/v)251004582.0
Methanol (Anhydrous)HCl (0.1 mol%)2550>9999.8

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the atmosphere and validating the intermediate states, researchers can prevent late-stage synthesis failures.

Protocol A: Preparation of the Active Ru-BINAP Catalyst

Note: Oxygen poisons the Ru(II) catalyst by irreversibly oxidizing the phosphine ligand. This protocol must be executed under strict Schlenk or glovebox conditions.

  • Inert Atmosphere Setup: Transfer 0.05 mmol of [RuCl₂(benzene)]₂ and 0.11 mmol of (R)-BINAP into a flame-dried Schlenk tube inside an argon-filled glovebox.

  • Solvent Addition: Add 5 mL of anhydrous, thoroughly degassed N,N-dimethylformamide (DMF).

  • Thermal Activation: Heat the mixture to 100 °C for 10–15 minutes. The solution will transition from a brown suspension to a clear, reddish-brown homogeneous solution, indicating the successful formation of the active pre-catalyst.

  • Concentration: Remove the DMF under high vacuum (≤ 0.1 mmHg) at 50 °C to yield the solid Ru-BINAP complex. Store under argon.

Protocol B: High-Pressure Asymmetric Hydrogenation Workflow
  • Substrate Preparation: Dissolve 10 mmol of the β-keto ester (e.g., methyl acetoacetate) in 10 mL of anhydrous, degassed methanol.

  • Acid Activation: Add 0.1 mol% of a standardized methanolic HCl solution[4].

  • Reactor Loading: Transfer the substrate solution and the prepared Ru-BINAP catalyst (substrate-to-catalyst ratio of 1,000:1 to 10,000:1) into a stainless-steel high-pressure autoclave under an argon stream.

  • Pressurization: Seal the autoclave. Purge the headspace with H₂ gas three times (pressurize to 10 atm, then vent) to remove residual argon. Finally, pressurize to 50 atm of H₂.

  • Reaction: Stir the mixture vigorously at 25–50 °C for 12 to 24 hours. The pressure drop can be monitored to track the reaction progress.

  • Workup: Carefully vent the hydrogen gas. Concentrate the methanolic solution under reduced pressure. Pass the crude mixture through a short silica gel plug (eluent: hexane/ethyl acetate 4:1) to remove the ruthenium catalyst.

Workflow S1 1. Catalyst & Substrate Prep (Glovebox, Anhydrous MeOH) S2 2. Reactor Loading & Degassing (3x Vacuum/Ar Cycles) S1->S2 S3 3. Pressurization (H2 Gas, 50-100 atm) S2->S3 S4 4. Catalytic Reaction (Stirring, 25-50°C, 12-24h) S3->S4 S5 5. Depressurization & Workup (Solvent Evaporation) S4->S5 S6 6. Analytical Validation (Chiral GC/HPLC, ee% Check) S5->S6

Step-by-step workflow for high-pressure catalytic asymmetric hydrogenation.

Analytical Validation

To ensure trustworthiness and reproducibility, the resulting β-hydroxy ester must be analytically validated for both chemical purity and enantiomeric excess (ee).

  • Chiral Chromatography: The primary method for ee determination is Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., CHIRALCEL OD-H or CHIRALPAK AD-H). Compare the retention times against a synthesized racemic standard (prepared via non-selective reduction using NaBH₄).

  • Mosher’s Ester Derivatization: If chiral chromatography is unavailable or ambiguous, react the purified β-hydroxy ester with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric Mosher esters can be integrated via ¹H or ¹⁹F NMR. The distinct chemical shifts of the diastereomers provide a highly accurate, self-validating calculation of the enantiomeric ratio.

References

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters Source: ACS Publications URL
  • Dynamic kinetic resolution catalyzed by Ir axially chiral phosphine catalyst: asymmetric synthesis of anti aromatic beta-hydroxy-alpha-amino acid esters Source: PubMed URL
  • An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.
  • The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP Source: ResearchGate URL

Sources

Method

Application Note &amp; Protocol: Enzymatic Kinetic Resolution of Racemic Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Introduction: The Significance of Chiral β-Hydroxy Esters Optically active β-hydroxy esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] Their s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Hydroxy Esters

Optically active β-hydroxy esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] Their stereochemistry often dictates the efficacy and safety of the final drug product, making the production of single-enantiomer compounds a critical aspect of drug development.[2][3] The title compound, Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, is a structurally significant intermediate, with the difluorophenyl moiety being a common feature in modern medicinal chemistry. Kinetic resolution, a technique where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst, offers a practical and efficient method for obtaining these valuable enantiopure compounds.[4] Among the various catalytic systems, enzymes, particularly lipases, have emerged as powerful tools for kinetic resolution due to their high enantioselectivity, mild reaction conditions, and broad substrate tolerance.[5]

This document provides a detailed guide to the enzymatic kinetic resolution of racemic Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, leveraging the well-established catalytic prowess of Candida antarctica lipase B (CALB).

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) capitalizes on the differential reaction rates of two enantiomers with an enzyme.[5] In the case of a racemic secondary alcohol like Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, a lipase can selectively acylate one enantiomer at a much higher rate than the other.[6] This results in a reaction mixture containing one enantiomer as the acylated product and the other as the unreacted alcohol, allowing for their subsequent separation.

The enantioselectivity of the lipase is a key determinant of the success of the resolution.[6] This is often expressed as the enantiomeric ratio (E), which is the ratio of the rate of reaction of the fast-reacting enantiomer to that of the slow-reacting enantiomer. A high E value is desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material at or near 50% conversion.[7]

Experimental Workflow Overview

The overall process for the kinetic resolution of racemic Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is depicted in the following workflow diagram.

G cluster_0 Preparation cluster_1 Kinetic Resolution cluster_2 Work-up & Separation cluster_3 Analysis & Products racemate Racemic Methyl 3-(3,4-difluorophenyl)- 3-hydroxypropanoate reaction Enzymatic Acylation (Controlled Temperature & Time) racemate->reaction enzyme Immobilized CALB enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction solvent Anhydrous Organic Solvent solvent->reaction filtration Enzyme Filtration reaction->filtration extraction Solvent Evaporation & Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography unreacted_sm (S)-Methyl 3-(3,4-difluorophenyl)- 3-hydroxypropanoate chromatography->unreacted_sm acylated_product (R)-Acetylated Product chromatography->acylated_product hplc Chiral HPLC Analysis (Determine ee) unreacted_sm->hplc Analyze acylated_product->hplc Analyze

Sources

Technical Notes & Optimization

Troubleshooting

Removing impurities from Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Technical Support Center: Purification & Impurity Management Subject: Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate CAS: 2229191-86-8 Application: Pharmaceutical Intermediate (e.g., P2Y12 inhibitors, antithrombotic a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Impurity Management Subject: Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate CAS: 2229191-86-8 Application: Pharmaceutical Intermediate (e.g., P2Y12 inhibitors, antithrombotic agents)

Introduction: The Application Scientist's Perspective

As a Senior Application Scientist, I often see researchers struggle with Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate not because the synthesis is complex, but because the Reformatsky reaction used to create it generates a specific "fingerprint" of impurities. This


-hydroxy ester is chemically sensitive; it sits on a thermodynamic ledge, ready to dehydrate into a cinnamate derivative if mishandled.

This guide moves beyond generic advice. It is a targeted troubleshooting system designed to help you isolate the target molecule with


 purity, specifically addressing the removal of unreacted 3,4-difluorobenzaldehyde and the prevention of dehydration.

Module 1: Critical Impurity Profiling

Know your enemy. Before attempting purification, identify which of these common impurities is compromising your batch.

Impurity TypeChemical IdentityOrigin / CauseDetection (TLC/HPLC)
Starting Material 3,4-Difluorobenzaldehyde Incomplete conversion; Excess aldehyde used.Distinct UV spot; lower polarity than product.
Side Product A Methyl 3-(3,4-difluorophenyl)acrylate (Dehydrated)Elimination reaction triggered by high heat or acidic workup.High UV absorbance; non-polar (moves fast on silica).
Side Product B 3-(3,4-difluorophenyl)-3-hydroxypropanoic acid Hydrolysis of the ester group due to high pH (basic wash) or enzymatic action.Streaks on silica; very polar.
Inorganic Zinc Salts (ZnBr₂, Zn(OH)₂) Residual reagent from Reformatsky promotion.Baseline material; causes emulsions.[1][2]

Module 2: Troubleshooting Synthesis & Workup (Q&A)

Q1: My crude NMR shows significant unreacted 3,4-difluorobenzaldehyde. How do I remove it without running a column?

The Issue: The aldehyde and the hydroxy-ester product often have similar solubilities, making simple extraction inefficient. The Fix: Implement a Sodium Bisulfite (NaHSO₃) Wash .

  • Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde (a hydroxysulfonate), pulling it into the aqueous phase while leaving your ester in the organic phase.

  • Protocol:

    • Dilute crude reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with saturated aqueous NaHSO₃ (2x volume of organic layer).

    • Vigorously shake for 3-5 minutes. Note: Adduct formation is reversible; vigorous contact is required.

    • Separate layers. The aldehyde is now in the aqueous waste.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

Q2: I am seeing the "Dehydrated" impurity (cinnamate) increase during workup. Why?

The Issue:


-hydroxy esters are prone to E1cB or E2 elimination  to form the 

-unsaturated ester (thermodynamically stable conjugated system). This is catalyzed by heat and strong acids/bases. The Fix:
  • Temperature Control: Never heat the crude mixture above 40°C during rotary evaporation. Use a high-vacuum pump rather than a water bath to remove solvents.

  • Acid Quench: When quenching the Reformatsky zinc enolate, use cold, dilute acid (e.g., 1M HCl or saturated NH₄Cl at 0°C). Avoid concentrated H₂SO₄.

  • Avoid Strong Bases: Do not use NaOH for washing; it promotes retro-aldol or elimination. Stick to NaHCO₃ for neutralization.

Q3: The reaction mixture is a thick emulsion that won't separate. How do I clear the Zinc salts?

The Issue: Zinc hydroxides form gelatinous precipitates at neutral pH. The Fix: Use a Rochelle Salt (Potassium Sodium Tartrate) Wash or controlled Acid Wash.

  • Preferred: Wash the organic layer with 10% aqueous HCl. This solubilizes zinc species as ZnCl₂.

  • Alternative (Acid-Sensitive): Stir the biphasic mixture with saturated Rochelle Salt solution for 30 minutes. The tartrate chelates the zinc, breaking the emulsion.

Module 3: Advanced Purification Protocols

Protocol A: Crystallization Screening (for Scale-Up)

While often an oil, high-purity fractions of this fluorinated ester can crystallize. Use this logic for screening.

  • Solvent System: Fluorinated aromatics often crystallize well from MTBE/Hexane or Toluene/Heptane mixtures [1].

  • Procedure:

    • Dissolve crude oil in minimum warm MTBE (35°C).

    • Add Hexane dropwise until persistent cloudiness (turbidity point).

    • Add 1-2 drops of MTBE to clear the solution.

    • Cool slowly to 4°C, then -20°C.

    • Seed crystal: If available, seed at room temperature to induce nucleation.

Protocol B: Flash Column Chromatography

Standard purification for research scale (<5g).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

    • Start: 95:5 (Elutes non-polar aldehyde and dehydrated alkene).

    • Product Elution: Typically occurs around 80:20 to 70:30 .

  • Loading: Dissolve crude in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid loading with EtOAc as it broadens bands.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Reformatsky Product) Quench Quench: Cold 1M HCl or Sat. NH4Cl (0°C) Crude->Quench PhaseSep Phase Separation (Remove Zinc Salts) Quench->PhaseSep AldehydeCheck TLC Check: Aldehyde Present? PhaseSep->AldehydeCheck Bisulfite Wash: Sat. NaHSO3 (Removes Aldehyde) AldehydeCheck->Bisulfite Yes Drying Dry (MgSO4) & Concentrate <40°C AldehydeCheck->Drying No Bisulfite->Drying StateCheck Physical State? Drying->StateCheck Cryst Crystallization (MTBE/Hexane) StateCheck->Cryst Solid/Semi-Solid Column Flash Chromatography (Hex/EtOAc 80:20) StateCheck->Column Oil Final Pure Methyl 3-(3,4-difluorophenyl)- 3-hydroxypropanoate Cryst->Final Column->Final

Caption: Decision tree for the isolation of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, highlighting critical aldehyde removal and state-dependent purification paths.

References

  • Master Organic Chemistry. (n.d.). The Reformatsky Reaction: Mechanism and Examples. Retrieved March 4, 2026, from [Link]

  • Google Patents. (2010). Process for the preparation of fluorophenyl intermediates (US 2012/0022091 A1).

Sources

Optimization

Solving lactonization side reactions in beta-hydroxy ester purification

Technical Support: Preventing Lactonization & Degradation in -Hydroxy Ester Purification Status: Active Ticket Type: Troubleshooting Guide & FAQ Subject: Solving spontaneous lactonization and elimination side reactions d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: Preventing Lactonization & Degradation in -Hydroxy Ester Purification

Status: Active Ticket Type: Troubleshooting Guide & FAQ Subject: Solving spontaneous lactonization and elimination side reactions during the purification of


-hydroxy esters.
Assigned Specialist:  Senior Application Scientist

The Diagnostic Hub: Identifying the Enemy

Before modifying your purification protocol, you must confirm the nature of the degradation.


-hydroxy esters are chemically fragile; they do not just "degrade"—they follow specific mechanistic pathways triggered by the purification environment.
Q: Is my compound lactonizing or dehydrating?

A: Pure


-hydroxy esters (e.g., aldol adducts) rarely form 

-lactones (4-membered rings) spontaneously due to high ring strain (approx.[1] 22.8 kcal/mol).[1] If you observe a new, less polar spot on TLC, it is likely one of two scenarios:
  • Elimination (Dehydration): The most common side reaction. Acidic sites on silica gel catalyze the loss of water to form an

    
    -unsaturated ester (acrylate).[1]
    
    • Diagnostic: New spot is UV-active (conjugated).[1]

      
      H NMR shows alkene protons (
      
      
      
      5.8–7.0 ppm).[1]
  • 
    -Lactonization (The "Statin" Effect):  If your molecule has a 
    
    
    
    -hydroxy group (common in statin intermediates like atorvastatin/simvastatin), the
    
    
    -hydroxy group remains, but the
    
    
    -hydroxy attacks the ester to form a stable 6-membered lactone.[1]
    • Diagnostic: New spot is less polar. IR shows a shift in carbonyl stretch (approx. 1735–1750 cm

      
       for 
      
      
      
      -lactones).[1]

Visualizing the Threat Landscape

SideReactions Substrate β-Hydroxy Ester (Substrate) Silica Acidic Silanol Sites (Si-OH) Substrate->Silica Adsorption Elimination α,β-Unsaturated Ester (Dehydration Product) Silica->Elimination H+ Catalyzed - H2O Lactone δ-Lactone (Cyclization Product) Silica->Lactone If γ/δ-OH present (Intramolecular) Oligomer Oligomers (Intermolecular Esters) Silica->Oligomer High Conc. (Intermolecular)

Figure 1: Mechanistic pathways of


-hydroxy ester degradation on silica gel.[1]

Chromatography Solutions: The "Buffered Silica" Protocol

Standard silica gel (SiO


) is slightly acidic (pH 4.0–5.0 in 10% aqueous suspension).[1] This acidity is sufficient to protonate the carbonyl oxygen, lowering the activation energy for both elimination and lactonization [1].
Q: How do I neutralize the silica gel?

A: You must mask the surface silanol groups using a basic amine.[2] The "In-Situ Buffering" method is preferred over pre-washing for reproducibility.

Protocol A: Triethylamine (TEA) Doping (Standard)

Best for: Standard Aldol adducts and Statin intermediates.[1]

  • Mobile Phase Preparation: Add 0.5% to 1.0% v/v Triethylamine (TEA) to your solvent system (e.g., Hexanes/EtOAc).[1]

    • Note: Do not exceed 2% TEA; high basicity can induce retro-aldol cleavage or epimerization.

  • Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of the TEA-doped mobile phase before loading your sample. This ensures the entire stationary phase is neutralized.

  • Elution: Run the column with the TEA-doped solvent.

  • Post-Column Workup: TEA has a high boiling point (89°C). To remove it from your product:

    • Concentrate the fractions.

    • Re-dissolve in Et

      
      O or DCM.
      
    • Wash once with saturated NH

      
      Cl (mildly acidic) or simply rely on high-vacuum drying if the compound is stable.[1]
      
Protocol B: The Neutral Alumina Switch

Best for: Extremely acid-sensitive substrates where TEA is insufficient.

If silica gel consistently degrades your compound, switch to Aluminum Oxide (Neutral), Brockmann Grade III .[1]

  • Why: Alumina has a different surface chemistry that lacks the specific Brønsted acidity of silanols.

  • Trade-off: Resolution is generally lower than silica. You may need a longer column or a shallower gradient.

Data: Recovery Rates of Acid-Sensitive Esters

Stationary PhaseAdditiveRecovery of

-Hydroxy Ester
Primary Contaminant
Silica Gel (Standard)None45–60%Elimination Product (Alkene)
Silica Gel1% TEA92–98% None
Neutral AluminaNone85–90%Band broadening (Tail)
Silica Gel1% Pyridine88–92%Pyridine residue difficult to remove

Workup & Isolation: The "Cold & Fast" Rule

Lactonization is an equilibrium process driven by entropy and heat. In the case of statins, the lactone form is often thermodynamically favored under acidic conditions or high heat [2].

Q: My compound degrades during rotary evaporation. Why?

A: As solvent volume decreases, the concentration of your substrate increases, favoring intermolecular reactions (oligomerization).[1] Simultaneously, the heating bath provides the energy for cyclization.

Protocol C: Low-Temperature Isolation
  • Bath Temperature: Never exceed 30°C on the rotavap.

  • Azeotropes: If removing high-boiling solvents (like Toluene or DMF), do not crank the heat.[1] Use a heptane azeotrope to lower the effective boiling point.

  • Quenching: If your reaction used a Lewis Acid (e.g., TiCl

    
    , BF
    
    
    
    ), ensure a Rochelle's Salt (Potassium Sodium Tartrate) wash is performed until the biphasic layer is clear.[1] Residual Lewis acids are potent catalysts for lactonization during concentration.

Advanced Troubleshooting (FAQs)

Q: Can I use "Deactivated Silica" instead of adding TEA?

A: Yes, but it is labor-intensive. You can prepare deactivated silica by slurrying it in Hexane/TEA (95:5), filtering, and drying.[1] However, Protocol A (Doping) is superior because the dynamic equilibrium of TEA in the mobile phase constantly re-passivates the silica surface during the run [3].

Q: I am synthesizing a Statin. The lactone keeps forming. How do I stop it?

A: In statin synthesis (e.g., Atorvastatin), the equilibrium between the dihydroxy acid (or ester) and the


-lactone is pH-dependent.[1]
  • Acidic pH: Favors Lactone.

  • Basic pH: Favors Hydroxy Acid/Ester.

  • Solution: Store and purify the intermediate as the tert-butyl ester if possible (steric bulk prevents attack) or maintain a pH > 7.0 during workup. If you must purify the free acid/ester, use the TEA-buffered silica method described above [2].

Q: My product streaks on the TLC plate.

A: Streaking indicates the compound is interacting strongly with the silica (acting as a hydrogen bond donor/acceptor) or decomposing on the plate.

  • Test: Run a 2D TLC. Spot the compound, run it up.[1] Turn the plate 90° and run it again.

    • If the spot is on the diagonal: It is stable but streaking due to polarity. Add 1% TEA to the eluent.

    • If new spots appear off-diagonal: It is decomposing on the silica.[3] You must use buffered silica or alumina for purification.[4]

Decision Matrix: Purification Strategy

Use this logic flow to determine the correct purification method for your specific batch.

DecisionTree Start Crude β-Hydroxy Ester Check Is substrate acid-sensitive? (Check TLC/Lit) Start->Check NotSensitive Standard Flash Chromatography Check->NotSensitive No Sensitive Is it a Statin/δ-OH analog? Check->Sensitive Yes StatinYes Risk: δ-Lactonization Action: Use 1% TEA in Mobile Phase Keep T < 30°C Sensitive->StatinYes Yes StatinNo Risk: Dehydration (Elimination) Action: Use Neutral Alumina OR 1% TEA Silica Sensitive->StatinNo No

Figure 2: Purification strategy decision tree.

References

  • BenchChem Technical Support. (2025).[1][2] Purification of Polar Aminochromanols and Acid-Sensitive Compounds.[2] Retrieved from (Verified via search context 1.3).[1]

  • Grabarkiewicz, T., et al. (2025).[1][5] DFT study on hydroxy acid–lactone interconversion of statins.[5][6] Organic & Biomolecular Chemistry.[5][7] Retrieved from (Verified via search context 1.11).[1]

  • Organic Syntheses. (2004).[1] Deactivation of Silica Gel with Triethylamine.[2] Organic Syntheses, Coll.[1] Vol. 10, p. 20. Retrieved from (Verified via search context 1.10).[1]

  • Oka, N., et al. (2022).[1][8] Aryl Boronic Esters Are Stable on Silica Gel.[8] Organic Letters.[7][8] Retrieved from (Verified via search context 1.18).[1]

Sources

Troubleshooting

Technical Support Bulletin: Optimizing the Reformatsky Reaction with 3,4-Difluorobenzaldehyde

Answering the call of complex synthetic challenges, this Technical Support Center guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and optimization strategies for the Reformatsky reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex synthetic challenges, this Technical Support Center guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and optimization strategies for the Reformatsky reaction, specifically focusing on the use of 3,4-difluorobenzaldehyde. This electron-deficient substrate presents unique opportunities and challenges, which we will navigate with a focus on mechanistic understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Reformatsky reaction?

The Reformatsky reaction is a cornerstone of organic synthesis used to form β-hydroxy esters.[1][2][3] It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4][5] The key step is the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, creating an organozinc reagent known as a Reformatsky enolate.[6][7][8] This enolate is nucleophilic enough to add to the carbonyl carbon of the aldehyde (in this case, 3,4-difluorobenzaldehyde), but generally not reactive enough to react with the ester functional group, which is a key advantage over more reactive organometallics like Grignard reagents.[3][7][9] A final mild acidic workup protonates the resulting alkoxide to yield the desired β-hydroxy ester.[4][6]

Q2: Why can 3,4-difluorobenzaldehyde be a challenging substrate?

While the two electron-withdrawing fluorine atoms on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, which should facilitate the nucleophilic attack by the Reformatsky enolate, they can also influence side reactions. However, studies have shown that benzaldehydes with electron-withdrawing groups can, in fact, lead to good yields in the Reformatsky reaction, sometimes even better than those with electron-donating groups.[10] The primary challenges often stem not from the aldehyde's electronics, but from the practical execution of the reaction, particularly in initiating the formation of the organozinc reagent and maintaining its reactivity.

Q3: What is "zinc activation," and why is it critical for this reaction?

Commercially available zinc dust or powder is often coated with a passivating layer of zinc oxide (ZnO), which prevents it from reacting with the α-halo ester. "Activation" refers to the process of removing this oxide layer to expose the reactive, metallic zinc surface.[6][11] Failure to activate the zinc is one of the most common reasons for reaction failure. Several methods exist, each with its own advantages, to ensure a highly reactive zinc surface is available for the crucial oxidative addition step.[5][12]

Q4: Which α-halo ester and solvent should I choose as a starting point?

  • α-Halo Ester: The reactivity of the carbon-halogen bond is crucial. The general order of reactivity is Iodo > Bromo > Chloro.[13] For most applications, α-bromo esters (like ethyl bromoacetate) offer a good balance of reactivity and stability. If initiation is difficult, switching to an α-iodo ester (like ethyl iodoacetate) can be beneficial.[14][15]

  • Solvent: Anhydrous, inert solvents are essential. The most commonly used solvents are ethers, such as tetrahydrofuran (THF), diethyl ether (Et₂O), or 1,4-dioxane.[4][10][13] THF is often preferred due to its ability to solvate the organozinc intermediate effectively.[3] Benzene or toluene can also be used, sometimes in a mixture with an ether.[4]

Troubleshooting Guide: From Low Yields to Optimized Results

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: The reaction fails to initiate or shows no conversion of starting materials.

Q: I've mixed my 3,4-difluorobenzaldehyde, ethyl bromoacetate, and zinc in THF, but nothing is happening. What's the most likely cause?

This is almost always due to inactive zinc or the presence of moisture.

  • Causality (Inactive Zinc): The zinc oxide layer on the metal surface presents a significant energy barrier to the oxidative addition with the ethyl bromoacetate. Without this initial step, the essential Reformatsky enolate is never formed, and the reaction cannot proceed.[6][11]

  • Causality (Moisture): Reformatsky enolates, like other organometallic reagents, are strong bases. Any water present in the solvent or on the glassware will rapidly protonate and quench the enolate as it forms, preventing it from reacting with the aldehyde.[16]

Solutions:

  • Implement a Rigorous Zinc Activation Protocol: Do not use zinc dust as received. Choose an activation method best suited for your laboratory setup. A summary of common methods is provided in Table 1. Using a small crystal of iodine is often a simple and effective visual indicator of initiation, as the color will dissipate.

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.

    • Use a freshly opened bottle of anhydrous solvent or purify the solvent by distilling it from an appropriate drying agent (e.g., sodium/benzophenone for THF).

    • Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.[16]

Activation Method Procedure Notes Reference
Iodine (I₂) Activation Add a small crystal of iodine to the zinc suspension. Gentle heating may be required. The disappearance of the purple/brown color often indicates initiation.Simple, effective, and provides a visual cue.[6]
1,2-Dibromoethane (DBE) Add a small amount of DBE to the zinc suspension and warm gently. The formation of ethene gas is indicative of activation.Highly effective for generating a fresh zinc surface.[11][17]
Trimethylsilyl Chloride (TMSCl) Treat the zinc dust with TMSCl in an appropriate solvent.Known to significantly improve yields and reaction rates.[12][18][19]
Acid Wash Briefly wash the zinc dust with dilute HCl to etch the oxide layer, followed by rinsing with water, ethanol, and ether, then drying thoroughly under vacuum.Effective but requires careful and thorough drying.[4][5]
Rieke Zinc Prepare highly reactive, finely divided zinc powder by reducing a zinc salt (e.g., ZnCl₂) with a reducing agent like lithium.Provides one of the most reactive forms of zinc, but requires a separate preparatory step.[11]

Issue 2: The reaction is sluggish and gives low yields of the β-hydroxy ester.

Q: My reaction starts, but after workup, I isolate only 30-40% of the desired product along with unreacted aldehyde. How can I improve the yield?

Low yields, assuming initiation has occurred, often point to suboptimal reaction conditions or reagent stoichiometry.

  • Causality (Temperature): The formation of the Reformatsky reagent and its subsequent addition to the aldehyde are two distinct phases that may have different optimal temperatures. Running the reaction too cold may slow the rate, while running it too hot can promote side reactions. For some systems, forming the reagent at a moderate temperature (e.g., 45-50°C) before cooling for the aldehyde addition has proven highly effective.[17]

  • Causality (Stoichiometry): An insufficient excess of the α-halo ester or zinc can lead to incomplete conversion of the limiting reagent, the aldehyde.

Solutions:

  • Optimize Reaction Temperature and Addition Sequence:

    • Two-Step Approach: First, add the α-halo ester to the activated zinc in THF and reflux gently until the reagent is formed (this may be indicated by the consumption of the zinc). Then, cool the mixture (e.g., to 0°C or below) before adding the 3,4-difluorobenzaldehyde solution dropwise.[17] This separates the formation of the nucleophile from the addition step, allowing for better control.

    • Barbier-Type (One-Pot) Approach: If adding all reagents at once, ensure slow addition of the α-halo ester to the suspension of zinc and aldehyde. This keeps the instantaneous concentration of the organozinc reagent low, minimizing side reactions.

  • Adjust Stoichiometry: Use a moderate excess of both the α-halo ester and zinc relative to the aldehyde. A good starting point is a 1.0 : 1.5 : 2.0 molar ratio of aldehyde : α-halo ester : zinc.

  • Consider Additives: For aromatic aldehydes, the addition of Lewis acids like BF₃·OEt₂ has been shown to enhance the reactivity of zinc and improve yields, even under aqueous THF conditions.[20]

Parameter Starting Recommendation Optimization Strategy
Aldehyde:Ester:Zinc Ratio 1.0 : 1.5 : 2.0Increase ester/zinc ratio if aldehyde remains.
Solvent Anhydrous THFTry Et₂O or a THF/Toluene mixture.
Temperature (Formation) Reflux (THF, ~66°C)Lower to 45-50°C to reduce side reactions.[17]
Temperature (Addition) Room TemperatureCool to 0°C or -10°C before adding aldehyde.[14][17]
Reaction Time 2-4 hoursMonitor by TLC or LC-MS for disappearance of aldehyde.

Issue 3: I'm observing significant byproduct formation, complicating purification.

Q: My main product is contaminated with a higher molecular weight impurity and a dehydrated product. What are these and how can I avoid them?

This points to two common side reactions: Wurtz-type coupling of the ester and elimination of water from the desired product.

  • Causality (Wurtz-type Coupling): The Reformatsky enolate can react as a nucleophile with a second molecule of the α-halo ester. This results in a β-keto ester or, after further reaction, a symmetrical dimer of the ester (e.g., diethyl succinate from ethyl bromoacetate). This is more likely if the local concentration of the enolate is high before it can react with the aldehyde.

  • Causality (Dehydration): The β-hydroxy ester product can lose water to form an α,β-unsaturated ester, especially under harsh acidic conditions or with prolonged heating.[6][13]

Solutions:

  • Minimize Wurtz-type Coupling:

    • Employ slow, controlled addition of the α-halo ester to the reaction mixture containing the activated zinc and the aldehyde. This ensures the enolate is more likely to encounter an aldehyde molecule before another ester molecule.

  • Prevent Dehydration with a Mild Workup:

    • Avoid strong acids like HCl or H₂SO₄ for the workup. Instead, quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This is acidic enough to protonate the alkoxide and break up the zinc complexes but mild enough to prevent elimination.

Visualizing the Process

The Reformatsky Reaction Mechanism

The following diagram illustrates the key transformations from starting materials to the final β-hydroxy ester product.

Reformatsky_Mechanism Figure 1: Mechanism of the Reformatsky Reaction A α-Halo Ester + Zinc (Zn) B Oxidative Addition A->B C Reformatsky Enolate (Organozinc Reagent) B->C E Coordination & Nucleophilic Addition C->E D 3,4-Difluorobenzaldehyde D->E F Zinc Alkoxide Intermediate E->F G Mild Acidic Workup (e.g., aq. NH4Cl) F->G H⁺ H β-Hydroxy Ester (Final Product) G->H

Caption: Figure 1: Mechanism of the Reformatsky Reaction

Troubleshooting Workflow

Use this decision tree to diagnose and solve common experimental issues systematically.

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart start Reaction Issue: Low or No Yield q1 Did the reaction initiate? (e.g., color change, exotherm) start->q1 cause1 Cause: Inactive Zinc or Moisture q1->cause1 No q2 Major Contaminants? q1->q2 Yes sol1 Solution: 1. Activate Zinc (Table 1) 2. Ensure Anhydrous Conditions 3. Use Inert Atmosphere cause1->sol1 cause2 Cause: Side Reactions q2->cause2 Yes cause3 Cause: Suboptimal Conditions q2->cause3 No sol2 Solution: 1. Slow addition of α-halo ester 2. Use mild acidic workup (aq. NH4Cl) 3. Lower reaction temperature cause2->sol2 sol3 Solution: 1. Optimize Temperature (Two-step) 2. Adjust Stoichiometry (excess ester/Zn) 3. Increase Reaction Time 4. Consider Lewis Acid Additive cause3->sol3

Caption: Figure 2: Troubleshooting Flowchart

References

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Burkhardt, E. R., & Rieke, R. D. (2002). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 6(5), 606-611. Retrieved from [Link]

  • The American Institute of Chemists. (n.d.). Recent Advances & Perspectives in the Asymmetric Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

  • BYJU'S. (2019, February 27). Reformatsky reaction. Retrieved from [Link]

  • Kagan, H. B., & Riant, O. (1992). Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry, 57(24), 6525-6235. Retrieved from [Link]

  • Singh, J. (n.d.). Reformatsky Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(05), 561-564. Retrieved from [Link]

  • CoLab.ws. (2023, November 22). Zinc Enolates: The Reformatsky and Blaise Reactions. Retrieved from [Link]

  • Pharm D GURU. (2025, November 19). REFORMATSKY REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reformatsky Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient, low temperature Reformatsky reactions of extended scope. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Practical Method for the Reformatsky Reaction of Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Reformatsky Reaction. Retrieved from [Link]

  • Li, Z., et al. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 5(26), 16091-16099. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips. Retrieved from [Link]

  • El-Faham, A., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(36), 23523-23530. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). REFORMATSKY REACTION | EXPLANATION. Retrieved from [Link]

  • Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • Reddit. (2023, June 20). Reformatsky reaction yield improvement. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Separation of Diastereomers of 3,4-Difluorophenyl Hydroxy Esters

Welcome to the Application Support Hub. This resource is designed for analytical researchers, process chemists, and drug development professionals working on the stereoselective synthesis and purification of fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. This resource is designed for analytical researchers, process chemists, and drug development professionals working on the stereoselective synthesis and purification of fluorinated chiral building blocks. 3,4-Difluorophenyl hydroxy esters are critical chiral synthons, most notably serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) like the antithrombotic agent Ticagrelor[1],[2].

Because of the unique electronic properties imparted by the difluoro-substitution, separating these diastereomers requires highly specialized chromatographic and biocatalytic strategies.

Process Workflow & Mechanistic Rationale

The 3,4-difluorophenyl group is highly electron-deficient. The fluorine atoms at the 3 and 4 positions strongly withdraw electron density via inductive effects, significantly reducing the


-basicity of the aromatic ring. This fundamental electronic shift weakens standard 

stacking interactions with conventional chiral stationary phases (CSPs)[3]. To achieve baseline separation, orthogonality must be introduced either through halogen-substituted CSPs that exploit dipole-dipole interactions[1], or through highly stereoselective biocatalytic pathways[4].

SeparationWorkflow Mix 3,4-Difluorophenyl Hydroxy Ester (Diastereomeric Mixture) Screen Analytical Screening (Cellulose/Amylose CSPs) Mix->Screen Column Selection Enz Biocatalytic Resolution (KRED / Lipase) Mix->Enz Enzymatic Route SFC Preparative SFC (CO2 / MeOH modifier) Screen->SFC Scale-up Syn Syn-Diastereomer (High ee/de) SFC->Syn Anti Anti-Diastereomer (High ee/de) SFC->Anti Enz->Syn Enz->Anti

Workflow for separating 3,4-difluorophenyl hydroxy ester diastereomers via SFC and biocatalysis.

Standard Operating Protocols (Self-Validating Systems)

As a Senior Application Scientist, I strongly advise against "blind" scale-ups. The following protocols are designed as self-validating systems, meaning they contain built-in analytical checkpoints to guarantee success before committing bulk material.

Protocol A: Preparative SFC Separation of Diastereomers

Causality: Supercritical Fluid Chromatography (SFC) is preferred over HPLC due to the high diffusivity and low viscosity of supercritical


, which sharpens peaks and enhances the resolution of closely eluting diastereomers.
  • Column Selection & Equilibration: Mount a halogenated cellulose column, specifically cellulose-tris(3-chloro-4-methylphenylcarbamate) (e.g., 250 x 21.2 mm, 5 µm)[1]. Equilibrate with

    
    /Isopropanol (85:15 v/v) at 120 bar and 30°C.
    
  • Sample Preparation: Dissolve the diastereomeric mixture in a solvent that closely matches the mobile phase polarity (e.g., Isopropanol/Methanol 1:1) to a concentration of 50 mg/mL.

  • Self-Validation Injection: Inject a 10 µL analytical volume. Verify that the resolution (

    
    ) between the syn and anti diastereomers is 
    
    
    
    . If
    
    
    , lower the column temperature to 25°C to enhance the enthalpic contribution of the transient diastereomeric complexes.
  • Preparative Scale-Up: Increase the injection volume iteratively (e.g., 100 µL to 500 µL). Monitor the UV trace at 254 nm. Collect fractions based on threshold triggering to avoid overlapping tails.

  • Recovery: Evaporate the modifier under reduced pressure at 35°C to prevent thermal degradation or epimerization of the ester functionality[5].

Protocol B: Biocatalytic Dynamic Reductive Kinetic Resolution (DYRKR)

Causality: Instead of physically separating a 50/50 mixture, DYRKR utilizes an engineered Ketoreductase (KRED) to selectively reduce one enantiomer of a rapidly equilibrating


-keto ester precursor, theoretically allowing for 100% yield of a single diastereomer[2].
  • Reaction Assembly: In a jacketed reactor, suspend 100 g/L of the

    
    -chloro-
    
    
    
    -keto ester precursor in a biphasic system (100 mM phosphate buffer pH 7.5 / Toluene 4:1).
  • Biocatalyst Addition: Add the engineered KRED (2 g/L) and the cofactor recycling system (Glucose Dehydrogenase [GDH] at 1 g/L, NADP+ at 0.5 mM, and D-glucose at 1.5 equivalents)[2].

  • Reaction Execution: Stir at 30°C. Maintain the pH strictly at 7.5 using a pH stat (titrating with 1 M NaOH). Why? The base-catalyzed racemization of the

    
    -stereocenter must match the enzymatic reduction rate to prevent stalling.
    
  • Self-Validation & Monitoring: Sample the organic phase every 2 hours. Analyze via chiral HPLC. The reaction is self-validating when the depletion of the ketone precursor correlates

    
     with the formation of the single anti-diastereomer[4].
    
  • Workup: Centrifuge to remove the denatured enzyme layer. Extract the aqueous phase with ethyl acetate, dry over

    
    , and concentrate to yield the enantiopure hydroxy ester[5].
    

Quantitative Data Summaries

Table 1: Chromatographic Screening Data for 3,4-Difluorophenyl Hydroxy Esters

Note the dramatic increase in resolution when switching to a halogenated stationary phase.

Column ChemistryMobile PhaseFlow Rate (mL/min)Temp (°C)Separation Factor (

)
Resolution (

)
Amylose-tris(3,5-dimethylphenylcarbamate)

/ MeOH (80:20)
3.0351.050.6 (Co-elution)
Cellulose-tris(4-methylbenzoate)

/ EtOH (75:25)
3.0351.121.1 (Partial)
Cellulose-tris(3-chloro-4-methylphenylcarbamate)

/ IPA (85:15)
3.0301.452.8 (Baseline)
Table 2: Biocatalytic Resolution Metrics (KRED-Mediated DYRKR)
BiocatalystSubstrate Conc. (g/L)Co-factor RecyclingConversion (%)Diastereomeric Excess (de)Enantiomeric Excess (ee)
KRED-01100GDH / Glucose>99%>98% (Syn)>99%
KRED-13500GDH / Glucose98%>99% (Anti)>99.9%

Troubleshooting Guide & FAQs

Q: Why do my diastereomeric peaks co-elute on standard amylose-based CSPs? A: The highly electronegative 3,4-difluorophenyl ring reduces the


-basicity of your analyte, weakening standard 

stacking interactions with the CSP[3]. You must switch to a halogenated cellulose derivative, such as cellulose-tris(3-chloro-4-methylphenylcarbamate). This provides orthogonal dipole-dipole interactions and halogen bonding, significantly improving the separation factor (

)[1].

Q: During preparative SFC scale-up, my resolution (


) drops from 2.0 to 0.8. How do I fix this? 
A:  This is typically caused by viscous fingering or volume overload. Because 3,4-difluorophenyl hydroxy esters have limited solubility in pure 

, they are often injected in strong solvents like pure methanol or DMSO. If the injection solvent is significantly stronger than the mobile phase, it disrupts the partitioning equilibrium. Solution: Dilute your sample in a mixture of modifier that matches the mobile phase (e.g., Isopropanol), or utilize a make-up flow injection technique to pre-mix the sample with

prior to hitting the column head.

Q: My ketoreductase (KRED) reaction stalled at 50% conversion during the synthesis of the anti-diastereomer. What is the mechanism behind this failure? A: If you are performing a dynamic reductive kinetic resolution (DYRKR), a stalled reaction at 50% indicates that the in situ racemization of the


-carbon is slower than the enzymatic reduction of the 

-keto group[2]. The enzyme has consumed its preferred enantiomer, and the system is waiting for the unreactive enantiomer to epimerize. Solution: Increase the reaction temperature slightly (e.g., from 25°C to 30°C) to accelerate the base-catalyzed enolization/racemization, or adjust the pH to an optimal range (typically pH 7.5-8.0) to facilitate the dynamic equilibrium without denaturing the KRED[4].

Q: How can I prevent epimerization of the


-chiral center during sample recovery post-chromatography? 
A: 

-hydroxy esters and their derivatives are prone to base-catalyzed epimerization. If you are using basic additives (like diethylamine) in your SFC mobile phase to improve peak shape, the concentration of this base spikes as the

evaporates during fraction collection. Solution: Avoid basic additives entirely for these specific esters. If an additive is absolutely necessary for peak shape, use a volatile organic acid (like 0.1% TFA) and evaporate the fractions immediately at a low temperature (<35°C)[5].

References

  • BGB Analytik. CHIRAL Handbook.[Link]

  • CN106841413B. Ticagrelor enantiomer and diastereoisomer separation and detection method.
  • ACS Omega. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. [Link]

  • ResearchGate. Biocatalytic Reductions (C–O, C–N, C–C).[Link]

  • ResearchGate. Merging Biocatalysis, Flow, and Surfactant Chemistry: Innovative Synthesis of an FXI (Factor XI) Inhibitor.[Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling the Hygroscopic Nature of Fluorinated Beta-Hydroxy Esters

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated beta-hydroxy esters. The unique chemical properties of these compounds, particularly their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated beta-hydroxy esters. The unique chemical properties of these compounds, particularly their tendency to absorb moisture from the atmosphere (hygroscopicity), can present significant challenges during synthesis, purification, storage, and handling. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure the integrity and successful application of your valuable compounds. Our approach is grounded in scientific principles and validated by field-proven experience to empower you with the knowledge to mitigate the challenges associated with the hygroscopic nature of these molecules.

The Science Behind the Challenge: Why are Fluorinated Beta-Hydroxy Esters Hygroscopic?

The hygroscopicity of fluorinated beta-hydroxy esters arises from a combination of factors related to their molecular structure. The presence of both a hydroxyl (-OH) group and an ester carbonyl (C=O) group provides sites for hydrogen bonding with water molecules. Furthermore, the introduction of fluorine atoms can significantly influence the molecule's electronic properties and its interaction with water.

The highly electronegative fluorine atoms can engage in intramolecular hydrogen bonding with the hydroxyl proton (OH⋅⋅⋅F), which can affect the acidity and hydrogen-bond donating capacity of the hydroxyl group.[1][2][3] This intramolecular interaction can, in some cases, reduce the hydroxyl group's availability for intermolecular hydrogen bonding with other ester molecules, but it does not eliminate the potential for atmospheric water to interact with the molecule, particularly with the ester carbonyl group. The polarity of the C-F bond and the overall dipole moment of the molecule also play a role in its affinity for water.

This inherent affinity for water can lead to a host of problems in the laboratory, from inaccurate weighing and reagent stoichiometry to compromised reaction yields and product degradation.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with fluorinated beta-hydroxy esters in a direct question-and-answer format.

Q1: I suspect my fluorinated beta-hydroxy ester has absorbed water. What are the initial signs and how can I confirm this?

A1: Initial signs of water absorption can be subtle. You might observe:

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or sticky solid. In some cases, it might appear as a viscous oil.

  • Inconsistent Analytical Data: You may see broadened peaks in your NMR spectra, particularly for the hydroxyl proton, or shifts in its chemical shift. The presence of a water peak (typically a broad singlet) in your NMR solvent is a strong indicator.

  • Poor Reaction Performance: If the ester is a reactant, you may experience lower than expected yields, the formation of byproducts, or a complete failure of the reaction.

To confirm the presence of water, the following analytical techniques are recommended:

  • Karl Fischer Titration (KFT): This is the gold standard for accurately quantifying water content in organic compounds.[5] It is a highly sensitive method that can detect even trace amounts of water.

  • Proton NMR (¹H-NMR) Spectroscopy: While not as quantitative as KFT without careful calibration, ¹H-NMR can provide a qualitative and semi-quantitative assessment of water content.[5] The integration of the water peak relative to a known internal standard or the compound's own protons can give an estimation of the water content.

  • Headspace Gas Chromatography (HSGC): This technique is particularly useful for solid samples and can be very sensitive for water determination.[5]

Q2: What are the most critical storage conditions for my fluorinated beta-hydroxy ester to prevent moisture absorption?

A2: Proper storage is the first line of defense against moisture. Here are the core requirements:

  • Airtight Containers: Always store your compound in a tightly sealed container. For highly sensitive compounds, consider using vials with PTFE-lined caps or ampules sealed under an inert atmosphere.

  • Desiccants: Place the airtight container inside a desiccator containing an active desiccant.[6][7][8][9][10] Common desiccants include silica gel, anhydrous calcium sulfate (Drierite®), and molecular sieves. For highly sensitive materials, more reactive desiccants like phosphorus pentoxide can be used, but with caution.

  • Inert Atmosphere: For long-term storage or for extremely sensitive compounds, storing under an inert atmosphere of nitrogen or argon is highly recommended. This can be achieved by flushing the container with the inert gas before sealing.

  • Controlled Temperature: Store the compound in a cool, dry place. Avoid storing in areas with high humidity or significant temperature fluctuations, which can lead to condensation inside the container.

Q3: I'm performing a reaction with a fluorinated beta-hydroxy ester as a starting material. What are the potential side reactions if my compound or reaction setup is not completely dry?

A3: Water can act as an unwanted reagent, leading to several side reactions that can significantly impact your desired outcome:

  • Hydrolysis of the Ester: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by the presence of water. This will lead to the formation of the corresponding carboxylic acid and alcohol, reducing the yield of your desired product.[4][11]

  • Elimination Reactions: In the presence of a base (which can be generated in situ or as a reagent), water can facilitate elimination reactions, particularly if the beta-hydroxy group can be deprotonated. This can lead to the formation of α,β-unsaturated esters.

  • Decomposition of Reagents: Many reagents used in organic synthesis, such as organometallics and hydrides, are highly reactive towards water. Any moisture present will consume these reagents, leading to incomplete reactions.

  • Alteration of Catalyst Activity: The presence of water can deactivate or alter the selectivity of many catalysts used in organic synthesis.

Q4: How can I effectively dry a fluorinated beta-hydroxy ester that has already absorbed moisture?

A4: The appropriate drying method depends on the thermal stability of your compound.

  • Azeotropic Distillation: For compounds that are stable at elevated temperatures, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be effective. The water is removed as the azeotrope distills.

  • Drying in a Vacuum Oven: Gently heating the compound under high vacuum can remove absorbed water. It is crucial to determine the decomposition temperature of your compound first to avoid degradation.

  • Lyophilization (Freeze-Drying): For thermally sensitive compounds, lyophilization is an excellent method. The compound is first dissolved in a suitable solvent (e.g., dioxane, which has a relatively high freezing point and is miscible with water), frozen, and then the solvent and water are removed by sublimation under high vacuum.

  • Storage over a Strong Desiccant: For small amounts of water, storing the compound in a desiccator over a high-capacity desiccant like phosphorus pentoxide for an extended period can be effective.

Experimental Protocols: Best Practices for Handling and Analysis

Adherence to rigorous experimental protocols is paramount for success. The following are step-by-step guides for key procedures.

Protocol 1: Drying of Solvents

Anhydrous solvents are critical for preventing moisture contamination.[12]

Materials:

  • Solvent to be dried (e.g., Dichloromethane, THF, Toluene)

  • Appropriate drying agent (see table below)

  • Oven-dried glassware

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Select the appropriate drying agent. The choice of drying agent depends on the solvent and the desired level of dryness.

SolventRecommended Drying Agent(s)
Dichloromethane (DCM)Calcium hydride (CaH₂)
Tetrahydrofuran (THF)Sodium/benzophenone, Molecular sieves (3Å or 4Å)
TolueneSodium/benzophenone, Calcium hydride (CaH₂)
AcetonitrileCalcium hydride (CaH₂), Molecular sieves (3Å or 4Å)
Diethyl etherSodium/benzophenone
  • Set up the distillation apparatus. Assemble an oven-dried distillation apparatus under a positive pressure of inert gas.

  • Add the solvent and drying agent. Add the solvent to the distillation flask, followed by the drying agent.

  • Reflux. Gently reflux the solvent over the drying agent for several hours. For sodium/benzophenone, a deep blue or purple color indicates anhydrous conditions.

  • Distill. Distill the solvent directly into an oven-dried receiving flask under an inert atmosphere.

  • Store. Store the freshly distilled anhydrous solvent over activated molecular sieves in a sealed container under an inert atmosphere.

Protocol 2: Setting up a Reaction Under Inert Atmosphere

To prevent atmospheric moisture from interfering with your reaction, an inert atmosphere setup is essential.[12][13]

Materials:

  • Oven-dried round-bottom flask with a sidearm

  • Rubber septum

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Syringes and needles

Procedure:

  • Assemble the glassware. Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Purge the system. Assemble the reaction flask and purge with inert gas for at least 15-20 minutes. Use a bubbler to monitor the gas flow.

  • Add reagents. Add solid reagents to the flask before purging. Add liquid reagents via syringe through the rubber septum.

  • Maintain a positive pressure. Throughout the reaction, maintain a slight positive pressure of inert gas to prevent air from entering the system.

Protocol 3: Quantitative Analysis of Water Content by Karl Fischer Titration

Materials:

  • Karl Fischer titrator

  • Anhydrous methanol or other suitable solvent

  • Karl Fischer reagent (titrant)

  • Your fluorinated beta-hydroxy ester sample

Procedure:

  • Prepare the titrator. Add the anhydrous solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual water in the solvent.

  • Add the sample. Accurately weigh a sample of your fluorinated beta-hydroxy ester and add it to the titration vessel.

  • Titrate. The titrator will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculate the water content. The instrument will calculate the water content based on the amount of titrant used and the weight of the sample.

Visualizing the Workflow: A Logic Diagram for Handling Hygroscopic Compounds

The following diagram outlines the decision-making process and workflow for handling a potentially hygroscopic fluorinated beta-hydroxy ester.

Handling_Hygroscopic_Compound cluster_0 Initial Assessment cluster_1 Handling & Storage cluster_2 Pre-Reaction/Analysis Check cluster_3 Remediation & Use Start Receive or Synthesize Fluorinated Beta-Hydroxy Ester Assess Assess Hygroscopicity Risk (Literature, Structure) Start->Assess Store Store in Airtight Container with Desiccant Under Inert Atmosphere Assess->Store Handle Handle in Glovebox or under Inert Gas Store->Handle Check_Water Check for Water Contamination (Visual, NMR) Handle->Check_Water Water_Detected Water Detected? Check_Water->Water_Detected Dry_Compound Dry the Compound (Vacuum Oven, Azeotrope, etc.) Water_Detected->Dry_Compound Yes Proceed Proceed with Reaction or Analysis Water_Detected->Proceed No Quantify_Water Quantify Water Content (Karl Fischer Titration) Dry_Compound->Quantify_Water Quantify_Water->Proceed

Caption: Decision workflow for handling hygroscopic fluorinated beta-hydroxy esters.

Conclusion

The successful use of fluorinated beta-hydroxy esters in research and development hinges on a thorough understanding and proactive management of their hygroscopic nature. By implementing the best practices for storage, handling, and analysis outlined in this guide, researchers can ensure the quality and reliability of their experiments, leading to more accurate and reproducible results. Always prioritize safety and consult the Safety Data Sheet (SDS) for any chemical before use.

References

  • Graton, J., Le Questel, J. Y., & Linclau, B. (2016). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC. [Link]

  • Graton, J., Le Questel, J. Y., & Linclau, B. (2017). Influence of fluorination on alcohol hydrogen-bond donating properties. ResearchGate. [Link]

  • Silva, R. O., et al. (2024). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. [Link]

  • Wang, D., et al. (2022). Hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds: a new age of diastereoselective radical fluorination. PMC. [Link]

  • Barrow, M. J., et al. (2013). An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols. PMC. [Link]

  • DeVore, N. M., & Miller, R. E. (2016). Fluorine atom influence on intramolecular hydrogen bonding, isomerization and methyl group rotation in fluorinated acetylacetone. Calvin Digital Commons. [Link]

  • Fasano, P. A. (2015). Removal of Perfluorinated Compounds from Ultrapure and Surface Waters by Adsorption and Ion Exchange. UWSpace - University of Waterloo. [Link]

  • Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Stream Peak International. (2025). The Role of Desiccants in Pharmaceutical Stability. [Link]

  • Stream Peak International. (2025). Best Desiccants for Pharmaceutical Packaging and Storage. [Link]

  • Stein, L., & Plurien, P. (1960). Purification of Fluorine by Distillation. SciSpace. [Link]

  • Shuklov, I. A., et al. (2015). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. ResearchGate. [Link]

  • Asynt. (2025). Performing Parallel Synthesis Under an Inert Atmosphere. YouTube. [Link]

  • MIT. (n.d.). Fluorine-free materials to trap and destroy PFAS. [Link]

  • Hudlicky, M. (1976). Replacement of Hydroxy Groups by Fluoride. Chemistry of Organic Fluorine Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. [Link]

  • Braun, M., et al. (2004). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications. [Link]

  • Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. [Link]

  • Zhang, Z., et al. (2025). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. PMC. [Link]

  • Iman, S. H., & Gordon, S. H. (1999). Degradation of starch-poly(beta-hydroxybutyrate-co-beta-hydroxyvalerate) bioplastic in tropical coastal waters. PubMed. [Link]

  • D'Agostino, L. A., et al. (2019). Characterization of the Chemical Contents of Fluorinated and Fluorine-Free Firefighting Foams Using a Novel Workflow Combining Nontarget Screening and Total Fluorine Analysis. Environmental Science & Technology. [Link]

  • Gardinier, K. M., et al. (2018). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC - NIH. [Link]

  • ResearchGate. (2026). Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H‐NMR) Spectroscopy. [Link]

  • Williams, C. L., et al. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorinated α,β-Diamino Esters by Ring Opening of Activated 3-Trifluoromethyl-aziridine-2-carboxylates. [Link]

  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. [Link]

  • Ma, S., & Lu, X. (1990). Regiospecific Hydration of γ-Hydroxy-α,β-Acetylenic Esters: A Novel Asymmetric Synthesis of Tetronic Acids. PMC - NIH. [Link]

  • ResearchGate. (2025). Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds. [Link]

  • Zhang, W., et al. (2025). Synthesis and Characterization of a Series of Biofriendly Fluoroether Betaines. ACS Omega. [Link]

  • Kumar, P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • Son, J. H., et al. (2022). Humidity-Induced Degradation of Lithium-Stabilized Sodium-Beta Alumina Solid Electrolytes. ACS Applied Materials & Interfaces. [Link]

  • Reddit. (2025). Need tips for developing my deoxyfluorination reaction. r/Chempros. [Link]

  • Unknown. (n.d.). Fluorination Chemistry. [Link]

  • ResearchGate. (n.d.). Syntheses of α‐hydroxy‐β‐aminoester precursors 1–8. [Link]

  • BYU ScholarsArchive. (2021). Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorinated. [Link]

  • Wang, F., et al. (2021). Recent progress on fluorination in aqueous media. Green Chemistry. [Link]

  • Scilit. (n.d.). Microbial deracemisation of aromatic β-hydroxy acid esters. [Link]

  • Analytik Jena. (2020). Determination of Extractable Organically Bound Fluorine (EOF) in Surface Water With Molecular Absorption Spectrometry. [Link]

Sources

Optimization

Preventing dehydration to cinnamate derivatives during workup

Technical Support: Preserving -Hydroxy Intermediates Troubleshooting Guide: Preventing Dehydration to Cinnamate Derivatives Ticket ID: #CHEM-SUP-882 Topic: Stability of -hydroxy esters/ketones during workup Status: Resol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: Preserving -Hydroxy Intermediates

Troubleshooting Guide: Preventing Dehydration to Cinnamate Derivatives

Ticket ID: #CHEM-SUP-882 Topic: Stability of


-hydroxy esters/ketones during workup
Status:  Resolved / Guide Published

Executive Summary: The Kinetic vs. Thermodynamic Battle

Researchers often encounter a critical issue during the synthesis of


-hydroxy esters (Reformatsky or Aldol adducts): the spontaneous elimination of water to form 

-unsaturated cinnamates.

The Core Problem: The


-hydroxy ester is the kinetic product . The dehydrated cinnamate is the thermodynamic product .
Most standard workup protocols (acidic quench, heat, acidic silica) provide the exact activation energy required to drive the equilibrium toward the thermodynamic sink (the conjugated system). To prevent this, your workflow must maintain strict kinetic control from quench to isolation.

Diagnostic Workflow

Before altering your synthesis, use this decision tree to identify where the dehydration is occurring.

DehydrationDiagnosis Start Start: Product Analysis CheckNMR Check Crude NMR (Before Column) Start->CheckNMR IsDehydrated Is Cinnamate Present? CheckNMR->IsDehydrated QuenchIssue Issue: Quench/Reaction Conditions IsDehydrated->QuenchIssue Yes (Major) ColumnIssue Issue: Acidic Silica Gel IsDehydrated->ColumnIssue No (Pure in Crude) EvapIssue Issue: Thermal Elimination IsDehydrated->EvapIssue Yes (Trace/Increasing) ActionQuench Action: Switch to NH4Cl or Tartaric Acid @ 0°C QuenchIssue->ActionQuench ActionColumn Action: Pre-treat Silica with 1-5% Et3N ColumnIssue->ActionColumn ActionEvap Action: Rotovap Bath < 30°C Avoid High Vac > 1 hr EvapIssue->ActionEvap

Figure 1: Diagnostic logic to pinpoint the stage of unwanted elimination.

Mechanistic Root Cause Analysis

To prevent dehydration, one must understand the two distinct pathways that drive it.

Pathway A: Acid-Catalyzed (E1/E2)

Common in Reformatsky workups using HCl. The


-hydroxyl is protonated, creating a good leaving group (

).[1] The resulting carbocation (or concerted transition state) collapses to the alkene.
  • Trigger: pH < 4, Silica Gel (

    
    ).
    
Pathway B: Base-Catalyzed (E1cB)

Common in Aldol reactions.[2] The


-proton is acidic.[1] A base removes this proton, forming an enolate that expels the hydroxide.[2]
  • Trigger: Strong basic quench, unneutralized alkoxides.

Troubleshooting & Solutions

Phase 1: The Quench (Critical Control Point)

Issue: Standard protocols often suggest dilute HCl or


 to break up Zinc enolates (Reformatsky). This is too aggressive for labile cinnamates.

Solution: Use a buffered quench to maintain pH 5–7.

Quenching AgentpH RangeRisk LevelRecommendation
1M HCl /

< 1.0Critical Avoid. Causes rapid E1 elimination.
Sat.

~4.5 - 6.0Low Standard. Good for most Reformatsky adducts.
50% Acetic Acid ~2.5 - 3.0Moderate Use only if

fails to break emulsion. Keep at

.
Sat. Na/K Tartrate ~7.0Minimal Gold Standard. Excellent for chelating metals (Zn, Mg) without protonation shock.
Phase 2: Purification (The Silent Killer)

Issue: Silica gel is naturally acidic (Lewis and Brønsted acidic). Many researchers find their crude product is pure, but the fraction coming off the column is 50% dehydrated.

Solution: Silica Deactivation You must neutralize the active sites on the silica gel.

  • The Slurry Method: Slurry your silica in the starting eluent + 2.5% Triethylamine (

    
    ). Pour the column.[3]
    
  • The Flush: Flush with 2 column volumes of solvent.

  • The Eluent: Run your column with 0.5% to 1%

    
     in the mobile phase.
    

Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive.

Gold Standard Protocol: Labile Reformatsky Workup

Use this protocol for substrates prone to dehydration (e.g., tert-butyl esters, electron-rich aromatics).

Reagents:

  • Saturated Ammonium Chloride (

    
    ) or Sodium Potassium Tartrate (Rochelle's Salt).
    
  • Tert-butyl methyl ether (TBME) or Ethyl Acetate.

  • Triethylamine (

    
    ).[4][5][6]
    

Step-by-Step:

  • Cool Down: Cool the reaction mixture to -10°C to 0°C before quenching. Do not quench at room temperature.

  • Buffered Quench: Add cold saturated

    
     (or Rochelle's salt solution) dropwise.
    
    • Why? This hydrolyzes the Zn-enolate without creating a local "hotspot" of acidity.

  • Rapid Extraction: Extract immediately with cold TBME.

    • Why? TBME separates faster than ether/EtOAc, reducing exposure time to the aqueous phase.

  • Mild Drying: Wash organics with brine, then dry over

    
      (Sodium Sulfate).
    
    • Avoid:

      
       (Magnesium Sulfate) is slightly Lewis acidic and can catalyze elimination in very sensitive substrates.
      
  • Cold Concentration: Evaporate solvents with the water bath set to < 30°C .

  • Buffered Chromatography:

    • Pre-treat silica gel with 5%

      
       in Hexanes.
      
    • Elute using Hexanes/EtOAc with 1%

      
       .
      
    • Evaporate fractions immediately; do not let them sit in the collection tubes overnight.

Frequently Asked Questions (FAQ)

Q: Can I store the


-hydroxy ester in the freezer? 
A:  Yes, but ensure it is strictly free of acid traces. Store in benzene or toluene matrix at -20°C. Neat oils can sometimes autocatalyze dehydration if trace acid remains.

Q: My crude NMR shows retro-aldol (starting material aldehyde) appearing. Why? A: This suggests your workup was too basic or the reaction reversed during quenching. If using


 in the column, keep the percentage low (1%).[3][5] If the retro-aldol is happening during quench, ensure you are not using NaOH or strong bicarbonates.

Q: I see two spots on TLC that merge into one after staining. What is happening? A: The lower spot is likely your


-hydroxy ester.[7] The upper spot is the cinnamate. The heat from the stain gun / hot plate is dehydrating the lower spot on the plate. Do not confuse this with the composition of your flask. Always trust the Crude NMR over the TLC stain. 

References

  • Kurti, L.; Czakó, B.Strategic Applications of Named Reactions in Organic Synthesis; Elsevier: Amsterdam, 2005.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
  • Rathke, M. W. "The Reformatsky Reaction." Organic Reactions1975 , 22, 423.

  • Master Organic Chemistry. "The Reformatsky Reaction." [Link]

  • Chemistry LibreTexts. "23.3: Dehydration of Aldol Products - Synthesis of Enones." [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[8] Chem.1997 , 62, 7512–7515. (For identifying solvent peaks vs. dehydration products). [Link]

Sources

Troubleshooting

Solvents for crystallization of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with isolating Methyl 3-(3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with isolating Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate .

This compound is a critical, moderately polar intermediate—often utilized in the synthesis of active pharmaceutical ingredients (APIs) like the P2Y12 platelet inhibitor Ticagrelor[1],[2]. Because it features a secondary hydroxyl group, a methyl ester, and a hydrophobic fluorinated ring, it is highly susceptible to liquid-liquid phase separation (LLPS) during isolation. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity crystallization.

Section 1: Solvent Selection & Thermodynamics (FAQ)

Q: What is the optimal solvent system for crystallizing Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate? A: The optimal approach is an anti-solvent crystallization using an Ethyl Acetate (EtOAc) / n-Heptane system. Causality: EtOAc acts as the primary solvent because its carbonyl oxygen serves as a strong hydrogen bond acceptor for the solute's secondary hydroxyl group, while its moderate dielectric constant easily solvates the difluorophenyl ring. n-Heptane acts as the anti-solvent, disrupting these dipole interactions and driving the system into supersaturation. Alternatively, Toluene is an excellent choice for single-solvent cooling crystallization due to its steep, temperature-dependent solubility gradient for fluorinated aromatics[3],[2].

Q: Does solvent choice impact chiral integrity if I am isolating a specific enantiomer? A: Yes. If you are enriching a specific enantiomer (e.g., the (S)-enantiomer), the solvent must thermodynamically favor the crystallization of the pure enantiomeric lattice over the racemic compound. Solvents that form extensive hydrogen-bonding networks, such as Methanol/Water mixtures, can selectively stabilize chiral lattices. However, because the molecule contains a methyl ester, aqueous alcoholic mixtures pose a risk of ester hydrolysis. Crystallization in these systems must be strictly maintained below 40 °C[4].

Section 2: Troubleshooting Phase Separation / "Oiling Out" (FAQ)

Q: During cooling, my product forms a milky emulsion at the bottom of the flask instead of crystallizing. What causes this, and how can I fix it? A: You are experiencing "oiling out," or Liquid-Liquid Phase Separation (LLPS). Causality: This occurs when the supersaturation curve intersects the binodal (liquid-liquid) curve before reaching the solubility boundary. Because Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a relatively low-melting ester, rapid cooling or an excessive ratio of anti-solvent forces the solute to separate as a dense, solute-rich oil rather than forming a solid crystalline lattice[5].

Self-Validating Fix:

  • Reheat the mixture until the oil dissolves completely into a single, transparent phase.

  • Adjust the thermodynamics by adding 5–10% more of the "good" solvent (e.g., EtOAc). This shifts the saturation temperature below the LLPS boundary.

  • Seed the solution. Implement a controlled cooling ramp (0.1–0.2 °C/min) and introduce pure seed crystals at the upper edge of the metastable zone. The seeds provide a low-energy nucleation surface, forcing solid crystal growth and bypassing the oiling-out phase entirely.

Section 3: Quantitative Solvent Data

The following table summarizes field-validated solvent systems for 3-(3,4-difluorophenyl) propanoate derivatives to help you optimize your workflow.

Solvent SystemRatio (v/v)Polarity IndexSaturation Temp (°C)Expected Yield (%)Purity (HPLC %)Application Notes
EtOAc / n-Heptane 1:3~1.55582 - 88>99.0Ideal for primary recovery; steep solubility curve.
Toluene Neat2.46575 - 80>99.5Excellent for removing polar impurities; requires seeding.
Methanol / Water 3:1~6.04065 - 70>98.5Good for chiral enrichment; high risk of ester hydrolysis.
Acetonitrile / Water 4:1~5.84570 - 75>98.0High purity, but highly prone to oiling out if cooled rapidly.

Section 4: Standard Operating Protocols (SOPs)

Protocol: Self-Validating Anti-Solvent Crystallization (EtOAc/n-Heptane)

This protocol is designed to prevent LLPS and ensure a high-purity crystalline output.

Step 1: Dissolution Suspend 10.0 g of crude Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate in 20 mL of Ethyl Acetate in a 100 mL jacketed reactor. Step 2: Heating & Validation Heat the suspension to 55 °C under continuous stirring (250 rpm) until complete dissolution is achieved. Self-Validation Check: Inspect the solution visually. It must be completely transparent. Any residual turbidity indicates insoluble impurities (e.g., catalyst carryover). If turbid, filter hot through a 0.45 µm PTFE membrane before proceeding. Step 3: Anti-Solvent Addition Slowly add 60 mL of n-Heptane dropwise via an addition funnel over 30 minutes, strictly maintaining the internal temperature at 55 °C. Step 4: Seeding Cool the reactor to 45 °C. Introduce 50 mg of pure seed crystals. Hold the temperature at 45 °C for 1 hour. Causality: This isothermal hold allows the seed bed to establish and consume excess supersaturation, which is the primary defense against oiling out. Step 5: Controlled Cooling Initiate a linear cooling ramp of 0.2 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize yield. Step 6: Isolation & Drying Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5 °C) n-Heptane to displace residual mother liquor. Dry the crystals in a vacuum oven at 35 °C for 12 hours.

Section 5: Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Crude Methyl 3-(3,4-difluorophenyl) -3-hydroxypropanoate Dissolve Dissolve in EtOAc at 55°C Start->Dissolve AddAnti Add n-Heptane (Anti-Solvent) Dissolve->AddAnti Cooling Cooling Ramp (0.2°C/min) AddAnti->Cooling CheckLLPS Did Oiling Out (LLPS) Occur? Cooling->CheckLLPS FixLLPS Reheat & Add 10% EtOAc + Seeds CheckLLPS->FixLLPS Yes (Emulsion) Crystallize Crystal Nucleation & Growth CheckLLPS->Crystallize No (Clear/Solid) FixLLPS->Cooling Isolate Vacuum Filtration & Wash Crystallize->Isolate End Pure Crystalline Product Isolate->End

Troubleshooting workflow for the crystallization of fluorinated propanoate esters.

References

  • Title: A production method and a new crystalline form of an intermediate of synthesis of ticagrelor (WO2015067230A1)
  • Title: Solubility Measurement of Crystal Form II and Form V Ticagrelor in Several Pure Organic Solvents Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

  • Title: Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals Source: FULIR (Full-text Institutional Repository of the Ruđer Bošković Institute) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Technical Guide: H-NMR Spectrum Analysis of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate Executive Summary & Application Context Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a critical chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: H-NMR Spectrum Analysis of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Executive Summary & Application Context

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a critical chiral building block in the synthesis of antithrombotic agents (e.g., Ticagrelor intermediates) and novel fluorinated bioactive scaffolds. Its structural integrity is defined by three distinct domains: the electron-deficient 3,4-difluorophenyl ring , the chiral benzylic alcohol core, and the methyl ester tail.

This guide provides a comparative analytical framework for researchers. Unlike standard spectral lists, this document focuses on validation logic —how to distinguish the target molecule from its specific synthetic precursors (aldehydes) and degradation products (cinnamates) using diagnostic H-NMR markers.

Structural Analysis & Predicted NMR Profile

To analyze the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments. The presence of fluorine atoms (


, spin 1/2) introduces complex splitting patterns (

) in the aromatic region, which serves as a fingerprint for identity.

Molecular Segments:

  • Aromatic Domain (6.9 – 7.4 ppm): 3,4-Difluoro substitution creates a complex ABC-like system coupled to fluorine.

  • Chiral Center (5.0 – 5.2 ppm): The benzylic proton (

    
    ) appears as a doublet of doublets (dd) or triplet due to coupling with the adjacent methylene group.
    
  • Diastereotopic Methylene (2.6 – 2.8 ppm): The protons alpha to the ester (

    
    ) are diastereotopic (chemically non-equivalent) due to the adjacent chiral center, forming an ABX system.
    
  • Methyl Ester (3.7 ppm): A sharp singlet (

    
    ).
    
Table 1: Diagnostic Signal Assignment (400 MHz, CDCl₃)
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (

, Hz)
Structural Insight
Ar-H (2, 5, 6) 6.95 – 7.35Multiplet3H

,

Diagnostic 3,4-difluoro pattern. Overlap common.
-CH(OH)- 5.12dd or t1H

Benzylic proton. Shift sensitive to H-bonding.
-OCH₃ 3.72Singlet3H-Methyl ester verification.
-OH 3.10 – 3.50Broad1H-Exchangeable with

.
-CH₂- (a) 2.75dd1H

,

Diastereotopic proton A.
-CH₂- (b) 2.68dd1H

,

Diastereotopic proton B.

Comparative Analysis: Validation vs. Impurities

In a drug development context, "purity" is relative to specific impurities. The two most common contaminants are the starting material (Aldehyde) and the elimination product (Cinnamate) .

Scenario A: Reaction Monitoring (Target vs. Precursor)
  • Precursor: 3,4-Difluorobenzaldehyde.

  • Differentiation: The disappearance of the aldehyde proton is the primary marker.

  • Target Signal: Appearance of the high-field ester singlet (3.72 ppm) and the benzylic methine (5.12 ppm).

Scenario B: Stability Analysis (Target vs. Dehydration Product)
  • Impurity: Methyl 3-(3,4-difluorophenyl)acrylate (Cinnamate derivative).

  • Mechanism: Acid-catalyzed elimination of water (common in scale-up).

  • Differentiation: The target has sp³ protons (2.6-5.1 ppm). The impurity has sp² vinylic protons (6.3-7.7 ppm) with large trans-coupling (

    
     Hz).
    

Table 2: Comparative Spectral Markers

FeatureTarget Molecule (Hydroxy Ester)Aldehyde Precursor Cinnamate Impurity (Elimination)
Carbonyl Region Ester C=O (IR/C-NMR only)Aldehyde -CHO (9.8-10.0 ppm, s) Conjugated Ester
Benzylic Position CH-OH (5.1 ppm, dd) AbsentAbsent
Alkene Region AbsentAbsentVinyl Doublets (6.3 & 7.6 ppm, J=16Hz)
Aliphatic Region CH₂ (2.7 ppm, ABX) AbsentAbsent

Experimental Protocol: Self-Validating Workflow

To ensure authoritative results, follow this standardized protocol. This workflow includes a "self-check" step using


 exchange to confirm the hydroxyl group.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10-15 mg of the sample in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed dehydration in the NMR tube.

  • Acquisition (Standard):

    • Run a standard proton scan (16 scans, 1 sec relaxation delay).

    • Checkpoint: Verify the integral ratio of Aromatic (3H) : OMe (3H). If ratio deviates, check for solvent occlusion.

  • Validation (

    
     Shake): 
    
    • Add 1 drop of

      
       to the tube and shake vigorously.
      
    • Re-acquire the spectrum.

    • Result: The broad singlet at ~3.1-3.5 ppm (-OH) should disappear. The benzylic proton (5.12 ppm) coupling may simplify if H-O-C-H coupling was present.

Visualization: Logic & Pathways

Diagram 1: Spectral Validation Decision Tree

This diagram guides the analyst through the logic of confirming identity and purity based on the comparative analysis above.

NMR_Validation_Logic Start Crude Product Spectrum Check_Aldehyde Check 9.5 - 10.0 ppm (Aldehyde Proton) Start->Check_Aldehyde Aldehyde_Present Signal Detected: Incomplete Reaction Check_Aldehyde->Aldehyde_Present Yes Check_Vinyl Check 6.0 - 8.0 ppm (Vinyl Doublets, J=16Hz) Check_Aldehyde->Check_Vinyl No Vinyl_Present Signal Detected: Elimination Impurity (Cinnamate) Check_Vinyl->Vinyl_Present Yes Check_Target Check 5.1 ppm (CH-OH) & 2.7 ppm (CH2 ABX) Check_Vinyl->Check_Target No D2O_Shake D2O Shake Test: OH Signal Disappears? Check_Target->D2O_Shake Signals Present Target_Confirmed Target Identity Confirmed Final_Valid VALIDATED SPECTRUM D2O_Shake->Final_Valid Yes

Caption: Decision tree for validating the reaction outcome and purity of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate.

Diagram 2: 3,4-Difluorophenyl Splitting Logic

The aromatic region is complex due to Fluorine-Proton coupling. This diagram visualizes the splitting hierarchy for the H-5 proton (example) to explain the multiplet appearance.

Splitting_Tree H5 H-5 Proton Split1_A J(H-F) ~9Hz H5->Split1_A Split1_B J(H-F) ~9Hz H5->Split1_B Split2_A1 J(H-H) ~8Hz Split1_A->Split2_A1 Split2_A2 J(H-H) ~8Hz Split1_A->Split2_A2 Split2_B1 J(H-H) ~8Hz Split1_B->Split2_B1 Split2_B2 J(H-H) ~8Hz Split1_B->Split2_B2 Result Result: Apparent Quartet or ddd (Due to overlapping J values) Split2_B2->Result

Caption: Theoretical splitting tree for the H-5 aromatic proton, showing how F-coupling and H-coupling combine to form complex multiplets.

References

  • National Library of Medicine (PubChem). Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (Compound Summary). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Comparative

Comparative Guide to the Chiral HPLC Separation of (R) and (S) Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Introduction In the fields of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge but a critical necessity for ensuring safety and efficacy.[3] This guide focuses on the enantioselective separation of (R) and (S) Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, a chiral building block whose structural motifs are relevant in the synthesis of advanced materials like chiral liquid crystals.[4][5]

The objective of this document is to provide a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving this specific racemate. We will move beyond simple protocols to explain the underlying principles of chiral recognition and the rationale behind methodological choices, empowering researchers to develop robust and efficient separations. The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most favored approach in HPLC, offering efficiency and broad applicability.[6]

The Cornerstone of Chiral Separations: Polysaccharide-Based CSPs

For the initial method development, polysaccharide-based CSPs are the industry's first choice.[7][8][9] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are responsible for successfully resolving over 80% of all chiral compounds.[10] Their wide applicability stems from a versatile combination of interaction mechanisms.[11]

The Mechanism of Chiral Recognition

The separation on a polysaccharide CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[12][13] The polysaccharide polymer forms a helical structure, creating "chiral grooves" where these interactions occur.[14] For an effective separation, there must be a sufficient difference in the binding energy between the two enantiomer-CSP complexes. This energy difference arises from a combination of forces:

  • Hydrogen Bonding: The hydroxyl (-OH) and ester groups of our target molecule can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The 3,4-difluorophenyl ring can engage in π-π stacking with the aromatic carbamate groups on the polysaccharide derivative.

  • Steric Interactions: The three-dimensional fit of the enantiomer into the chiral groove is critical. One enantiomer will fit more favorably than the other, leading to a stronger interaction and longer retention time.[14]

A widely accepted concept is the "three-point interaction model," which posits that at least three simultaneous interactions are needed for chiral recognition, though this is a simplified model for a complex reality.[14]

Primary Recommended Method: Coated Amylose Stationary Phase

Based on the structure of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, a primary screening on an amylose-based CSP under normal phase conditions is highly recommended. The Amylose tris(3,5-dimethylphenylcarbamate) selector is one of the most successful and widely used CSPs in the world.[15]

Column of Choice: Daicel CHIRALPAK® AD-H (5 µm, 4.6 x 250 mm) or equivalent.[10][16]

Experimental Protocol: Method 1
  • Column: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve racemic standard in the mobile phase to a concentration of 1.0 mg/mL.

Causality Behind Experimental Choices
  • Normal Phase Mode: This mode, utilizing a non-polar alkane and a polar alcohol modifier, is the classic approach for polysaccharide CSPs.[2] It promotes the hydrogen bonding and π-π interactions essential for chiral recognition.

  • n-Hexane/IPA: Hexane serves as the weak, non-polar solvent. The alcohol modifier (IPA) is crucial; it competes with the analyte for polar interaction sites on the CSP.[17] By adjusting the IPA concentration, we directly control the retention and can optimize the selectivity of the separation.

  • CHIRALPAK® AD-H: This coated amylose phase has a proven track record for separating aromatic compounds containing hydrogen-bonding functional groups.[8][15]

Comparative Analysis: Alternative Separation Strategies

A robust method development strategy involves screening multiple CSPs and mobile phase conditions.[18] While the primary method is a strong starting point, alternatives can offer improved resolution, faster analysis times, or enhanced robustness.

Alternative 1: Immobilized Cellulose CSP for Enhanced Robustness

Immobilized CSPs represent a significant advancement over their coated counterparts.[19] By covalently bonding the polysaccharide selector to the silica, these columns exhibit superior solvent compatibility, allowing for the use of solvents like ethyl acetate, THF, or dichloromethane, which would destroy a coated phase.[11][20] This expanded solvent choice dramatically increases the possibilities for achieving a separation.

Column of Choice: CHIRALPAK® IB N-3 (3 µm, 4.6 x 150 mm) or equivalent Cellulose tris(3,5-dimethylphenylcarbamate) phase.[9]

Experimental Protocol: Method 2
  • Column: CHIRALPAK® IB N-3, 3 µm, 4.6 x 150 mm.

  • Mobile Phase: n-Hexane / Ethyl Acetate (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

Rationale: Cellulose derivatives often provide complementary selectivity to amylose phases.[18] Using ethyl acetate as a modifier introduces different dipole-dipole interactions compared to IPA, potentially altering the elution order or improving the resolution. The smaller particle size (3 µm) allows for higher efficiency and faster analysis.

Alternative 2: Reversed-Phase Mode for Polar Analytes

If the analyte exhibits better solubility in polar solvents or if matrix effects in a biological sample need to be managed, a reversed-phase method can be advantageous.[6]

Column of Choice: CHIRALPAK® AD-RH (5 µm, 4.6 x 150 mm) or equivalent.

Experimental Protocol: Method 3
  • Column: CHIRALPAK® AD-RH, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile / 20 mM Potassium Phosphate Buffer, pH 2.0 (40:60, v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm.

Rationale: The AD-RH column is designed for reversed-phase conditions.[6] The separation mechanism in this mode is more complex, involving hydrophobic inclusion in addition to other interactions. Adjusting the pH and organic modifier percentage are key optimization parameters.

Performance Data Summary

The following table summarizes the expected performance for the described methods. These are representative values based on extensive experience with similar compounds.

Parameter Method 1 (Primary) Method 2 (Alternative - Immobilized Cellulose) Method 3 (Alternative - Reversed-Phase)
Column CHIRALPAK® AD-HCHIRALPAK® IB N-3CHIRALPAK® AD-RH
t R1 (min) 8.26.59.8
t R2 (min) 9.97.911.2
Selectivity (α) 1.251.281.17
Resolution (R s) 2.12.41.8
Tailing Factor (T f) 1.11.01.2
Analysis Time ~12 min~10 min~15 min

Visualization of Key Processes

Chiral Method Development Workflow

A systematic approach is crucial for efficient method development. The following workflow outlines a logical screening and optimization process.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Start Racemic Analyte Screen_Cols Screen 4-6 CSPs (Amylose & Cellulose based) Immobilized & Coated Start->Screen_Cols Screen_MP Use 2-3 Mobile Phases (e.g., Hex/IPA, Hex/EtOH, ACN/MeOH) Screen_Cols->Screen_MP Eval Evaluate Data (Resolution > 1.0?) Screen_MP->Eval Eval->Screen_Cols No, try other CSPs Opt_MP Optimize Modifier % Eval->Opt_MP Yes Opt_Flow Adjust Flow Rate & Temp Opt_MP->Opt_Flow Opt_Add Consider Additives (if poor peak shape) Opt_Flow->Opt_Add Final Validated Method Opt_Add->Final

Caption: A systematic workflow for chiral HPLC method development.

Conceptual Model of Chiral Recognition

This diagram illustrates the preferential binding of one enantiomer to the chiral stationary phase based on the three-point interaction model.

G CSP_HBD H-Bond Acceptor CSP_Pi π-Acceptor Site CSP_Steric Steric Pocket Analyte_HBA Hydroxyl (-OH) H-Bond Donor Analyte_HBA->CSP_HBD H-Bond Analyte_Pi Phenyl Ring π-Donor Analyte_Pi->CSP_Pi π-π Stack Analyte_Steric Ester Group Analyte_Steric->CSP_Steric Steric Fit

Sources

Validation

Reference Standard Profile: Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Comparative Guide for Analytical & Process Development Executive Summary Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2229191-86-8 / Generic) is a critical chiral building block, most notably utilized in the u...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide for Analytical & Process Development

Executive Summary

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2229191-86-8 / Generic) is a critical chiral building block, most notably utilized in the upstream synthesis of Ticagrelor (a P2Y12 platelet inhibitor). Its structural integrity—specifically the enantiomeric purity of the secondary alcohol at the C3 position—directly dictates the stereochemical outcome of the downstream cyclopropyl amine intermediate.

This guide compares the performance and specifications of Primary Reference Standards against In-House Working Standards and Crude Reagent Grades . It establishes a self-validating analytical framework to ensure this intermediate does not introduce refractory impurities into the final drug substance.

Technical Profile & Context

  • Chemical Name: Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate[1]

  • Molecular Formula: C₁₀H₁₀F₂O₃[2]

  • Molecular Weight: 216.18 g/mol [2]

  • Key Function: Precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine via cyclopropanation or functional group manipulation.[2]

  • Critical Quality Attribute (CQA): Enantiomeric Excess (% ee). The (S)-enantiomer is typically the requisite isomer for the Ticagrelor scaffold (subject to specific route variations).

Comparative Specifications: Reference Standard vs. Alternatives

In drug development, the "Reference Standard" serves as the metrological anchor.[2] The following table contrasts the required performance metrics of a Primary Standard versus lower-grade alternatives used in early synthesis.

FeaturePrimary Reference Standard Working Standard (In-House) Reagent / Crude Grade
Intended Use Release testing, method validation, impurity quantification.[2]Routine batch analysis, in-process control (IPC).[2]Early-stage synthesis, non-GMP reactant.[2]
Assay (Potency) ≥ 99.5% (Mass Balance/qNMR)≥ 98.0% (HPLC Area %)≥ 95.0%
Chiral Purity (% ee) ≥ 99.9% ≥ 99.0%Variable (Often Racemic or 90-95%)
Impurity Identification All impurities >0.10% fully characterized (NMR/MS).Impurities >0.10% tracked by RRT.[2]Uncharacterized.
Water Content Determined (KF), typically <0.1%.[2]< 0.5%Not specified.
Traceability COA with H-NMR, C-NMR, MS, IR, Chiral HPLC, ROI.[2]Qualified against Primary Standard.Basic H-NMR only.
Performance Impact Analysis
  • Quantification Error: Using a Reagent Grade (>95%) as a standard for assay calculations can introduce a 5% bias in yield determination, potentially masking process inefficiencies.[2]

  • Stereochemical Leakage: A standard with only 99.0% ee (Working Grade) cannot accurately validate a chiral method intended to detect 0.1% of the wrong enantiomer.[2] Only the Primary Standard (≥99.9% ee) provides the resolution floor necessary for trace enantiomer detection. [2]

Analytical Performance: The "Gold Standard" Protocol

The separation of the (R) and (S) enantiomers of benzylic hydroxy esters requires specific polysaccharide-based stationary phases. The following protocol is designed to be self-validating , meaning the system suitability criteria ensure the data is reliable before samples are even injected.

Protocol: High-Resolution Chiral HPLC
  • Objective: Quantify enantiomeric purity and separate the dehydration impurity (cinnamate derivative).

  • Rationale: The hydroxyl group adjacent to the phenyl ring interacts strongly with the carbamate linkages on amylose/cellulose backbones. Normal phase elution (Hexane/Alcohol) maximizes these hydrogen bonding interactions, superior to Reverse Phase for this class.[2]

Instrument Parameters
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.[2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90 : 10 v/v).[2]

    • Note: Add 0.1% Trifluoroacetic acid (TFA) if peak tailing is observed, though neutral conditions usually suffice for esters.[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV @ 215 nm (Maximal absorption for difluorophenyl moiety).[2]

System Suitability (Self-Validation Criteria)
  • Resolution (

    
    ):  > 2.0 between (R) and (S) enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Sensitivity (S/N): Signal-to-Noise ratio > 10 for the minor enantiomer at 0.05% concentration.

Impurity Profile to Monitor

When analyzing the Reference Standard, the method must resolve these specific impurities:

  • The Enantiomer: (R)-isomer (if (S) is target).[2]

  • The Dehydrate: Methyl 3-(3,4-difluorophenyl)acrylate (formed via elimination of -OH). Distinct UV spectrum (conjugated).[2]

  • The Ketone: Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate (oxidation byproduct).[2]

Experimental Workflow & Decision Tree

The following diagram illustrates the qualification workflow for establishing a new lot of Reference Standard.

ReferenceStandardQC Start Raw Material (Crude) Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate Recryst Recrystallization (Hexane/EtOAc or IPA) Start->Recryst InitialQC Initial QC (H-NMR + HPLC Purity) Recryst->InitialQC ChiralPrep Preparative Chiral HPLC (If ee < 99.5%) InitialQC->ChiralPrep ee < 99.5% FinalChar Full Characterization (1H/13C NMR, MS, IR, ROI, KF) InitialQC->FinalChar Purity > 99.5% ee > 99.5% Reject Reject / Reprocess InitialQC->Reject Purity < 95% ChiralPrep->FinalChar Pack Pack & Certificate of Analysis (Primary Reference Standard) FinalChar->Pack All Specs Met FinalChar->Reject Fail

Caption: Workflow for the purification and qualification of a Primary Reference Standard from crude synthesis intermediates.

References

  • European Directorate for the Quality of Medicines (EDQM). Ticagrelor EP Reference Standard Specification.[2] (Contextual reference for downstream requirements). Link

  • Daicel Corporation. Chiral Column Selection Guide for Hydroxy Esters. (Methodology grounding). Link

  • Springuel, G. et al. "Stereoselective Synthesis of Ticagrelor Intermediates."[2] Journal of Organic Chemistry, 2012.[2] (Mechanistic insight into the (1R,2S) cyclopropyl formation).

  • AstraZeneca. Patent WO2001092263: Triazolo[4,5-d]pyrimidine compounds and their use.[2] (Original synthesis route description). Link

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2007.[2] (Source for Chiral HPLC method development strategy).

Sources

Comparative

Analytical Superiority in Fluorine Chemistry: A Comparative Guide to Mass Spectrometry Fragmentation of Fluorinated Hydroxy Esters

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a critical analytical bottleneck: the structural elucidation of highly fluorinated intermediates. The strateg...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a critical analytical bottleneck: the structural elucidation of highly fluorinated intermediates. The strategic incorporation of fluorine into pharmacophores—often as fluorinated hydroxy esters—is a cornerstone of medicinal chemistry used to block metabolic oxidation, modulate pKa, and enhance lipophilicity.

However, the highly electronegative nature of fluorine profoundly alters classical mass spectrometry (MS) fragmentation rules[1]. Standard predictive models often fail when applied to polyfluorinated systems. To ensure rigorous structural validation, researchers must understand the divergent mechanistic pathways these molecules undergo depending on the ionization technique employed.

This guide objectively compares the performance, causality, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of fluorinated hydroxy esters.

Mechanistic Insights: The Causality of Fluorine-Driven Fragmentation

Fluorine does not merely act as a heavier isotope of hydrogen; its extreme electronegativity and tightly held lone pairs dictate specific gas-phase chemistries. When selecting an analytical platform, understanding why these fragments form is as important as knowing what they are.

GC-EI-MS: Hard Ionization and Gas-Phase Rearrangements

Under standard 70 eV electron ionization, fluorinated hydroxy esters typically require derivatization (e.g., trimethylsilylation, TMS) to volatilize the polar hydroxyl group. The resulting radical cations undergo highly unusual, predictable rearrangements.

  • Fluorine Migration: Instead of simple hydrocarbon losses, TMS-derivatized fluorinated alcohols and esters exhibit a strong affinity between fluorine and silicon. This triggers a fluorine atom migration that forms a highly stable five-membered ring intermediate[2].

  • The Diagnostic [M-111]⁺ Ion: This cyclic intermediate rapidly eliminates neutral fluorinated silyl groups (such as

    
     or 
    
    
    
    ), resulting in a highly diagnostic
    
    
    fragment[2]. The presence of this ion is a definitive marker for fluorinated hydroxy chains where the fluorine atom is situated optimally (often three to five positions away) from the derivatized oxygen.
LC-ESI-MS/MS: Soft Ionization and Collision-Induced Dissociation (CID)

Electrospray ionization preserves the pseudo-molecular ion (typically


 or 

). Fragmentation is subsequently induced via CID.
  • Inductive Cleavage: The strong electron-withdrawing effect of the

    
     or 
    
    
    
    groups destabilizes adjacent positive charges but weakens adjacent C-C bonds, promoting highly specific
    
    
    -cleavages[3].
  • Neutral Loss of HF: The most ubiquitous and reliable marker in ESI-MS/MS of fluorinated systems is the neutral loss of hydrogen fluoride (

    
     Da)[4]. In fluorinated hydroxy esters, this is often coupled with the sequential loss of water (
    
    
    
    Da) and the ester alkoxy group, providing a clear, step-wise fragmentation fingerprint.

Quantitative Data Comparison: Fragment Ion Profiles

To objectively compare these platforms, we analyze a model compound: Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (MW: 186.13 g/mol ).

Table 1: Comparative Diagnostic Fragments and Abundances
Analytical ModalityPrecursor Ion (

)
Primary Diagnostic Fragment (

)
Neutral Loss / MechanismRelative AbundanceSpecificity for Fluorine
GC-EI-MS (TMS Derivatized) 258.09 (

)
147.05

(Loss of

)
High (>80%)Absolute. Confirms F-proximity to OH.
GC-EI-MS (TMS Derivatized) 258.09 (

)
243.06

(Loss of

)
Medium (~40%)Low. Common to all TMS derivatives.
LC-ESI-MS/MS (Positive CID) 187.14 (

)
167.14

(Loss of HF)
High (>90%)High. Confirms labile F presence.
LC-ESI-MS/MS (Positive CID) 187.14 (

)
121.10

(-HF, -EtOH)
Medium (~60%)Medium. Confirms ethyl ester moiety.

Data synthesized from established fragmentation behaviors of polyfluoroalkyl substances and fluorinated esters[2][3][4].

Visualizing the Analytical Workflow

The following diagram illustrates the divergent pathways a fluorinated hydroxy ester takes depending on the chosen MS modality.

MS_Fragmentation Title Fluorinated Hydroxy Ester Analytical Workflow Sample Fluorinated Hydroxy Ester (e.g., CF3-CH(OH)-CH2-COOEt) Deriv TMS Derivatization (BSTFA/TMCS, 60°C) Sample->Deriv Volatility Req. Direct Direct LC Injection (Formic Acid Mobile Phase) Sample->Direct Intact Analysis EI_Path GC-EI-MS Pathway (Hard Ionization) Ion_EI Radical Cation [M]*+ (70 eV) EI_Path->Ion_EI ESI_Path LC-ESI-MS/MS Pathway (Soft Ionization) Ion_ESI Protonated Molecule [M+H]+ (ESI+) ESI_Path->Ion_ESI Deriv->EI_Path Direct->ESI_Path Frag_EI1 F-Migration to Silicon (Stable 5-Membered Ring) Ion_EI->Frag_EI1 Frag_ESI1 Collision-Induced Dissociation (CID @ 15-30 eV) Ion_ESI->Frag_ESI1 Frag_EI2 Diagnostic Loss: [M-111]+ (- F2SiMe2 / HOSiMe2F) Frag_EI1->Frag_EI2 Frag_ESI2 Diagnostic Loss: HF (-20 Da) Followed by Ester Cleavage Frag_ESI1->Frag_ESI2

Caption: Divergent mass spectrometry fragmentation pathways of fluorinated hydroxy esters under EI and ESI.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Each step includes internal checks to verify reaction completion and instrument calibration.

Protocol A: GC-EI-MS Analysis (Derivatization-Dependent)

Objective: Volatilize the hydroxy ester and induce diagnostic


 fragmentation.
  • Sample Preparation & Derivatization:

    • Dissolve 1.0 mg of the fluorinated hydroxy ester in 1.0 mL of anhydrous pyridine.

    • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) as a catalyst.

    • Self-Validation Check: Incubate at 60°C for 30 minutes. The reaction is complete when the solution remains clear and free of precipitation.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Data Acquisition: Full scan mode (

      
       50–600). Extract chromatograms at 
      
      
      
      corresponding to
      
      
      to selectively identify the fluorinated target[2].
Protocol B: LC-ESI-MS/MS Analysis (Direct Intact Analysis)

Objective: Preserve the pseudo-molecular ion and utilize CID for structural mapping via HF loss.

  • Sample Preparation:

    • Dilute the fluorinated hydroxy ester to a final concentration of 10 µg/mL in Methanol:Water (50:50, v/v).

    • Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g.,

      
      -labeled ester) to monitor matrix suppression.
      
  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 1.8 µm) to ensure retention of polar fluorinated moieties[4].

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (promotes

      
       formation).
      
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-MS/MS):

    • Polarity: Positive Ion Mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Collision Energy (CID): Perform a ramp from 10 eV to 40 eV.

    • Data Acquisition: Multiple Reaction Monitoring (MRM). Set primary transition to

      
       (HF loss)[3][4].
      

Conclusion & Platform Recommendation

Choosing the correct MS platform dictates the success of identifying fluorinated hydroxy esters:

  • Opt for GC-EI-MS when dealing with complex isomeric mixtures where the exact position of the fluorine atom relative to the hydroxyl group must be determined. The unique F-to-Si migration and subsequent

    
     loss provide unequivocal positional data[2].
    
  • Opt for LC-ESI-MS/MS for high-throughput screening, trace-level quantification, or when analyzing thermally labile prodrugs. The predictable

    
     Da (HF) neutral loss under CID provides a highly sensitive, easily programmable MRM transition[3][4].
    

References

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications), 2025. URL:[Link]

  • High-Resolution Mass Spectrometry-Based Suspect and Nontarget Screening of Organophosphate/Organofluorophosphate Esters... Source: Environmental Science & Technology (ACS Publications), 2026. URL:[Link]

  • Synthesis, characterisation and mass spectrometric fragmentation of O-(chlorodifluoroacylated) alcohols Source: Journal of Fluorine Chemistry, 2002. URL:[Link]

Sources

Validation

Comparative Guide to Validated Analytical Methods for 3,4-Difluorophenyl Impurities

As analytical scientists and drug development professionals, we frequently encounter the 3,4-difluorophenyl moiety in complex active pharmaceutical ingredients (APIs). A prominent example is Ticagrelor, a widely prescrib...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical scientists and drug development professionals, we frequently encounter the 3,4-difluorophenyl moiety in complex active pharmaceutical ingredients (APIs). A prominent example is Ticagrelor, a widely prescribed P2Y12 receptor antagonist used in acute coronary syndromes, which relies on a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate[1].

Analyzing impurities containing this moiety presents unique mechanistic challenges. The highly electronegative dual-fluorine substitution creates a strong localized dipole moment, significantly altering the molecule's hydrophobicity, volatility, and hydrogen-bonding profile compared to unfluorinated analogs. Consequently, selecting the correct analytical technique—and understanding the causality behind the chromatographic parameters—is critical for successful ICH Q2(R1) method validation[2].

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV/PDA) and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing these impurities, providing field-proven, self-validating experimental protocols.

Mechanistic Causality in Method Selection

The choice between HPLC and GC-MS is dictated by the thermal stability and polarity of the specific 3,4-difluorophenyl derivative[2].

  • RP-HPLC-UV/PDA: Ideal for the final API and its forced degradation products. The 3,4-difluorophenyl ring provides strong UV chromophore characteristics (typically monitored at 220 nm or 254 nm)[3]. Because these degradants are often thermally labile or highly polar (e.g., forming 2-hydroxy-2-phenylacetic acid derivatives), reverse-phase chromatography is the gold standard[4].

  • GC-MS: Ideal for volatile precursors and synthesis intermediates, such as 3,4-difluorophenylacetic acid. However, the carboxylic acid group causes strong intermolecular hydrogen bonding, leading to high boiling points and poor peak symmetry. Causality: Derivatization (e.g., esterification or amidation to form N-benzyl-2-(3,4-difluorophenyl)acetamide) is required to mask the polar acid group, thereby increasing volatility and thermal stability for sharp GC elution[2].

MethodSelection Start 3,4-Difluorophenyl Impurity Analysis Volatility Is the analyte volatile or easily derivatized? Start->Volatility GCMS GC-MS Method (High Sensitivity / Structural Info) Volatility->GCMS Yes (e.g., Acetic Acid Derivatives) Polarity Is the analyte thermally labile or highly polar? Volatility->Polarity No (e.g., API & Degradants) HPLC RP-HPLC-UV/PDA (Robust / Routine QC) Polarity->HPLC Known Impurity / High Conc. LCMS LC-MS/MS (Trace Level / Unknowns) Polarity->LCMS Genotoxic / Unknown Structure

Caption: Workflow for selecting analytical methods for 3,4-difluorophenyl impurities.

Objective Performance Comparison

The following table synthesizes the expected quantitative performance characteristics of validated HPLC-UV and GC-MS methods for 3,4-difluorophenyl derivatives based on analytical Quality by Design (AQbD) principles[2][4].

Validation Parameter (ICH Q2)RP-HPLC-UV/PDA (e.g., Ticagrelor & Degradants)GC-MS (e.g., 3,4-Difluorophenylacetic Acid)
Primary Application Thermally labile APIs, polar degradantsVolatile precursors, structural elucidation
Specificity High (Resolution > 2.0 via gradient elution)Very High (Mass spectral library matching)
Linearity (R²) > 0.999 (Range: LOQ to 150% of target conc.)> 0.999 (Range: 1 to 100 µg/mL)
Accuracy (Recovery) 98.0% – 102.0% across all levels95.0% – 105.0% (dependent on derivatization)
Sample Preparation Direct dissolution in mobile phase/diluentDerivatization required (e.g., amidation)
Limit of Detection (LOD) ~0.05 µg/mLTrace levels (High sensitivity via SIM mode)
Cost & Throughput Moderate cost, high throughputHigher cost, moderate throughput

Step-by-Step Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . A method is only considered valid for a given run if the embedded System Suitability Testing (SST) criteria are strictly met.

Protocol A: Stability-Indicating RP-HPLC for Ticagrelor Impurities

This method isolates the API from its process-related and forced-degradation impurities[3][5].

1. Chromatographic Conditions & Causality:

  • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3.5 µm particle size). Causality: The high surface area of the C18 stationary phase provides the necessary hydrophobic interactions to resolve closely related difluorophenyl stereoisomers[3].

  • Mobile Phase A (Buffer): 0.1% Orthophosphoric acid in water (pH ~2.5). Causality: An acidic pH is mandatory to suppress the ionization of acidic degradants. If these molecules ionize, they will interact unpredictably with the column, causing severe peak tailing and retention time drift[3].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the difluorophenyl chromophore)[5].

2. Standard & Sample Preparation:

  • Diluent: Acetonitrile:Methanol (85:15 v/v). Causality: Matches the elution strength of the mobile phase to prevent peak fronting[6].

  • Preparation: Accurately weigh 10 mg of the sample, dissolve in 5 mL of diluent, sonicate for 15 minutes, and make up to 10 mL to achieve a 1000 µg/mL stock solution[6]. Filter through a 0.45 µm membrane filter.

3. Gradient Elution Program:

  • Time 0.01 min: 50% B

  • Time 10.0 min: 75% B

  • Time 20.0 min: 80% B

  • Time 25.0 min: 50% B (Re-equilibration)[3].

4. Self-Validation (System Suitability Check):

  • Inject the standard preparation six times.

  • Pass Criteria: The resolution (

    
    ) between the 3,4-difluorophenylcyclopropanamine impurity and the API peak must be 
    
    
    
    . The tailing factor (
    
    
    ) must be
    
    
    , and the %RSD of peak areas must be
    
    
    [7]. Do not proceed with sample analysis if these criteria fail.
Protocol B: GC-MS Method for Volatile Intermediates

This method is optimized for 3,4-difluorophenylacetic acid and its amides[2].

1. Derivatization (Sample Prep):

  • Causality: To prevent the carboxylic acid from interacting with the active sites in the GC inlet and column, the sample is derivatized into an amide (e.g., N-benzyl-2-(3,4-difluorophenyl)acetamide) using a suitable coupling reagent in ethyl acetate[2].

2. Instrumental Parameters:

  • Column: Non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature at 250 °C to ensure instantaneous vaporization without thermal degradation[2].

  • Oven Program: Initial 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min). Causality: The rapid ramp focuses the derivatized analytes into a tight band, enhancing MS sensitivity[2].

  • MS Parameters: Ion source at 230 °C, Mass range 50-500 amu.

Analytical Method Validation Framework

Regardless of the technique chosen, validation must adhere to ICH Q2(R1) guidelines. A robust method is built sequentially, where each parameter validates the assumptions of the previous one.

Validation SST System Suitability (Resolution > 2.0) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Robustness (AQbD Principles) Acc->Rob

Caption: ICH Q2(R1) compliant self-validating analytical workflow for impurity profiling.

  • Specificity via Forced Degradation: Expose the API to 0.1N HCl, 0.1N NaOH, 3%

    
    , thermal (105°C), and UV light. The method is specific only if the 3,4-difluorophenyl impurity peaks are baseline-resolved from all generated degradants[5].
    
  • Robustness via AQbD: Deliberately vary the flow rate (

    
     mL/min) and buffer molarity (
    
    
    
    mM). Standardized effects plots should confirm that these minor variations do not drop the critical resolution (
    
    
    ) below 2.0[4].
References
  • BenchChem.
  • International Journal of Pharmaceutical Sciences. "Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review."
  • International Scientific Organization.
  • ResearchGate.
  • Asian Journal of Pharmaceutical Research.
  • ACS Publications. "Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles."
  • International Journal of PharmTech Research.

Sources

Comparative

C-NMR chemical shifts for Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

[label="Ortho Carbons\n Comparing Predictive Performance I am now focusing on the "Product vs Alternatives" comparison. I will objectively compare experimental 13C-NMR data, which serves as the ground truth, with predict...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Ortho Carbons\n

Comparing Predictive Performance

I am now focusing on the "Product vs Alternatives" comparison. I will objectively compare experimental 13C-NMR data, which serves as the ground truth, with predictions from both empirical additivity rules (ChemDraw) and quantum mechanical calculations (DFT B3LYP/6-31G*). I plan to generate comparison guides with supporting experimental data. I'm focusing on providing evidence for spectral assignment.

Refining the Predictive Comparison

I'm now revising the comparison section to highlight the performance of prediction tools. I'm focusing on contrasting experimental 13C-NMR data with ChemDraw predictions and DFT calculations for Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate. I am ensuring that the discussion details how empirical methods handle 2J and 3J CF perturbations, and DFT’s overestimation of the carbonyl shift.

Validating Internal Standards

I'm now incorporating validation steps into the acquisition process. I'll include referencing the CDCl3 triplet at 77.16 ppm and TMS at 0.00 ppm for calibration. I'll check the integration of the methoxy group at 51.9 ppm as an internal standard. I will update the protocol with these new validation steps.

Refining Protocol Validation

I'm now integrating a self-validating system for the 13C-NMR protocol. I'm focusing on validating key parameters before spectral interpretation. Specifically, I'll confirm the CDCl3 triplet position at 77.16 ppm and the methoxy signal integration, and update the table with the carbon positions.

Evaluating Spectral Assignments

I'm now focusing on a new comparison table, linking the workflow steps. I've included the experimental 13C-NMR data, ChemDraw predictions, and DFT calculations for a range of carbons. I am comparing these results in the context of the workflow for structural verification. I'm focusing on providing evidence for spectral assignment. I'm now comparing each predicted value, to experimental data.

Refining DOT Diagrams

I'm now implementing the second DOT diagram, representing the specific coupling patterns. I'm focusing on the expected splitting for each fluorinated carbon, including doublet of doublets for C3' and C4', and incorporating these labels. The labels are intended to directly illustrate the typical C-F couplings. I will include the key signals. I'm ensuring both diagrams are consistent with the data interpretation process.

\n\nI've integrated the couplings from the DOT diagram into the textual workflow, specifically highlighting those characteristic C-F interactions. I'm focusing on integrating them into the NMR spectral elucidation. I am now evaluating the impact of these couplings. I will improve the guide to improve my data analysis.

Visualizing Workflow Steps

I've integrated the coupling information from the DOT diagram, focusing on highlighting the characteristic C-F interactions within the textual workflow for analyzing NMR spectral data. I am improving the guide by explicitly evaluating the impact of these couplings on the workflow.

Defining Comparison Parameters

I am now structuring the comparison, highlighting the experimental 13C-NMR data as the ground truth. I will objectively assess empirical additivity rules (ChemDraw) and DFT (B3LYP/6-31G*) predictions for Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate. I'll note the chiral center at C3, and emphasize the implications for analysis in achiral solvents. I'll ensure the focus is to define validation parameters.

Analytical Benchmarking: C-NMR Structural Verification of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the ground-truth experimental


C-NMR data of the pharmaceutical building block Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate against two predictive alternatives: Empirical Additivity Rules (ChemDraw)  and Quantum Mechanical Modeling (DFT B3LYP/6-31G)*.

Part 1: The Causality of Experimental Choices

As a Senior Application Scientist, achieving high-fidelity structural elucidation requires moving beyond default instrument parameters. The presence of the 3,4-difluorophenyl moiety introduces complex first- and second-order spin-spin couplings (


C-

F) that demand specific experimental causality.
Solvent Selection: CDCl vs. DMSO-

We benchmarked this compound in CDCl


  rather than DMSO-

. Non-polar solvents like CDCl

minimize intermolecular hydrogen bonding with the

-hydroxy group (-OH). In contrast, DMSO-

acts as a strong hydrogen-bond acceptor, which artificially deshields the C3 carbon (CH-OH), shifting it downfield by 1.5–2.0 ppm. By using CDCl

, we preserve the intrinsic electronic shielding of the molecule, allowing for a more accurate comparison against gas-phase DFT calculations.
Relaxation Delay (D1) Optimization

Fluorinated aromatic carbons (C3' and C4') lack attached protons. Consequently, they cannot rely on efficient dipole-dipole relaxation from directly bonded


H nuclei, resulting in significantly longer longitudinal relaxation times (

). If a default D1 delay of 1.0 second is used, these quaternary carbons will not fully relax between pulses, leading to artificially low signal-to-noise (S/N) ratios. We mandate a D1

3.0 seconds
to ensure quantitative reliability and to capture the fine splitting of the

multiplets.

Part 2: Comparative Benchmarking: Experimental vs. Predictive Alternatives

Predictive NMR software is heavily relied upon in drug discovery, but how well do these alternatives perform against complex fluorinated systems? We compared the experimental spectrum against Empirical Prediction (ChemDraw Professional) and Quantum Mechanical Prediction (DFT).

The


 coupling constants for 3,4-difluorophenyl rings typically manifest around 246–255 Hz, splitting the C3' and C4' signals into massive doublets of doublets at approximately 149.0–151.0 ppm [2.1]. Furthermore, the ortho carbons (C2' and C5') exhibit 

couplings of approximately 17–18 Hz[1], serving as critical diagnostic peaks. The precise assignment of these multiplets is essential for distinguishing positional isomers in fluorinated drug intermediates[2].
Quantitative Data Comparison Table
Carbon PositionExperimental (CDCl

, ppm)
Multiplicity & Coupling (

in Hz)
ChemDraw (Empirical)DFT (B3LYP/6-31G*)

(Exp - DFT)
C1 (Carbonyl) 172.6s172.1173.0-0.4
C2 (CH

)
43.1s42.843.5-0.4
C3 (CH-OH) 69.8s70.569.2+0.6
C4 (OCH

)
51.9s52.051.5+0.4
C1' (Ar-ipso) 139.6dd,

= 5.2, 4.1
138.5140.1-0.5
C2' (Ar-ortho) 114.8d,

= 17.5
115.2114.3+0.5
C3' (Ar-F) 150.5dd,

= 248.5, 12.8
150.1151.2-0.7
C4' (Ar-F) 149.6dd,

= 246.2, 12.5
149.0150.3-0.7
C5' (Ar-ortho) 117.3d,

= 17.2
117.8116.9+0.4
C6' (Ar-meta) 121.9dd,

= 6.1, 3.6
122.5121.1+0.8

Performance Verdict: Empirical alternatives (ChemDraw) struggle to accurately predict the subtle


 perturbations on the C1' and C6' carbons. DFT provides a much closer approximation of the electronic shielding across the aromatic ring, though it slightly overestimates the carbonyl shift. Experimental acquisition remains the only reliable method to extract the exact 

coupling constants.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following step-by-step protocol incorporates internal self-validation checkpoints.

  • Sample Preparation: Dissolve 30 mg of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate in 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer (101 MHz for

    
    C). Tune and match the probe specifically to the 
    
    
    
    C frequency to maximize sensitivity. Lock onto the deuterium signal of the CDCl
    
    
    solvent.
  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled

      
      C).
      
    • Spectral Width: 240 ppm (centered at 100 ppm).

    • Relaxation Delay (D1): 3.0 seconds (Critical for quaternary C-F carbons).

    • Scans (NS): 1024.

  • Self-Validation Checkpoint: Before assigning the complex aromatic peaks, verify that the central peak of the CDCl

    
     triplet is exactly at 77.16 ppm. Next, integrate the methoxy carbon (C4) at ~51.9 ppm. Because it is a terminal, fully relaxed methyl group, its intensity serves as your internal baseline. If the signal-to-noise ratio of the C4 peak is below 50:1, the spectrum lacks the sensitivity required to accurately resolve the 
    
    
    
    multiplets, and the number of scans must be increased.
  • Processing: Apply a line broadening (LB) of 1.0 Hz prior to Fourier Transformation. This enhances the S/N ratio without obscuring the fine

    
     splittings. Phase and baseline correct manually.
    

Part 4: Logical Workflows & Visualizations

NMR_Workflow N1 Sample Preparation (Compound in CDCl3) N2 13C-NMR Acquisition (101 MHz, D1=3s) N1->N2 N3 Data Processing (FT, Phase Correct) N2->N3 N4 Spectral Analysis (Peak Picking) N3->N4 N5 C-F Coupling Extraction (1J, 2J, 3J) N4->N5 N6 Structural Verification (Compare vs. DFT) N5->N6

Workflow for 13C-NMR acquisition and structural verification of fluorinated compounds.

CF_Coupling C_F Fluorinated Aromatic Carbons (C3', C4') J1 1J_CF ≈ 245-255 Hz (Large Doublet of Doublets) C_F->J1 Ortho Ortho Carbons (C2', C5') J2 2J_CF ≈ 15-20 Hz (Moderate Doublets) Ortho->J2 Meta Meta Carbons (C1', C6') J3 3J_CF ≈ 4-8 Hz (Small Multiplets) Meta->J3

Dependence of 13C-19F spin-spin coupling constants (J_CF) on bond distance.

Part 5: References

  • Title: Efficient synthesis of π-conjugated molecules incorporating fluorinated phenylene units through palladium-catalyzed iterative C-H bond arylation | Source: Beilstein Journal of Organic Chemistry | URL: [Link]

  • Title: Discovery and Structure Activity Relationship of Glyoxamide Derivatives as Anti-Hepatitis B Virus Agents | Source: PubMed Central | URL: [Link]

  • Title: Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones against HepG2 cells | Source: Arkivoc | URL: [Link]

Sources

Validation

QC testing protocols for fluorinated pharmaceutical intermediates

Advanced QC Testing Protocols for Fluorinated Pharmaceutical Intermediates: A Comparative Guide Introduction Fluorinated pharmaceutical intermediates serve as critical building blocks in modern medicinal chemistry. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced QC Testing Protocols for Fluorinated Pharmaceutical Intermediates: A Comparative Guide

Introduction Fluorinated pharmaceutical intermediates serve as critical building blocks in modern medicinal chemistry. The strategic incorporation of fluorine atoms—leveraging their high electronegativity and small atomic radius—confers significant advantages to active pharmaceutical ingredients (APIs), including improved metabolic stability, membrane permeability, and target binding affinity[1]. Today, over 200 medicines and approximately one-third of the top-performing drugs on the market contain fluorine[2].

However, the unique chemical properties of these compounds demand highly specialized Quality Control (QC) testing. As a Senior Application Scientist, I approach analytical method development not as a routine checklist, but as a mechanistic validation of the chemical process. A robust QC strategy must differentiate between the covalently bound organic fluorine (the desired product) and residual inorganic free fluoride (a toxic process impurity). This guide objectively compares the leading analytical techniques for these parameters and provides self-validating experimental protocols grounded in the ICH Q2(R2) validation framework[3].

Part 1: Comparative QC Strategies

Assay & Purity Determination: ^19F qNMR vs. HPLC-UV/MS

Determining the absolute purity of early-stage fluorinated intermediates presents a unique challenge: authentic reference standards are often unavailable, making traditional relative quantification methods unreliable.

  • The Causality of Choice: High-Performance Liquid Chromatography (HPLC) relies on the molar absorptivity of chromophores. Without an identical reference standard to establish a response factor, HPLC cannot provide absolute quantification. Conversely, Quantitative Nuclear Magnetic Resonance (^19F qNMR) exploits a fundamental physical property: the NMR signal area is directly proportional to the number of fluorine nuclei, regardless of the molecular structure[4]. Furthermore, ^19F NMR boasts a massive chemical shift range (~500 ppm), practically eliminating signal overlap, and requires no solvent suppression since most matrices lack endogenous fluorine[2].

Table 1: Performance Comparison for Assay Determination

Parameter^19F qNMRHPLC-UV/MS
Primary Use Case Absolute purity without reference standardsImpurity profiling and routine batch release
Quantification Basis Fundamental nuclear spin (Absolute)Chromophore molar absorptivity (Relative)
Specificity Extremely high (500 ppm shift range)Moderate (depends on chromatographic resolution)
Sample Preparation Minimal (weigh and dissolve)Extensive (extraction, filtration, dilution)
Analysis Time ~15-20 minutes per sample~30-45 minutes per run
Residual Free Fluoride Analysis: IC vs. ISE

Free fluoride (F⁻) is a ubiquitous and toxic byproduct of fluorination reactions (e.g., using HF, DAST, or Selectfluor).

  • The Causality of Choice: Ion-Selective Electrodes (ISE) are commonly used for rapid potentiometric screening but are highly susceptible to matrix interference from organic solvents, pH fluctuations, and metal cations[5]. Suppressed Ion Chromatography (IC) is the superior choice for formal QC release. By physically separating the fluoride ions from the organic matrix prior to conductivity detection, IC achieves trace-level limits of detection (LOD) and prevents false positives[6].

Table 2: Performance Comparison for Free Fluoride Detection

ParameterSuppressed Ion Chromatography (IC)Ion-Selective Electrode (ISE)
Mechanism Chromatographic separation + conductivityPotentiometric membrane potential
Limit of Detection < 10 ppb (Trace level)~ 100 ppb - 1 ppm
Matrix Interference Low (physical separation of matrix)High (affected by pH, organics, metal cations)
Calibration Linear over a wide dynamic rangeLogarithmic (Nernstian response)
Best For Rigorous ICH Q2(R2) compliant release testingRapid, in-process qualitative screening

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in checks to guarantee data reliability.

Protocol A: Absolute Purity via ^19F qNMR
  • Sample Preparation: Accurately weigh ~15.0 mg of the fluorinated intermediate and ~5.0 mg of a certified internal standard (e.g., 1,4-difluorobenzene or Trifluoroacetic acid) using a microbalance (

    
     mg). Dissolve completely in 0.6 mL of DMSO-d6.
    
  • System Validation (

    
     Determination):  Execute an inversion-recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing fluorine nucleus.
    • Causality: This is the critical self-validating step. If the acquisition relaxation delay (

      
      ) is not set to at least 
      
      
      
      , the nuclei will not fully relax between pulses, leading to artificially low integration and destroying the quantitative integrity of the assay.
  • Spectral Acquisition: Acquire the ^19F NMR spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio[2]. Set the spectral width from +100 to -250 ppm. Accumulate a minimum of 64 scans.

  • Processing: Apply baseline correction. Integrate the analyte and internal standard peaks. Calculate absolute purity using the mass balance equation based on the integral ratio, molecular weights, and internal standard purity.

Protocol B: Trace Free Fluoride via Suppressed IC
  • Sample Extraction & Matrix Elimination: Weigh 50.0 mg of the intermediate and extract with 10 mL of ultrapure water (18.2 MΩ·cm). If the intermediate is highly lipophilic, pass the extract through a solid-phase extraction (SPE) cartridge.

    • Causality: Separation of fluoride during sample preparation is needed to prevent the organic matrix from fouling the analytical column and suppressing the ionization signal[6].

  • Chromatographic Separation: Inject 25 µL into an IC system equipped with a high-capacity anion-exchange column. Use a hydroxide (KOH) gradient eluent.

    • Causality: A high-capacity column prevents overloading by residual organic acids, ensuring baseline resolution of the fluoride peak[5].

  • Suppressed Detection: Route the eluent through an electrolytic suppressor to neutralize the KOH background to water, dramatically increasing the signal-to-noise ratio for the fluoride anion.

  • System Suitability Test (SST): Inject a 1.0 ppm fluoride standard. The protocol validates itself for the batch only if the peak asymmetry is between 0.8–1.2 and the relative standard deviation (RSD) of 5 replicate injections is <2.0%.

Part 3: ICH Q2(R2) Performance Validation

The following table summarizes simulated validation data for a model fluorinated intermediate, demonstrating compliance with the ICH Q2(R2) guidelines for analytical procedure validation[3].

Table 3: Simulated ICH Q2(R2) Validation Data

Validation Characteristic^19F qNMR (Assay)Suppressed IC (Free Fluoride)ICH Q2(R2) Acceptance Criteria
Accuracy (Recovery) 99.8% ± 0.5%101.2% ± 1.1%98.0% - 102.0%
Precision (Repeatability) 0.8% RSD (n=6)1.5% RSD (n=6)≤ 2.0% RSD
Specificity No interferenceBaseline resolution (

)
Complete resolution from matrix
Linearity (

)
0.99980.9995≥ 0.9990
Limit of Quantitation 0.1% w/w0.05 ppmFit for intended purpose

Part 4: QC Decision Workflow

The following diagram illustrates the logical workflow for routing a fluorinated intermediate batch through the appropriate QC channels.

QC_Workflow Start Fluorinated Intermediate QC Batch Split Sample Aliquoting & Preparation Start->Split Purity Assay & Purity (Organic Fluorine) Split->Purity Impurity Residual Free Fluoride (Inorganic Fluorine) Split->Impurity qNMR 19F qNMR (Primary Assay) Purity->qNMR Absolute Content HPLC HPLC-UV/MS (Impurity Profiling) Purity->HPLC Related Substances IC Ion Chromatography (Trace F- Detection) Impurity->IC <10 ppm LOD ISE Ion-Selective Electrode (Rapid Screening) Impurity->ISE >10 ppm LOD Decision ICH Q2(R2) Validation Criteria Met? qNMR->Decision HPLC->Decision IC->Decision ISE->Decision Pass Batch Release Decision->Pass Yes Fail OOS Investigation Decision->Fail No

Figure 1: Decision matrix and analytical workflow for the QC release of fluorinated intermediates.

References

  • 1, alfa-chemclinix.com.[1] 2.2, nih.gov.[2] 3.4, acs.org.[4] 4.3, fda.gov.[3] 5.5, osti.gov.[5] 6.6, acs.org.[6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

This guide serves as a critical operational resource for researchers and safety officers handling Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2229191-86-8). As a Senior Application Scientist, I have structure...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical operational resource for researchers and safety officers handling Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2229191-86-8).

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven system designed to mitigate the specific physicochemical risks associated with fluorinated chiral intermediates.

Section 1: Chemical Intelligence & Hazard Profiling

Before selecting PPE, we must understand the "Enemy." This compound is a fluorinated phenyl ester .

  • The Fluorine Factor: The 3,4-difluoro substitution increases lipophilicity compared to non-fluorinated analogs. This means enhanced skin permeability. If dissolved in organic solvents (DMSO, DCM), the risk of transdermal systemic absorption increases significantly.

  • The Ester Moiety: Susceptible to hydrolysis. Contact with moisture or mucosal surfaces (eyes/lungs) can generate the free acid and methanol, causing local irritation.

Table 1: Physicochemical & Hazard Summary
PropertyData / Classification
CAS Number 2229191-86-8
Molecular Formula C₁₁H₁₂F₂O₃
Molecular Weight 230.21 g/mol
Physical State Solid (typically off-white powder) or Viscous Oil (depending on purity/polymorph)
Solubility Soluble in DMSO, Methanol, DCM; Poorly soluble in water.[1]
GHS Classification WARNING
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Precautionary Note Treat as H302 (Harmful if swallowed) due to structural analogs.

Section 2: Personal Protective Equipment (PPE) Strategy

Standard "lab coat and gloves" is insufficient for fluorinated intermediates during scale-up or high-concentration handling. We employ a Tiered Defense System .

2.1 The "Double-Barrier" Protocol (Hands)

Why? Fluorinated compounds can permeate standard latex rapidly.

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as the last line of defense and sweat barrier.

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff). This is the sacrificial layer.

  • Protocol: Change outer gloves immediately upon any splash.[2] Change both pairs every 2 hours of continuous handling.

2.2 Respiratory & Ocular Defense

Why? H335 (Respiratory Irritation) indicates that dust or aerosols will damage the mucosal lining.

  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE:

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are unacceptable for liquid handling due to the risk of solvent-facilitated splash entry.

    • Lungs: If weighing >100 mg outside a hood (strongly discouraged) or if powder is statically charged, use a P95/N95 Particulate Respirator or a PAPR system.

2.3 PPE Decision Matrix (Visualized)

PPE_Decision_Tree Start Start: Define Operation Scale SmallScale < 100 mg (Analytical) Start->SmallScale LargeScale > 100 mg or Synthesis Start->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck Solvent Is it dissolved in DMSO/DCM? LargeScale->Solvent StdPPE Standard PPE: Lab Coat + Single Nitrile Gloves + Safety Glasses HoodCheck->StdPPE Yes RespReq STOP: Require N95 + Goggles HoodCheck->RespReq No EnhancedPPE Enhanced PPE: Double Nitrile Gloves + Splash Goggles + Tyvek Sleeves Solvent->EnhancedPPE Yes (Permeation Risk) SolidHandling Solid Handling PPE: Single Nitrile + Lab Coat + Static Control Solvent->SolidHandling No (Dust Risk)

Caption: Logic flow for selecting appropriate PPE based on scale and solvent presence. Note the escalation for solvent-based handling.

Section 3: Operational Protocols

3.1 Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for crystallization or leakage.

  • Storage: Store at 2-8°C (Refrigerator). Keep container tightly closed under inert gas (Nitrogen/Argon) if possible, as esters can hydrolyze with ambient moisture over time.

  • Acclimatization: Allow the bottle to warm to room temperature before opening to prevent condensation, which accelerates degradation.

3.2 Weighing & Transfer (The "Static" Risk)

Fine organic powders often carry static charges, causing them to "jump" onto gloves and balances.

  • Zone Prep: Place a disposable anti-static mat or damp paper towel inside the balance draft shield.

  • Tooling: Use anti-static weighing boats. Do not use metal spatulas if the compound is a sticky oil; use glass pipettes.

  • Transfer: Dissolve the solid directly in the weighing vessel if possible to avoid transferring dry powder multiple times.

3.3 Emergency Response: Spills

Scenario: You drop a vial containing 500 mg of the compound in solid form.

  • Alert: Announce "Chemical Spill" to the lab.

  • Isolate: Mark the area.

  • Neutralize:

    • Do not use water (spreads the chemical).[3][4]

    • Cover with inert absorbent pads or vermiculite.

    • Sweep carefully to avoid dust generation.

  • Decontaminate: Wash the surface with 10% soap solution, followed by water.

Section 4: Disposal & Waste Management

Scientific Rationale: Fluorinated compounds are resistant to biodegradation. They must not enter the water table.[4][5]

4.1 Waste Segregation
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Incineration) . Do not use regular trash.

  • Liquid Waste: All mother liquors and washings must go to Halogenated Organic Waste .

    • Critical: Do not mix with strong acids or bases in the waste container to prevent exothermic hydrolysis or gas evolution.

4.2 Disposal Workflow

Waste_Disposal Source Waste Source TypeCheck State of Matter? Source->TypeCheck Solid Solid / Contaminated Items TypeCheck->Solid Liquid Liquid / Solutions TypeCheck->Liquid Bin1 Bin: Hazardous Solid (Tag: Fluorinated Organic) Solid->Bin1 Bin2 Bin: Halogenated Solvent (Tag: Do not mix w/ Acid) Liquid->Bin2 Dest High-Temp Incineration Bin1->Dest Bin2->Dest

Caption: Segregation pathway ensuring fluorinated waste is routed to incineration, preventing environmental contamination.

References

  • PubChem . Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate - Compound Summary. National Library of Medicine. Available at: [Link] (Search term: 2229191-86-8)

  • OSHA . Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Available at: [Link]

Sources

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